molecular formula C30H37N3O4S B15585587 rac-MF-094

rac-MF-094

货号: B15585587
分子量: 535.7 g/mol
InChI 键: DQXORJHBZHLLTE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Rac-MF-094 is a useful research compound. Its molecular formula is C30H37N3O4S and its molecular weight is 535.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C30H37N3O4S

分子量

535.7 g/mol

IUPAC 名称

N-[1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C30H37N3O4S/c1-30(2,3)33-38(36,37)27-19-11-16-23-24(27)17-10-18-25(23)31-29(35)26(20-21-12-6-4-7-13-21)32-28(34)22-14-8-5-9-15-22/h4,6-7,10-13,16-19,22,26,33H,5,8-9,14-15,20H2,1-3H3,(H,31,35)(H,32,34)

InChI 键

DQXORJHBZHLLTE-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Effect of rac-MF-094 on Protein Ubiquitination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

rac-MF-094 is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme (DUB) primarily localized to the outer mitochondrial membrane. By inhibiting USP30, this compound effectively increases the ubiquitination of target proteins, thereby modulating critical cellular processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on protein ubiquitination. It includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

Ubiquitination is a reversible post-translational modification that plays a pivotal role in regulating a vast array of cellular processes, including protein degradation, signal transduction, and organelle quality control. The dynamic balance between ubiquitination and deubiquitination, maintained by E3 ligases and deubiquitinating enzymes (DUBs) respectively, is crucial for cellular homeostasis. USP30 is a key DUB that removes ubiquitin chains from proteins on the mitochondrial surface, thereby acting as a negative regulator of mitophagy, the selective degradation of damaged mitochondria.

This compound has emerged as a valuable chemical probe for studying the physiological roles of USP30 and as a potential therapeutic agent for diseases associated with mitochondrial dysfunction and dysregulated ubiquitination. As the racemic mixture of the potent S-enantiomer MF-094, this compound offers a powerful tool to enhance protein ubiquitination and study its downstream consequences.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the selective inhibition of the catalytic activity of USP30. By binding to USP30, this compound prevents the removal of ubiquitin moieties from its substrate proteins. This leads to an accumulation of ubiquitinated proteins, which can then be recognized by the cellular machinery responsible for various downstream events.

The most well-characterized consequence of USP30 inhibition by this compound is the enhancement of mitophagy. In the PINK1/Parkin pathway of mitophagy, the E3 ligase Parkin ubiquitinates outer mitochondrial membrane proteins on damaged mitochondria. USP30 counteracts this process by deubiquitinating these proteins. Inhibition of USP30 by this compound results in a net increase in mitochondrial protein ubiquitination, leading to more efficient recruitment of the autophagic machinery and subsequent clearance of damaged mitochondria.

Beyond mitophagy, USP30 has been implicated in other cellular pathways, and consequently, this compound can influence these processes as well. For instance, by preventing the deubiquitination of NLRP3, this compound can inhibit the activation of the NLRP3 inflammasome.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data from studies investigating the effects of this compound on protein ubiquitination and related cellular processes.

Parameter Value Assay Reference
IC50 for USP30 120 nMBiochemical Assay[1][2]
Selectivity <30% inhibition of 22 other USPs at 10 µMBiochemical Assay[1]

Table 1: In Vitro Efficacy and Selectivity of MF-094

Cell Line/Model Treatment Outcome Quantitative Change Reference
Diabetic RatsThis compoundDecreased NLRP3 protein levelsData not available[3]
Diabetic RatsThis compoundDecreased Caspase-1 p20 protein levelsData not available[3]
Cultured Neurons (SAH model)MF-094Increased ubiquitination of MFN2Data not available
Oral Squamous Carcinoma Cells (HSC4)MF-094 (0.2 - 2 µM)Decreased cell viabilityDose-dependent decrease

Table 2: Cellular Effects of this compound

Experimental Protocols

In Vivo Ubiquitination Assay

This protocol is adapted from studies investigating the effect of this compound on the ubiquitination of specific proteins like MFN2.

Materials:

  • Cells of interest (e.g., primary neurons, HEK293T cells)

  • Plasmids encoding HA-tagged ubiquitin and FLAG-tagged protein of interest (e.g., MFN2)

  • Lipofectamine 2000 or other suitable transfection reagent

  • This compound (dissolved in DMSO)

  • MG132 (proteasome inhibitor)

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors, and 10 mM N-ethylmaleimide (NEM)

  • Anti-FLAG antibody

  • Protein A/G magnetic beads

  • Anti-HA antibody

  • Anti-FLAG antibody for western blotting

  • SDS-PAGE gels and western blotting apparatus

Procedure:

  • Co-transfect cells with plasmids expressing HA-ubiquitin and FLAG-tagged protein of interest using Lipofectamine 2000 according to the manufacturer's instructions.

  • 24 hours post-transfection, treat the cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration (e.g., 6 hours).

  • Four hours prior to cell lysis, add MG132 (10 µM) to inhibit proteasomal degradation of ubiquitinated proteins.

  • Wash cells twice with ice-cold PBS and lyse with RIPA buffer containing NEM.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Incubate the supernatant with an anti-FLAG antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for an additional 2 hours at 4°C.

  • Wash the beads three times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in 2x Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with an anti-HA antibody overnight at 4°C to detect ubiquitinated protein.

  • Wash the membrane and incubate with a secondary antibody.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an anti-FLAG antibody to confirm the immunoprecipitation of the protein of interest.

Co-Immunoprecipitation Assay for USP30 and NLRP3 Interaction

This protocol is designed to verify the interaction between USP30 and NLRP3, which is inhibited by this compound.

Materials:

  • HSF2 human skin fibroblasts or other suitable cells

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors

  • Anti-USP30 antibody

  • Anti-NLRP3 antibody

  • Normal rabbit or mouse IgG (isotype control)

  • Protein A/G agarose (B213101) beads

  • SDS-PAGE gels and western blotting apparatus

Procedure:

  • Lyse the cells in co-immunoprecipitation lysis buffer.

  • Centrifuge to clear the lysate.

  • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with an anti-USP30 antibody or normal rabbit IgG (control) overnight at 4°C.

  • Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Wash the beads extensively with lysis buffer.

  • Elute the bound proteins by boiling in SDS sample buffer.

  • Analyze the eluates by western blotting using an anti-NLRP3 antibody and an anti-USP30 antibody.

Visualizations

Signaling Pathway of this compound in Mitophagy

rac_MF_094_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Drug_Action cluster_Downstream Downstream Effect Mito_Proteins Outer Membrane Proteins Ub_Mito_Proteins Ubiquitinated Mito Proteins Mitophagy Mitophagy Ub_Mito_Proteins->Mitophagy promotes USP30 USP30 USP30->Ub_Mito_Proteins Deubiquitinates Parkin Parkin (E3 Ligase) Parkin->Mito_Proteins Ubiquitinates PINK1 PINK1 PINK1->Parkin activates rac_MF_094 This compound rac_MF_094->USP30 inhibits

Caption: this compound inhibits USP30, promoting Parkin-mediated ubiquitination and mitophagy.

Signaling Pathway of this compound in NLRP3 Inflammasome Activation

rac_MF_094_NLRP3_Pathway cluster_Inflammasome_Complex NLRP3 Inflammasome cluster_Drug_Action_Inf NLRP3 NLRP3 Active_NLRP3 Active NLRP3 Ub_NLRP3 Ubiquitinated NLRP3 Ub_NLRP3->Active_NLRP3 prevents activation Caspase1 Caspase-1 Activation Active_NLRP3->Caspase1 promotes USP30_inf USP30 USP30_inf->NLRP3 Deubiquitinates & Activates rac_MF_094_inf This compound rac_MF_094_inf->USP30_inf inhibits Ubiquitination_Workflow start 1. Co-transfect cells with HA-Ub and FLAG-Protein treat 2. Treat with this compound and MG132 start->treat lyse 3. Lyse cells treat->lyse ip 4. Immunoprecipitate with anti-FLAG Ab lyse->ip wash 5. Wash beads ip->wash elute 6. Elute proteins wash->elute wb 7. Western Blot with anti-HA Ab elute->wb end 8. Detect ubiquitinated protein wb->end

References

The Role of rac-MF-094 in Inducing Mitophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitophagy, the selective autophagic clearance of damaged mitochondria, is a critical cellular quality control mechanism. Its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases and ischemic injuries. Emerging evidence highlights the therapeutic potential of modulating mitophagy. This technical guide provides an in-depth analysis of rac-MF-094, a potent and selective inhibitor of the deubiquitinase USP30, and its role in inducing mitophagy. We will explore its mechanism of action, present quantitative data from key experiments, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.

Introduction to this compound and Mitophagy

Mitochondrial quality control is paramount for cellular health. The PINK1-Parkin pathway is a key regulator of mitophagy. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane (OMM) and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various OMM proteins, tagging the damaged mitochondrion for engulfment by an autophagosome and subsequent lysosomal degradation.

This process is counter-regulated by deubiquitinases (DUBs), which remove ubiquitin modifications. Ubiquitin-specific protease 30 (USP30), a DUB localized to the OMM, acts as a negative regulator of mitophagy by cleaving Parkin-generated ubiquitin chains. Inhibition of USP30, therefore, represents a promising strategy to enhance the clearance of dysfunctional mitochondria.

This compound (also referred to as MF-094) has been identified as a potent and selective inhibitor of USP30. By blocking USP30 activity, this compound promotes the accumulation of ubiquitinated proteins on the mitochondrial surface, thereby augmenting Parkin-mediated mitophagy. This guide will focus on the mechanism by which this compound induces mitophagy, primarily through the regulation of Mitofusin 2 (MFN2) ubiquitination.

Mechanism of Action of this compound in Mitophagy Induction

This compound enhances mitophagy by inhibiting the deubiquitinating activity of USP30. This leads to an increase in the ubiquitination status of key mitochondrial outer membrane proteins, most notably MFN2, which are substrates of the E3 ligase Parkin. The increased ubiquitination of MFN2 on damaged mitochondria facilitates their segregation from the healthy mitochondrial network and promotes their recognition and clearance by the autophagic machinery.

The proposed signaling pathway is as follows:

  • Mitochondrial Damage: Cellular stress, such as that induced by subarachnoid hemorrhage (SAH), leads to mitochondrial depolarization and damage.

  • PINK1/Parkin Activation: Damaged mitochondria stabilize PINK1 on their outer membrane, which in turn recruits and activates Parkin.

  • MFN2 Ubiquitination: Activated Parkin ubiquitinates MFN2, a key protein involved in mitochondrial fusion.

  • USP30 Inhibition by this compound: this compound binds to and inhibits USP30, preventing the deubiquitination of MFN2 and other OMM proteins.

  • Enhanced Mitophagy: The sustained ubiquitination of MFN2 promotes the recognition of damaged mitochondria by autophagy receptors, leading to their engulfment in autophagosomes and subsequent degradation in lysosomes.

This enhanced clearance of damaged mitochondria reduces cellular stress, apoptosis, and neuroinflammation.

Quantitative Data Summary

The following tables summarize the quantitative findings from a key study investigating the effects of MF-094 on markers of mitophagy and neuronal injury in a model of subarachnoid hemorrhage (SAH)[1][2][3].

Table 1: In Vitro Effects of MF-094 on Neuronal Cells

ParameterConditionFold Change vs. Controlp-value
MFN2 Expression Parkin Overexpression-1.3160.01942
Parkin Knockdown1.8280.02986
MFN2 Ubiquitination Hemoglobin (Hb) + MF-094IncreasedNot specified
Parkin Ubiquitination Hemoglobin (Hb) + MF-094IncreasedNot specified

Table 2: In Vivo Effects of MF-094 in a Mouse Model of SAH

ParameterTreatment GroupOutcome
Neurological Score SAH + MF-094 (5 mg/kg)Significant Improvement
Brain Water Content SAH + MF-094 (5 mg/kg)Significant Reduction
Neuronal Apoptosis SAH + MF-094 (5 mg/kg)Significant Decrease
Inflammatory Markers SAH + MF-094 (5 mg/kg)Significant Reduction

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize the role of this compound in inducing mitophagy.

In Vivo Subarachnoid Hemorrhage (SAH) Model and this compound Administration

Objective: To induce experimental SAH in mice and administer this compound to assess its neuroprotective effects.

Materials:

Protocol:

  • This compound Preparation: Dissolve this compound in 5% DMSO and dilute with saline to the desired final concentration (e.g., for a 5 mg/kg dose).

  • Animal Anesthesia: Anesthetize mice with isoflurane (3% for induction, 1.5% for maintenance).

  • Stereotactic Injection: Secure the anesthetized mouse in a stereotactic apparatus. Make a midline incision on the scalp to expose the bregma.

  • Lateral Ventricular Injection: Based on stereotactic coordinates (e.g., 0.6 mm posterior to bregma, 1.5 mm lateral to midline, 1.7 mm depth), slowly inject the prepared this compound solution into the lateral ventricle.

  • SAH Induction (Endovascular Perforation Model):

    • After a set pre-treatment period with this compound, induce SAH by perforating the anterior cerebral artery with a sharpened nylon monofilament inserted through the external carotid artery.

    • Sham-operated animals undergo the same procedure without vessel perforation.

  • Post-Operative Care: Suture the incisions, provide post-operative analgesia, and monitor the animals for recovery.

  • Tissue Collection: At specified time points post-SAH, euthanize the animals and collect brain tissue for further analysis (e.g., Western blotting, immunohistochemistry).

Immunoprecipitation and Western Blotting for MFN2 Ubiquitination

Objective: To determine the effect of this compound on the ubiquitination of MFN2.

Materials:

  • Primary cortical neurons or brain tissue lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-MFN2 antibody

  • Anti-ubiquitin antibody

  • Protein A/G magnetic beads

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescence detection reagents

Protocol:

  • Cell/Tissue Lysis: Lyse cells or homogenized tissue in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-MFN2 antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Sample Preparation: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the protein samples on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Visualizations

Signaling Pathway of this compound-Induced Mitophagy

rac_MF_094_Mitophagy_Pathway cluster_Mitochondrion Damaged Mitochondrion PINK1 PINK1 (stabilized) Parkin_inactive Parkin (inactive) PINK1->Parkin_inactive recruits Parkin_active Parkin (active) Parkin_inactive->Parkin_active activates MFN2 MFN2 Parkin_active->MFN2 ub_MFN2 Ub-MFN2 ub_MFN2->MFN2 deubiquitinates Mitophagy Mitophagy ub_MFN2->Mitophagy promotes USP30 USP30 rac_MF_094 This compound rac_MF_094->USP30 inhibits

Caption: Signaling pathway of this compound in promoting mitophagy via USP30 inhibition.

Experimental Workflow for Assessing this compound-Induced Mitophagy

rac_MF_094_Experimental_Workflow cluster_InVivo In Vivo Model cluster_InVitro In Vitro Model cluster_Analysis Downstream Analysis SAH_model SAH Mouse Model MF094_treatment_invivo This compound Treatment SAH_model->MF094_treatment_invivo Behavioral_tests Neurological Scoring MF094_treatment_invivo->Behavioral_tests Tissue_collection Brain Tissue Collection Behavioral_tests->Tissue_collection Western_blot Western Blot (MFN2, Parkin, LC3-II) Tissue_collection->Western_blot Apoptosis_assay Apoptosis Assay (e.g., TUNEL) Tissue_collection->Apoptosis_assay Neuronal_culture Primary Neuronal Culture Stress_induction Induce Mitochondrial Damage (e.g., Hemoglobin) Neuronal_culture->Stress_induction MF094_treatment_invitro This compound Treatment Stress_induction->MF094_treatment_invitro Immunoprecipitation Immunoprecipitation (Ub-MFN2) MF094_treatment_invitro->Immunoprecipitation Immunofluorescence Immunofluorescence (Mitochondria-Lysosome Colocalization) MF094_treatment_invitro->Immunofluorescence

Caption: Experimental workflow for investigating this compound's effect on mitophagy.

Conclusion

This compound is a valuable pharmacological tool for studying the induction of mitophagy through the inhibition of USP30. Its mechanism of action, centered on the enhancement of Parkin-mediated ubiquitination of MFN2, provides a clear pathway for therapeutic intervention in diseases characterized by mitochondrial dysfunction. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of USP30 inhibition as a strategy to promote cellular health and combat disease. Further investigation into the broader substrate profile of USP30 and the long-term consequences of its inhibition will be crucial for the clinical translation of compounds like this compound.

References

Preliminary Studies on the Cytotoxicity of rac-MF-094: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic effects of rac-MF-094, a potent and selective inhibitor of Ubiquitin Specific Peptidase 30 (USP30). The information presented herein is synthesized from early-stage research and is intended to inform further investigation and development of this compound. This document outlines the observed cytotoxic impact on cancer cell lines, delves into the implicated signaling pathways, and provides detailed experimental methodologies for the key experiments cited.

Quantitative Data Summary

The cytotoxic effects of this compound have been evaluated in oral squamous cell carcinoma (OSCC) cell lines, specifically HSC4 and HOEC cells. The available data, primarily from studies involving a nanodelivery system for MF-094 (MF-094@NPs), indicates a dose-dependent reduction in cell viability. While direct IC50 values for this compound alone are not extensively reported in preliminary studies, the compound has been shown to significantly decrease cell viability at micromolar concentrations.

Cell LineCompoundConcentration RangeEffect on Cell ViabilityReference
HSC4This compound0.2 to 2 µMDose-dependent decrease[1]
HOECThis compound0.2 to 2 µMDose-dependent decrease[1]
HSC4MF-094@NPs0.05 to 2 µMDose-dependent decrease[1]
HOECMF-094@NPs0.05 to 2 µMDose-dependent decrease[1]

Note: The majority of the quantitative data available is in the context of a nanoparticle delivery system (MF-094@NPs), which was shown to enhance the antitumor effect compared to MF-094 alone[1]. One study notes that MF-094 has an in-vitro IC50 of 120 nM for USP30 inhibition[2].

Experimental Protocols

Cell Viability Assay (CCK-8)

The cell viability following treatment with this compound was assessed using the Cell Counting Kit-8 (CCK-8) assay.

Cell Lines:

  • HSC4 (Human Oral Squamous Carcinoma)

  • HOEC (Human Oral Epithelial Cells)

Procedure:

  • Cells were seeded in 96-well plates at a density of 3 x 10³ cells per well and cultured to the logarithmic growth phase.

  • The cells were then treated with varying concentrations of this compound (0.2 to 2 µM) or MF-094@NPs (0.05 to 2 µM)[1].

  • Following treatment for 12, 24, and 48 hours, 10 µL of CCK-8 solution was added to each well.

  • The plates were incubated for 1 hour to allow for the colorimetric reaction to occur.

  • The absorbance was measured at a wavelength of 450 nm using a microplate reader to determine cell viability[1].

Western Blot Analysis

Western blotting was employed to investigate the effect of this compound on the protein expression levels of key signaling molecules.

Procedure:

  • HSC4 cells were treated with MF-094@NPs.

  • Following treatment, total protein was extracted from the cells.

  • Protein concentrations were quantified to ensure equal loading.

  • Proteins were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • The membrane was blocked and then incubated with primary antibodies specific for c-Myc, GLS1, and SLC1A5.

  • After washing, the membrane was incubated with a corresponding secondary antibody.

  • The protein bands were visualized to assess changes in expression levels[1].

Signaling Pathways and Mechanisms of Action

Preliminary studies suggest that the cytotoxic effects of this compound are mediated through at least two distinct signaling pathways: inhibition of the USP30/c-Myc axis in cancer cells and modulation of the NLRP3 inflammasome.

USP30/c-Myc Signaling Pathway in Oral Squamous Cell Carcinoma

In the context of OSCC, this compound, particularly when delivered via nanoparticles, has been shown to downregulate the expression of c-Myc, Glutaminase 1 (GLS1), and Solute Carrier Family 1 Member 5 (SLC1A5)[1]. USP30 is a deubiquitinase that can stabilize other proteins by removing ubiquitin tags, thereby preventing their degradation. The inhibition of USP30 by this compound is proposed to lead to the destabilization and subsequent degradation of c-Myc, a key regulator of cell proliferation and metabolism. The downregulation of GLS1 and SLC1A5, which are involved in glutamine metabolism, is a downstream effect of reduced c-Myc levels. This disruption of glutamine metabolism is believed to contribute to the observed cytotoxicity[1].

USP30_cMyc_Pathway racMF094 This compound USP30 USP30 racMF094->USP30 inhibits Cytotoxicity Cytotoxicity racMF094->Cytotoxicity Ub_cMyc Ubiquitinated c-Myc USP30->Ub_cMyc deubiquitinates cMyc c-Myc Ub_cMyc->cMyc Proteasomal_Degradation Proteasomal Degradation cMyc->Proteasomal_Degradation GLS1 GLS1 cMyc->GLS1 upregulates SLC1A5 SLC1A5 cMyc->SLC1A5 upregulates Glutamine_Metabolism Glutamine Metabolism GLS1->Glutamine_Metabolism SLC1A5->Glutamine_Metabolism Cell_Proliferation Cell Proliferation Glutamine_Metabolism->Cell_Proliferation Cell_Proliferation->Cytotoxicity inhibition leads to

Caption: USP30/c-Myc Signaling Pathway Inhibition by this compound.

NLRP3 Inflammasome Inhibition

In a separate context related to diabetic wound healing, MF-094 has been identified as an inhibitor of the NLRP3 inflammasome. The proposed mechanism involves the deubiquitination of NLRP3 by USP30, which activates the inflammasome. By inhibiting USP30, MF-094 prevents this deubiquitination, leading to a decrease in NLRP3 inflammasome activation and the subsequent reduction in the release of pro-inflammatory cytokines like IL-1β[3]. While this mechanism has not been directly linked to cytotoxicity in cancer cells in the available preliminary studies, it represents a significant biological activity of the compound.

NLRP3_Inflammasome_Pathway racMF094 This compound USP30 USP30 racMF094->USP30 inhibits Ub_NLRP3 Ubiquitinated NLRP3 USP30->Ub_NLRP3 deubiquitinates NLRP3 NLRP3 Ub_NLRP3->NLRP3 Inflammasome_Activation Inflammasome Activation NLRP3->Inflammasome_Activation Caspase1 Caspase-1 Activation Inflammasome_Activation->Caspase1 Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B cleaves IL1B IL-1β (Inflammation) Pro_IL1B->IL1B

Caption: NLRP3 Inflammasome Inhibition by this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Seeding Cell Seeding (96-well plate) Incubation1 24h Incubation Seeding->Incubation1 Treatment Addition of this compound (various concentrations) Incubation1->Treatment Incubation2 Incubation (12, 24, 48h) Treatment->Incubation2 CCK8_Addition Add CCK-8 Reagent Incubation2->CCK8_Addition Incubation3 1h Incubation CCK8_Addition->Incubation3 Absorbance_Reading Measure Absorbance (450nm) Incubation3->Absorbance_Reading Data_Analysis Calculate Cell Viability Absorbance_Reading->Data_Analysis

Caption: General Experimental Workflow for Cytotoxicity Assessment.

References

The Impact of rac-MF-094 on Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

rac-MF-094 is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase enzyme localized to the outer mitochondrial membrane. By inhibiting USP30, this compound effectively increases the ubiquitination of mitochondrial and other cellular proteins, thereby modulating critical cellular pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key signaling cascades, quantitative data from relevant studies, and detailed experimental protocols to investigate its effects. The primary pathways discussed include the inhibition of the NLRP3 inflammasome, the modulation of c-Myc in cancer, and the promotion of mitophagy.

Core Mechanism of Action: USP30 Inhibition

This compound functions as a highly selective inhibitor of USP30, with a reported half-maximal inhibitory concentration (IC50) of 120 nM[1]. USP30 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from proteins, a post-translational modification that often targets them for degradation or alters their activity. By inhibiting USP30, this compound promotes the accumulation of ubiquitinated proteins, which in turn triggers downstream cellular processes. A key consequence of USP30 inhibition by this compound is the acceleration of mitophagy, the selective degradation of damaged mitochondria by autophagy[1].

Impact on Key Cellular Pathways

Inhibition of the NLRP3 Inflammasome Pathway

In the context of diabetic wound healing, USP30 has been shown to deubiquitinate and activate the NLRP3 inflammasome, a key component of the innate immune system that can contribute to chronic inflammation when dysregulated[2][3]. This compound, by inhibiting USP30, prevents the removal of ubiquitin from NLRP3, thereby suppressing its activation and subsequent inflammatory signaling[2]. This leads to a reduction in the release of pro-inflammatory cytokines such as IL-1β and IL-18, and has been shown to accelerate wound healing in diabetic models[2].

NLRP3_Pathway cluster_0 Normal Conditions cluster_1 With this compound USP30 USP30 NLRP3 NLRP3 (Active) USP30->NLRP3 Deubiquitination NLRP3u Ub-NLRP3 (Inactive) Inflammasome Inflammasome Activation NLRP3->Inflammasome Inflammation Inflammation Inflammasome->Inflammation racMF094 This compound USP30_inhibited USP30 (Inhibited) racMF094->USP30_inhibited Inhibits NLRP3u_stable Ub-NLRP3 (Inactive & Stable) No_Inflammasome No Inflammasome Activation NLRP3u_stable->No_Inflammasome

Caption: this compound inhibits USP30, preventing NLRP3 deubiquitination and inflammasome activation.

Downregulation of the c-Myc Pathway in Cancer

In oral squamous cell carcinoma (OSCC), USP30 has been identified as a key regulator of the proto-oncogene c-Myc[4]. USP30 deubiquitinates and stabilizes c-Myc, promoting cancer cell viability and glutamine consumption[4]. Treatment with this compound inhibits USP30, leading to increased ubiquitination and subsequent proteasomal degradation of c-Myc[4]. This results in decreased expression of c-Myc and its downstream targets, GLS1 and SLC1A5, ultimately suppressing cancer cell proliferation[4].

cMyc_Pathway cluster_0 OSCC Cells cluster_1 OSCC Cells with this compound USP30_active USP30 cMyc c-Myc (Stable) USP30_active->cMyc Deubiquitinates cMycu Ub-c-Myc Cell_Viability Increased Cell Viability & Glutamine Consumption cMyc->Cell_Viability racMF094_cancer This compound USP30_inhibited_cancer USP30 (Inhibited) racMF094_cancer->USP30_inhibited_cancer Inhibits cMycu_degraded Ub-c-Myc (Degraded) Decreased_Viability Decreased Cell Viability & Glutamine Consumption cMycu_degraded->Decreased_Viability

Caption: this compound promotes c-Myc degradation by inhibiting USP30 in cancer cells.

Promotion of Mitophagy via the Parkin-MFN2 Axis

In the context of neuronal injury, such as subarachnoid hemorrhage, this compound has been shown to promote mitophagy, the clearance of damaged mitochondria[5]. USP30 is known to counteract the activity of Parkin, an E3 ubiquitin ligase that ubiquitinates mitochondrial outer membrane proteins to flag them for degradation. Specifically, USP30 can deubiquitinate Mitofusin 2 (MFN2), a protein involved in mitochondrial fusion[5]. By inhibiting USP30, this compound enhances the ubiquitination of MFN2 by Parkin, thereby promoting the removal of damaged mitochondria and reducing cell apoptosis[5].

Quantitative Data

The following tables summarize the quantitative data available for this compound.

ParameterValueCell Line/SystemReference
IC50 120 nMRecombinant USP30[1]
TreatmentConcentration RangeEffectCell LineReference
This compound 0.2 - 2 µMDose-dependent decrease in cell viabilityHOEC and HSC4[4]
This compound 180 nmol/LNeuroprotective effects in vitroPrimary neurons[5]

Experimental Protocols

The following are summaries of experimental protocols used to study the effects of this compound.

Cell Viability and Proliferation (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is used to assess cell viability and proliferation.

  • Cell Seeding: Plate cells in 96-well plates at a desired density and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired duration.

  • Assay: Add CCK-8 solution to each well and incubate.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for Protein Expression

Western blotting is used to detect changes in the expression levels of specific proteins.

  • Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., USP30, NLRP3, c-Myc, MFN2, GAPDH) overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is used to determine if two proteins interact within the cell.

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate cell lysates with an antibody against the protein of interest (the "bait") overnight. Add protein A/G agarose (B213101) beads to pull down the antibody-protein complex.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.

  • Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (the "prey").

In Vivo Ubiquitination Assay

This assay is used to assess the ubiquitination status of a target protein.

  • Transfection: Co-transfect cells with expression vectors for the target protein and HA-tagged ubiquitin.

  • Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation: Lyse the cells and perform immunoprecipitation for the target protein.

  • Western Blotting: Analyze the immunoprecipitated sample by Western blotting using an anti-HA antibody to detect ubiquitinated forms of the target protein.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Example: Diabetic Rat Model) Cell_Culture Cell Culture (e.g., HSF2, HSC4, Neurons) Treatment Treatment with this compound (Dose-Response and Time-Course) Cell_Culture->Treatment Cell_Viability_Assay Cell Viability Assay (CCK-8) Treatment->Cell_Viability_Assay Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Interaction_Analysis Interaction Analysis (Co-IP) Treatment->Interaction_Analysis Ubiquitination_Assay Ubiquitination Assay Interaction_Analysis->Ubiquitination_Assay Animal_Model Establish Animal Model (e.g., STZ-induced diabetic rats) In_Vivo_Treatment Treatment with this compound Animal_Model->In_Vivo_Treatment Wound_Healing_Analysis Wound Healing Analysis (Measurement of wound closure) In_Vivo_Treatment->Wound_Healing_Analysis Tissue_Analysis Tissue Analysis (Immunohistochemistry, Western Blot) In_Vivo_Treatment->Tissue_Analysis

Caption: A general workflow for investigating the effects of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of USP30 in various cellular processes. Its ability to modulate protein ubiquitination and subsequently impact pathways such as NLRP3 inflammasome activation, c-Myc signaling, and mitophagy makes it a compound of significant interest for therapeutic development in a range of diseases, including chronic inflammatory conditions, cancer, and neurodegenerative disorders. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the multifaceted effects of this potent and selective USP30 inhibitor.

References

solubility and stability of rac-MF-094 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

rac-MF-094 is the racemic mixture of MF-094, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30) with an IC50 of 120 nM.[1] As a deubiquitinase, USP30 plays a significant role in various cellular processes, including the regulation of mitophagy and the activation of the NLRP3 inflammasome.[2][3] The inhibition of USP30 by MF-094 has been shown to increase protein ubiquitination and accelerate mitophagy.[1] This guide provides a comprehensive overview of the available solubility and stability data for MF-094, the active enantiomer of this compound, along with general experimental protocols for determining these properties for novel small molecules. Additionally, it outlines the key signaling pathways associated with USP30, the molecular target of this compound.

Solubility of MF-094

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. While specific quantitative solubility data for this compound across a wide range of solvents is not extensively available in the public domain, information for the active enantiomer, MF-094, provides valuable insights.

Quantitative Solubility Data for MF-094

The following table summarizes the known solubility of MF-094 in Dimethyl Sulfoxide (DMSO), a common solvent for initial in vitro screening and stock solution preparation.

SolventConcentrationNotes
DMSO50 mM
DMSO125 mg/mL (233.34 mM)Requires sonication. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1]
DMSO2 mg/mLClear solution.

Formulation Protocols for In Vivo Studies

For pre-clinical research, MF-094 has been formulated for administration through various routes. These protocols provide practical guidance on preparing solutions and suspensions for animal studies.

  • SBE-β-CD Formulation (for clear solution): A stock solution of MF-094 in DMSO (50.0 mg/mL) can be diluted with a 20% solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline to achieve a final concentration of ≥ 5 mg/mL.[1] The saturation of this solution is unknown.[1]

  • PEG300/Tween-80 Formulation (for suspension): For oral and intraperitoneal injections, a suspended solution of 2.08 mg/mL can be prepared.[1] This involves diluting a 20.8 mg/mL DMSO stock solution with PEG300, followed by the addition of Tween-80 and saline.[1]

  • Corn Oil Formulation (for clear solution): A clear solution of ≥ 2.08 mg/mL can be obtained by diluting a 20.8 mg/mL DMSO stock solution with corn oil.[1] It is advised to use this formulation cautiously for dosing periods exceeding half a month.[1]

  • Saline Formulation for Lateral Ventricular Injection: For direct brain administration, MF-094 has been dissolved in 5% DMSO and then diluted with saline.[4]

Stability of MF-094

The chemical stability of a compound is crucial for ensuring the accuracy and reproducibility of experimental results and for determining its shelf-life.

Storage of Stock Solutions

Proper storage of stock solutions is essential to maintain the integrity of the compound. For MF-094, the following storage conditions are recommended for solutions prepared in DMSO:

Storage TemperatureShelf Life
-80°C2 years[1]
-20°C1 year[1]

Currently, there is no publicly available data on the stability of this compound in various formulation vehicles or under stressed conditions such as exposure to different pH values, elevated temperatures, or light.

Experimental Protocols

For researchers seeking to conduct more detailed solubility and stability studies on this compound, the following general experimental protocols can be adapted.

Solubility Determination: Shake-Flask Method

The shake-flask method is a gold standard for determining equilibrium solubility.

  • Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to understand the compound's stability profile under stress conditions.

  • Sample Preparation: Prepare solutions of this compound in the desired solvents or formulation buffers.

  • Stress Conditions: Expose the solutions to various stress conditions, including:

    • Acidic and Basic Hydrolysis: Adjust the pH of the solution with acid (e.g., HCl) and base (e.g., NaOH) and incubate at a specific temperature.

    • Oxidation: Treat the solution with an oxidizing agent (e.g., H₂O₂).

    • Thermal Stress: Incubate the solution at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose the solution to UV and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC or LC-MS method to quantify the remaining parent compound and detect any degradation products.

Signaling Pathways and Experimental Workflows

USP30 and its Role in Cellular Pathways

This compound targets USP30, a deubiquitinase that has been implicated in several key signaling pathways. The diagrams below illustrate the role of USP30 in mitophagy and NLRP3 inflammasome activation, as well as a general workflow for solubility and stability testing.

USP30_Mitophagy_Pathway cluster_mitochondrion Mitochondrion Mito Damaged Mitochondrion Parkin Parkin (E3 Ligase) Mito->Parkin recruits Ub Ubiquitin (Ub) Mitophagy Mitophagy Ub->Mitophagy signals for Parkin->Ub adds Ub chains USP30 USP30 USP30->Ub removes Ub chains rac_MF_094 This compound rac_MF_094->USP30 inhibits

Caption: USP30 antagonizes Parkin-mediated mitophagy.

USP30_NLRP3_Pathway cluster_cytosol Cytosol NLRP3 NLRP3 Ub_NLRP3 Ubiquitinated NLRP3 NLRP3->Ub_NLRP3 is ubiquitinated (inactive) Inflammasome Inflammasome Activation NLRP3->Inflammasome leads to USP30_NLRP3 USP30 USP30_NLRP3->Ub_NLRP3 deubiquitinates rac_MF_094_NLRP3 This compound rac_MF_094_NLRP3->USP30_NLRP3 inhibits

Caption: USP30 activates the NLRP3 inflammasome.

Solubility_Stability_Workflow cluster_solubility Solubility Testing cluster_stability Stability Testing Sol_Start This compound + Solvent Sol_Equilibrate Equilibrate (24-48h) Sol_Start->Sol_Equilibrate Sol_Separate Centrifuge / Filter Sol_Equilibrate->Sol_Separate Sol_Analyze Analyze Supernatant (HPLC/LC-MS) Sol_Separate->Sol_Analyze Sol_Result Determine Solubility Sol_Analyze->Sol_Result Stab_Start This compound Solution Stab_Stress Apply Stress (pH, Temp, Light) Stab_Start->Stab_Stress Stab_Time Collect Samples (Time points) Stab_Stress->Stab_Time Stab_Analyze Analyze Samples (HPLC/LC-MS) Stab_Time->Stab_Analyze Stab_Result Assess Degradation Stab_Analyze->Stab_Result

References

Unveiling the Core Biological Functions of USP30 and its Modulation by rac-MF-094: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental biological roles of Ubiquitin-Specific Protease 30 (USP30) and the targeted molecular interactions of its potent and selective inhibitor, rac-MF-094. This document details the intricate involvement of USP30 in crucial cellular processes, particularly mitochondrial quality control, and elucidates how this compound can modulate these functions. We present quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research and drug development efforts in this area.

Core Biological Functions of USP30

USP30 is a deubiquitinating enzyme (DUB) uniquely localized to the outer mitochondrial membrane and peroxisomes.[1][2] Its primary role is to counteract the ubiquitination of proteins on these organelles, thereby acting as a negative regulator of their turnover through selective autophagy (mitophagy and pexophagy).[1][2]

Negative Regulation of Mitophagy

The most well-characterized function of USP30 is its opposition to the PINK1/Parkin-mediated mitophagy pathway.[1][3][4] This pathway is a critical cellular quality control mechanism that identifies and removes damaged or dysfunctional mitochondria.

Under conditions of mitochondrial stress (e.g., depolarization), the kinase PINK1 accumulates on the outer mitochondrial membrane.[4] This accumulation initiates a signaling cascade that recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface.[4] Parkin then ubiquitinates various outer mitochondrial membrane proteins, such as Mitofusin 2 (MFN2) and Translocase of Outer Mitochondrial Membrane 20 (TOM20), marking the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in the lysosome.[2][4][5]

USP30 counteracts this process by removing the ubiquitin chains attached by Parkin, thereby inhibiting the recruitment of the autophagy machinery and sparing the mitochondria from degradation.[1][2] This function of USP30 is crucial for maintaining a healthy mitochondrial network by preventing excessive or indiscriminate mitochondrial clearance.

Involvement in Other Cellular Processes

Beyond mitophagy, USP30 has been implicated in other cellular functions, including:

  • Pexophagy: Similar to its role in mitophagy, USP30 also negatively regulates the selective autophagy of peroxisomes.[1]

  • Apoptosis: USP30 has been shown to influence BAX/BAK-dependent apoptosis, suggesting a role in programmed cell death.[1]

  • Cellular Signaling: USP30 can impact signaling pathways such as the AKT/mTOR pathway, which is involved in cell growth and survival.[6]

This compound: A Potent and Selective USP30 Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for USP30.[1] Its mechanism of action involves the direct inhibition of USP30's deubiquitinase activity, leading to an increase in the ubiquitination of mitochondrial proteins and subsequent acceleration of mitophagy.[1][2]

Quantitative Data on this compound

The following tables summarize the key quantitative data available for this compound.

ParameterValueReference
IC50 for USP30 120 nM[1]
AssayEffect of this compoundReference
Protein Ubiquitination Increases protein ubiquitination[1]
Mitophagy Accelerates mitophagy[1][2]
MFN2 Ubiquitination Promotes ubiquitination modification of MFN2 by Parkin[2][5]
Deubiquitinating Enzyme Panel% Inhibition at 10 µM this compoundReference
22 other USPs <30%[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental approaches discussed, the following diagrams have been generated using the DOT language.

PINK1/Parkin Mitophagy Pathway and USP30 Inhibition

PINK1_Parkin_Mitophagy_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol Mito_Damage Mitochondrial Damage PINK1 PINK1 Accumulation Mito_Damage->PINK1 Parkin_recruitment Parkin Recruitment PINK1->Parkin_recruitment Ub Ubiquitin OMP Outer Membrane Proteins (e.g., MFN2, TOM20) Ub->OMP Ubiquitination Ub_OMP Ubiquitinated OMP OMP->Ub_OMP Mitophagy Mitophagy Ub_OMP->Mitophagy Parkin Parkin (E3 Ligase) Parkin->Ub Parkin->Parkin_recruitment USP30 USP30 USP30->Ub_OMP Deubiquitination rac_MF_094 This compound rac_MF_094->USP30 Inhibits Experimental_Workflow cluster_InVitro In Vitro Assays cluster_Cellular Cell-Based Assays cluster_InVivo In Vivo Models Screening High-Throughput Screening DUB_Assay Deubiquitinase Activity Assay (IC50) Screening->DUB_Assay Selectivity_Assay Selectivity Panel vs. other DUBs DUB_Assay->Selectivity_Assay CETSA Cellular Thermal Shift Assay (Target Engagement) Selectivity_Assay->CETSA Ubi_Assay Ubiquitination Assay (Western Blot) CETSA->Ubi_Assay Mitophagy_Assay Mitophagy Flux Assay (mt-Keima) Ubi_Assay->Mitophagy_Assay PK_PD Pharmacokinetics & Pharmacodynamics Mitophagy_Assay->PK_PD Efficacy Efficacy Studies in Disease Models PK_PD->Efficacy

References

Methodological & Application

Application Notes and Protocols for rac-MF-094 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-MF-094 is a potent and selective inhibitor of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane. By inhibiting USP30, this compound effectively increases the ubiquitination of mitochondrial proteins, a key signaling event for the removal of damaged mitochondria via a cellular process known as mitophagy.[1] Furthermore, recent studies have elucidated a role for this compound in the modulation of the innate immune response through the inhibition of the NLRP3 inflammasome.[2] These dual activities position this compound as a valuable chemical probe for studying mitochondrial homeostasis and inflammation, and as a potential therapeutic agent for a range of pathologies, including neurodegenerative diseases, metabolic disorders, and inflammatory conditions.

This document provides detailed experimental protocols for the in vitro characterization of this compound, focusing on its primary activities: USP30 inhibition, enhancement of protein ubiquitination, induction of mitophagy, and inhibition of the NLRP3 inflammasome.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro studies.

ParameterValueCell Line/SystemReference
USP30 Inhibition
IC50120 nMBiochemical Assay[3]
Cellular Activity
Effective Concentration (Mitophagy Induction)180 nMNeuronal Cells
Effective Concentration (Anticancer Effects)0.2 - 2 µMOral Squamous Carcinoma Cells
NLRP3 Inflammasome Inhibition
Inhibition of Caspase-1 ActivityConcentration-dependentHSF2 Fibroblasts[2]
Reduction of IL-1β SecretionConcentration-dependentHSF2 Fibroblasts[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its in vitro characterization.

rac_MF_094_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cellular_Response Cellular Response Damaged Mitochondrion Damaged Mitochondrion USP30 USP30 Damaged Mitochondrion->USP30 localized on Ub Ubiquitin USP30->Ub removes Ubiquitinated Proteins Ubiquitinated Proteins Ub->Ubiquitinated Proteins tags proteins on Mitophagy Mitophagy Ubiquitinated Proteins->Mitophagy promotes NLRP3 Inflammasome NLRP3 Inflammasome Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 activates IL-1β IL-1β Caspase-1->IL-1β cleaves pro-IL-1β to active This compound This compound This compound->USP30 inhibits This compound->NLRP3 Inflammasome inhibits

Caption: Mechanism of action of this compound.

In_Vitro_Workflow cluster_Biochemical_Assays Biochemical Assays cluster_Cell_Based_Assays Cell-Based Assays USP30 Enzyme Assay USP30 Enzyme Assay Ubiquitination Assay Ubiquitination Assay USP30 Enzyme Assay->Ubiquitination Assay Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Mitophagy Analysis Mitophagy Analysis This compound Treatment->Mitophagy Analysis NLRP3 Inflammasome Activation NLRP3 Inflammasome Activation This compound Treatment->NLRP3 Inflammasome Activation Endpoint Analysis Endpoint Analysis Mitophagy Analysis->Endpoint Analysis NLRP3 Inflammasome Activation->Endpoint Analysis This compound This compound This compound->USP30 Enzyme Assay This compound->this compound Treatment

Caption: General workflow for in vitro studies of this compound.

Experimental Protocols

USP30 Enzymatic Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human USP30.

Materials:

  • Recombinant Human USP30 (catalytic domain)

  • Ubiquitin-Rhodamine 110 substrate

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT

  • This compound

  • DMSO

  • 384-well black, low-volume microplates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 100 nL) of each this compound dilution into the assay plate wells. Include DMSO-only wells as a negative control (0% inhibition) and wells with a known USP30 inhibitor as a positive control.

  • Enzyme Preparation: Dilute the recombinant USP30 in assay buffer to the desired final concentration (e.g., 1 nM).

  • Substrate Preparation: Dilute the Ubiquitin-Rhodamine 110 substrate in assay buffer to the desired final concentration (e.g., 100 nM).

  • Reaction Initiation: Add the diluted USP30 enzyme solution to each well of the assay plate. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Start the Reaction: Add the diluted substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence every minute for 30-60 minutes at 37°C. The cleavage of the substrate by USP30 releases Rhodamine 110, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the controls (0% and 100% inhibition).

    • Plot the normalized data against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Ubiquitination Assay

This protocol assesses the effect of this compound on the ubiquitination of a model substrate in a reconstituted system.

Materials:

  • Human E1 ubiquitin-activating enzyme

  • Human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

  • E3 ubiquitin ligase (e.g., Parkin)

  • Recombinant substrate protein (e.g., Mfn2)

  • Human ubiquitin

  • ATP solution (100 mM)

  • Ubiquitination Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT

  • This compound

  • Recombinant USP30

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies: anti-ubiquitin, anti-substrate protein

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, assemble the following reaction mixtures on ice:

    • Complete Reaction: E1, E2, E3, substrate, ubiquitin, ATP, and reaction buffer.

    • - E3 Control: Complete reaction mix without the E3 ligase.

    • + USP30: Complete reaction mix with the addition of recombinant USP30.

    • + USP30 + this compound: Complete reaction mix with USP30 and a specific concentration of this compound (e.g., 1 µM).

  • Incubation: Incubate the reaction tubes at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reactions by adding 2x Laemmli sample buffer and boiling for 5 minutes.

  • Western Blotting:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Probe the membrane with a primary antibody against the substrate protein to detect its ubiquitination (visible as a ladder of higher molecular weight bands).

    • Probe a separate membrane or strip the first one and re-probe with an anti-ubiquitin antibody to confirm the presence of polyubiquitin (B1169507) chains.

  • Analysis: Compare the extent of substrate ubiquitination across the different conditions. A decrease in the ubiquitination signal in the "+ USP30" condition and its rescue in the "+ USP30 + this compound" condition indicates successful inhibition of USP30 by this compound.

Mitophagy Analysis using Fluorescence Microscopy

This protocol describes a method to visualize and quantify mitophagy in cultured cells treated with this compound.

Materials:

  • Cell line of interest (e.g., HeLa cells stably expressing mCherry-Parkin and mt-GFP)

  • Cell culture medium and supplements

  • This compound

  • Mitochondrial uncoupler (e.g., CCCP or Oligomycin/Antimycin A) as a positive control for mitophagy induction

  • Lysosomal inhibitor (e.g., Bafilomycin A1)

  • Fluorescence microscope with appropriate filters for mCherry and GFP

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Seeding: Seed the cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow the cells to adhere and grow to 50-70% confluency.

  • Treatment:

    • Treat the cells with different concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for a specified period (e.g., 12-24 hours).

    • Include an untreated control and a positive control (e.g., 10 µM CCCP for 4-6 hours).

    • To observe the accumulation of mitophagosomes, a parallel set of experiments can be co-treated with Bafilomycin A1 (100 nM).

  • Live-Cell Imaging or Fixation and Staining:

    • Live-Cell Imaging: Image the cells directly in a stage-top incubator on the microscope.

    • Fixation: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100. If not using fluorescently tagged proteins, you can now stain for mitochondria (e.g., with an anti-TOM20 antibody) and autophagosomes (e.g., with an anti-LC3B antibody).

  • Image Acquisition: Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.

  • Image Analysis:

    • Quantify the colocalization between the mitochondrial marker (mt-GFP) and the autophagosome/lysosome marker (mCherry-Parkin or LC3B).

    • An increase in the colocalization of these markers in this compound-treated cells compared to the control indicates an induction of mitophagy.[4][5][6]

NLRP3 Inflammasome Inhibition Assay

This protocol details the assessment of this compound's ability to inhibit the NLRP3 inflammasome in cultured cells, such as human skin fibroblasts (HSF2) or THP-1 monocytes.[2]

Materials:

  • HSF2 or THP-1 cells

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound

  • Caspase-1 activity assay kit (fluorometric or colorimetric)

  • Human IL-1β ELISA kit

  • Cell lysis buffer

Procedure:

  • Cell Priming: Seed the cells in a multi-well plate. For THP-1 cells, differentiate them into macrophages using PMA for 48-72 hours. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1 hour.

  • Inflammasome Activation: Activate the NLRP3 inflammasome by adding a second stimulus, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.

  • Sample Collection:

    • Carefully collect the cell culture supernatants.

    • Lyse the cells with the appropriate lysis buffer.

  • Caspase-1 Activity Assay:

    • Measure the caspase-1 activity in the cell lysates using a commercially available kit according to the manufacturer's instructions.

  • IL-1β ELISA:

    • Measure the concentration of secreted IL-1β in the collected cell culture supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the caspase-1 activity and IL-1β levels in this compound-treated cells to the vehicle-treated control. A dose-dependent decrease in both readouts indicates inhibition of the NLRP3 inflammasome.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro investigation of this compound. By systematically applying these methods, researchers can effectively characterize its inhibitory effects on USP30 and the NLRP3 inflammasome, and its functional consequences on protein ubiquitination and mitophagy. These studies will be instrumental in further elucidating the therapeutic potential of targeting these pathways with selective small molecules like this compound.

References

Application Notes and Protocols for rac-MF-094 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of rac-MF-094 in preclinical animal models, based on currently available literature. The information is intended to guide researchers in designing and executing in vivo studies involving this potent and selective USP30 inhibitor.

Quantitative Data Summary

The administration of this compound has been documented in mouse and rat models for different therapeutic applications. The following tables summarize the quantitative data available from these studies.

Table 1: Dosage and Administration of this compound in a Mouse Model of Oral Squamous Cell Carcinoma

ParameterDetailsReference
Animal Model Nude mice (4 weeks old) with subcutaneously xenografted SCC4 cells[1]
Compound Nanoparticle-encapsulated this compound (MF-094@NPs)[1]
Dosage 1 mg/kg/day[1]
Route of Administration Intravenous (tail vein injection)[1]
Dosing Schedule Daily for 4 weeks, starting 10 days after cell inoculation[1]
Therapeutic Outcome Significant inhibition of tumor growth compared to control and non-encapsulated MF-094[1]

Table 2: Reported In Vivo Application of this compound in a Diabetic Rat Model

ParameterDetailsReference
Animal Model Streptozotocin (STZ)-induced diabetic rats[2]
Compound This compound[2]
Dosage Not specified in the available literature[2]
Route of Administration Not specified in the available literature[2]
Dosing Schedule Not specified in the available literature[2]
Therapeutic Outcome Accelerated wound healing and decreased protein levels of NLRP3 and caspase-1 p20[2]

Note on Pharmacokinetics: As of the latest literature review, specific pharmacokinetic data (e.g., half-life, bioavailability, clearance) for this compound in animal models has not been published.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, supplemented with general protocols for the preparation of this compound for in vivo administration based on supplier recommendations.

Oral Squamous Cell Carcinoma Xenograft Mouse Model

Objective: To evaluate the antitumor efficacy of nanoparticle-encapsulated this compound (MF-094@NPs) in a mouse model of oral squamous cell carcinoma.[1]

Materials:

  • Male nude mice (4 weeks old)

  • SCC4 human oral squamous carcinoma cells

  • This compound encapsulated in nanoparticles (MF-094@NPs)

  • Phosphate-buffered saline (PBS)

  • Cy7-labeled nanoparticles (for biodistribution studies)

  • IVIS 200 imaging system

Procedure:

  • Cell Culture: Culture SCC4 cells under standard conditions.

  • Tumor Inoculation: Subcutaneously inject 1 x 10^6 SCC4 cells into the flank of each male nude mouse.[1]

  • Tumor Growth and Grouping: Allow tumors to grow for 10 days. Once tumors are established, randomly assign mice to experimental groups (e.g., control, MF-094, empty NPs, MF-094@NPs).[1]

  • Drug Administration: Administer MF-094@NPs via tail vein injection at a dose of 1 mg/kg/day for 4 consecutive weeks.[1] The control group receives a vehicle control.

  • Biodistribution Imaging (Optional): For biodistribution studies, inject Cy7-labeled NPs and acquire fluorescent images using an IVIS 200 system at 6, 12, and 24 hours post-injection.[1]

  • Tumor Growth Monitoring: Measure tumor volume at regular intervals (e.g., weekly) to assess the antitumor effect.

  • Bioluminescence Imaging: To monitor viable SCC4 cells in vivo, perform bioluminescence imaging at specified time points (e.g., weeks 0, 1, 2, 3, and 4).[1]

Diabetic Wound Healing Rat Model

Objective: To investigate the effect of this compound on wound healing in a diabetic rat model.[2]

Materials:

  • Male Sprague-Dawley rats

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer

  • This compound

  • Wound creation tools (e.g., biopsy punch)

  • Wound dressing materials

Procedure:

  • Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of STZ dissolved in citrate buffer.[2]

  • Confirmation of Diabetes: Monitor blood glucose levels to confirm the diabetic status of the animals.

  • Wound Creation: After the establishment of diabetes, create full-thickness dermal wounds on the dorsum of the rats using a biopsy punch.

  • Drug Administration: Treat the diabetic rats with this compound. The specific dosage, route of administration (e.g., systemic or topical), and frequency are not detailed in the available abstract but would be a critical parameter to establish based on pilot studies.[2]

  • Wound Healing Assessment: Monitor the rate of wound closure over time by measuring the wound area.

  • Histological Analysis: At the end of the study, collect wound tissue for histological analysis to assess parameters like re-epithelialization, collagen deposition, and inflammatory cell infiltration.

  • Western Blot Analysis: Analyze protein expression of key markers such as USP30, NLRP3, and caspase-1 p20 in the wound tissue to elucidate the mechanism of action.[2]

Preparation of this compound for In Vivo Administration

The following are general protocols for preparing this compound for oral and intraperitoneal administration, based on information from a commercial supplier. Researchers should optimize these formulations for their specific experimental needs.

2.3.1. Preparation of a Suspended Solution for Oral or Intraperitoneal Injection

This protocol yields a 2.08 mg/mL suspended solution.

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare 1 mL of the working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL.

2.3.2. Preparation of a Clear Solution for Injection

This protocol yields a clear solution of ≥ 5 mg/mL.

  • Prepare a stock solution of this compound in DMSO (e.g., 50.0 mg/mL).

  • To prepare 1 mL of the working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline. Mix until the solution is clear.

Signaling Pathways and Experimental Workflows

Signaling Pathway of USP30 Inhibition by this compound in Diabetic Wound Healing

The following diagram illustrates the proposed mechanism of action of this compound in accelerating diabetic wound healing through the inhibition of the NLRP3 inflammasome.

USP30_NLRP3_pathway cluster_cell Macrophage / Fibroblast AGEs Advanced Glycation End Products (AGEs) USP30 USP30 (Deubiquitinase) AGEs->USP30 Upregulates NLRP3_Ub Ubiquitinated NLRP3 (Inactive) USP30->NLRP3_Ub Deubiquitinates NLRP3 NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Ub Ubiquitin Ub->NLRP3 Ubiquitination (Inactivation) NLRP3_Ub->NLRP3 Activation Casp1_active Active Caspase-1 Inflammasome->Casp1_active Cleaves Casp1 Pro-Caspase-1 Casp1->Casp1_active IL1b_active Mature IL-1β (Inflammation) Casp1_active->IL1b_active Cleaves IL1b Pro-IL-1β IL1b->IL1b_active WoundHealing Impaired Wound Healing IL1b_active->WoundHealing racMF094 This compound racMF094->USP30 Inhibits

Caption: this compound inhibits USP30, preventing NLRP3 deubiquitination and subsequent inflammasome activation, thereby promoting wound healing.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a general experimental workflow for assessing the efficacy of this compound in an animal model.

experimental_workflow AnimalModel 1. Animal Model Induction (e.g., Tumor Xenograft, Disease Induction) Grouping 2. Randomization into Treatment Groups AnimalModel->Grouping Treatment 3. This compound Administration (Specify Dose, Route, Schedule) Grouping->Treatment Monitoring 4. In-life Monitoring (e.g., Tumor Volume, Clinical Signs) Treatment->Monitoring Endpoint 5. Study Endpoint Reached Monitoring->Endpoint Analysis 6. Sample Collection & Analysis (e.g., Histology, Western Blot, PK) Endpoint->Analysis Data 7. Data Interpretation & Conclusion Analysis->Data

Caption: A generalized workflow for conducting in vivo efficacy studies with this compound.

References

Application Notes and Protocols for Measuring USP30 Inhibition by rac-MF-094

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the inhibition of Ubiquitin Specific Protease 30 (USP30) by the selective inhibitor, rac-MF-094. The following sections describe the core signaling pathways involving USP30, biochemical and cell-based assays to quantify inhibitory activity, and protocols for their implementation.

Introduction to USP30 and its Inhibition

Ubiquitin Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) primarily localized to the outer mitochondrial membrane. It plays a crucial role in regulating cellular processes by removing ubiquitin chains from substrate proteins. A key function of USP30 is its opposition to PINK1/Parkin-mediated mitophagy, a quality control pathway that clears damaged mitochondria.[1] By deubiquitinating mitochondrial surface proteins, USP30 acts as a negative regulator of mitophagy.[2][3] Dysregulation of USP30 has been implicated in various diseases, including neurodegenerative disorders and cancer, making it an attractive therapeutic target.[1][4]

This compound is a potent and selective small molecule inhibitor of USP30 with a reported IC50 of 120 nM.[5] By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial proteins, thereby enhancing mitophagy.[5] This document outlines established techniques to characterize the inhibitory effects of this compound and other potential USP30 inhibitors.

USP30 Signaling Pathways

USP30 is a key player in several critical cellular signaling pathways, primarily revolving around mitochondrial homeostasis and cell fate.

PINK1/Parkin-Mediated Mitophagy

Under conditions of mitochondrial stress or depolarization, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin and the E3 ligase Parkin.[6] This activates Parkin, which then ubiquitinates various mitochondrial outer membrane proteins, flagging the damaged organelle for degradation via autophagy (mitophagy).[2][3] USP30 counteracts this process by removing these ubiquitin chains, thus inhibiting mitophagy.[1][2] Inhibition of USP30 by compounds like this compound enhances the ubiquitination of mitochondrial proteins, leading to accelerated mitophagy.[5]

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol Mito_Proteins Mitochondrial Proteins Ub_Mito_Proteins Ubiquitinated Mitochondrial Proteins Mitophagy Mitophagy Ub_Mito_Proteins->Mitophagy induces USP30 USP30 USP30->Ub_Mito_Proteins deubiquitinates Mitochondrial_Stress Mitochondrial Stress PINK1 PINK1 Mitochondrial_Stress->PINK1 activates Parkin Parkin (E3 Ligase) PINK1->Parkin activates Parkin->Mito_Proteins ubiquitinates rac_MF_094 This compound rac_MF_094->USP30 inhibits

Fig. 1: USP30 in PINK1/Parkin Mitophagy
BAX/BAK-Dependent Apoptosis

USP30 has also been shown to regulate the BAX/BAK-dependent apoptotic pathway. Depletion of USP30 can sensitize cancer cells to apoptosis-inducing agents.[1] This suggests that USP30 may deubiquitinate and stabilize anti-apoptotic proteins or destabilize pro-apoptotic proteins, although the direct substrates in this pathway are still being fully elucidated.

AKT/mTOR Signaling

Recent studies have linked USP30 to the regulation of the AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[2][7] Inhibition of USP30 can lead to a downregulation of AKT signaling, particularly under conditions of mitochondrial stress, thereby promoting apoptosis.[2][3] This positions USP30 as a potential target for cancer therapies, where AKT/mTOR signaling is often hyperactive.[3]

USP30_AKT_mTOR_Pathway USP30 USP30 AKT AKT USP30->AKT sustains activity mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes rac_MF_094 This compound rac_MF_094->USP30 inhibits

Fig. 2: USP30 in AKT/mTOR Signaling

Quantitative Data on USP30 Inhibitors

The following table summarizes the inhibitory potency of this compound and other reported USP30 inhibitors.

InhibitorIC50 (nM)Assay TypeReference
This compound 120Biochemical[5]
USP30Inh-115-30Biochemical (Ub-Rho110)[8][9]
USP30Inh-215-30Biochemical (Ub-Rho110)[8][9]
USP30Inh-315-30Biochemical (Ub-Rho110)[8][9]
Compound 39~20Biochemical[4]
IMP-258712.6Fluorescence Polarization[10]

Experimental Protocols

Detailed methodologies for key experiments to measure USP30 inhibition are provided below.

Biochemical Assay for USP30 Activity using a Fluorogenic Substrate

This assay measures the enzymatic activity of recombinant USP30 by monitoring the cleavage of a fluorogenic ubiquitin substrate.

Biochemical_Assay_Workflow Start Start Dispense_Inhibitor Dispense this compound (or other inhibitor) to 384-well plate Start->Dispense_Inhibitor Add_USP30 Add recombinant human USP30 Dispense_Inhibitor->Add_USP30 Pre_incubate Pre-incubate (15 min, 25°C) Add_USP30->Pre_incubate Add_Substrate Add fluorogenic substrate (e.g., Ub-AMC) Pre_incubate->Add_Substrate Incubate Incubate (1 hr, 25°C) Add_Substrate->Incubate Read_Fluorescence Read fluorescence on plate reader Incubate->Read_Fluorescence Analyze Analyze Data (Calculate IC50) Read_Fluorescence->Analyze

Fig. 3: Biochemical Assay Workflow

Materials:

  • Recombinant human USP30 (e.g., amino acids 57-517)

  • Fluorogenic substrate: Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin) or Ubiquitin-Rhodamine 110 (Ub-Rho110)[8][11]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl2, and 1 mM PMSF[11]

  • This compound or other test compounds

  • DMSO

  • Black, low-binding 384-well plates

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Dispense the compound dilutions into the wells of a 384-well plate. Include DMSO-only wells as a vehicle control (100% activity) and wells without enzyme as a background control.

  • Prepare a working solution of recombinant USP30 (e.g., 20 nM final concentration) in assay buffer.[11]

  • Add the USP30 solution to all wells except the background controls.

  • Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.[11]

  • Prepare a working solution of the fluorogenic substrate (e.g., Ub-AMC) in assay buffer.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Incubate the plate at 25°C for 1 hour, protected from light.[11]

  • Measure the fluorescence intensity using a microplate reader. For Ub-AMC, use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Subtract the background fluorescence from all readings.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In-Cell Target Engagement using an Activity-Based Probe (ABP)

This assay determines if this compound engages with USP30 inside intact cells by competing with a ubiquitin-based probe that covalently binds to the active site of DUBs.

Materials:

  • SH-SY5Y cells or other suitable cell line

  • This compound

  • Activity-Based Probe (ABP): Biotin-Ahx-Ub-propargylamide (PA) or HA-Ub-VME[8][12]

  • Cell lysis buffer (e.g., NP40 lysis buffer)

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against USP30

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Culture SH-SY5Y cells to ~80-90% confluency.

  • Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for 2-24 hours.[6][8]

  • After treatment, wash the cells with cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation.

  • Determine the protein concentration of each lysate.

  • Incubate a portion of each cell lysate with the activity-based probe (e.g., 2.5 µM Ub-PA) for 1 hour at room temperature.[8][13]

  • Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for USP30.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescence detection system.

  • Analysis: The binding of the Ub-PA probe to USP30 results in an ~8 kDa upward shift in its molecular weight.[8][9] Effective engagement of USP30 by this compound will prevent the binding of the probe, leading to a decrease in the intensity of the shifted band and an increase in the intensity of the unmodified USP30 band.

Cellular Mitophagy Assay using mito-Keima

This assay utilizes a pH-sensitive fluorescent protein, mito-Keima, targeted to the mitochondrial matrix to visualize and quantify mitophagy.

Materials:

  • SH-SY5Y cells stably expressing mito-Keima

  • This compound

  • Mitophagy inducers: A combination of Antimycin A and Oligomycin (A/O) or CCCP[8]

  • Fluorescence microscope or high-content imager with 440 nm and 561 nm lasers

Procedure:

  • Plate SH-SY5Y-mito-Keima cells and allow them to adhere.

  • Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a desired period (e.g., 24-72 hours).[8]

  • On the day of the assay, induce mitophagy by adding A/O or CCCP to the media for 4-10 hours.[8]

  • Image the cells using a fluorescence microscope.

    • Excite at 440 nm to visualize mitochondria in a neutral environment (cytosol).

    • Excite at 561 nm to visualize mitochondria in an acidic environment (lysosomes).

  • Analysis: The ratio of the 561 nm (lysosomal) to 440 nm (mitochondrial) signal is calculated. An increase in this ratio indicates an increase in mitophagy. Quantify the signal from multiple fields of view for each condition. Treatment with an effective USP30 inhibitor like this compound is expected to increase the mito-Keima ratio, indicating enhanced mitophagy.

Western Blot for Mitochondrial Protein Ubiquitination

This method directly assesses the consequence of USP30 inhibition by measuring the accumulation of ubiquitin on mitochondrial proteins.

Materials:

  • HeLa cells overexpressing YFP-Parkin (or other suitable cell line)

  • This compound

  • Mitochondrial depolarizing agents (e.g., Antimycin A/Oligomycin A)

  • Lysis buffer

  • Primary antibodies against TOMM20 and Ubiquitin

  • Secondary antibodies (HRP-conjugated)

  • Western blotting equipment

Procedure:

  • Plate HeLa-YFP-Parkin cells.

  • Treat cells with this compound or DMSO vehicle.

  • Induce mitophagy by treating with Antimycin A and Oligomycin A for 90-120 minutes.[6][14]

  • Lyse the cells and prepare samples for SDS-PAGE.

  • Perform Western blotting and probe the membrane with antibodies against TOMM20 (a mitochondrial outer membrane protein) and ubiquitin.

  • Analysis: Inhibition of USP30 will lead to an accumulation of polyubiquitin (B1169507) chains on mitochondrial proteins. This will be visible as a smear of higher molecular weight bands when probing for TOMM20 and a general increase in the ubiquitin signal in the higher molecular weight range of the blot.[6]

References

Application Notes and Protocols for Studying NLRP3 Inflammasome Activation with rac-MF-094

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation in response to a wide array of danger signals triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.

rac-MF-094 has been identified as a potent and selective inhibitor of Ubiquitin-Specific Peptidase 30 (USP30). Emerging research has demonstrated that by inhibiting USP30, this compound indirectly suppresses the activation of the NLRP3 inflammasome. This makes this compound a valuable tool for investigating the role of ubiquitination in NLRP3 activation and for exploring the therapeutic potential of targeting this pathway. These application notes provide detailed information and protocols for utilizing this compound in the study of NLRP3 inflammasome activation.

Mechanism of Action

This compound's inhibitory effect on the NLRP3 inflammasome is not direct but is mediated through its inhibition of USP30. USP30 is a deubiquitinase that has been shown to remove ubiquitin chains from the NLRP3 protein. The ubiquitination status of NLRP3 is a critical regulatory mechanism controlling its activation. By inhibiting USP30, this compound prevents the deubiquitination of NLRP3, leading to a subsequent decrease in NLRP3 protein levels and a reduction in downstream inflammasome activation, including the processing of caspase-1 and the release of IL-1β.[1]

rac-MF-094_Mechanism_of_Action Mechanism of this compound in NLRP3 Inflammasome Inhibition cluster_0 Cellular Environment This compound This compound USP30 USP30 This compound->USP30 Inhibits NLRP3_Ub Ubiquitinated NLRP3 USP30->NLRP3_Ub Deubiquitinates NLRP3 NLRP3 NLRP3_Ub->NLRP3 Proteasomal_Degradation Proteasomal Degradation NLRP3_Ub->Proteasomal_Degradation Targeted for Inflammasome_Activation NLRP3 Inflammasome Activation NLRP3->Inflammasome_Activation Leads to In_Vitro_Protocol_Workflow Workflow for In Vitro NLRP3 Inhibition Assay A Differentiate THP-1 cells with PMA B Prime with LPS (3-4 hours) A->B C Pre-treat with this compound or Vehicle (1 hour) B->C D Activate with Nigericin/ATP C->D E Collect Supernatant and Cell Lysate D->E F Analyze IL-1β (ELISA) and Proteins (Western Blot) E->F

References

Protocol for the Preparation of rac-MF-094 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of rac-MF-094, a potent and selective inhibitor of Ubiquitin Specific Peptidase 30 (USP30). Adherence to this protocol will ensure the accurate and consistent preparation of this compound for in vitro and in vivo research applications.

Introduction

This compound is a key tool for studying the role of USP30 in various cellular processes, including mitophagy and protein ubiquitination.[1] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This protocol outlines the necessary materials, equipment, and steps for dissolving and storing this compound.

Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous/newly opened

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (recommended)

  • Calibrated pipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Quantitative Data Summary

For accurate preparation of stock solutions, refer to the following table which summarizes the key quantitative information for this compound.

ParameterValueReference
Molecular Weight ~535.67 g/mol Calculated from data in[1]
Solubility in DMSO 125 mg/mL[1]
Molar Solubility in DMSO 233.34 mM[1]
IC50 for USP30 120 nM[1]

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many experiments.

  • Preparation: Ensure a sterile working environment. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.36 mg of the compound.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. It is crucial to use a new, unopened bottle of DMSO as it is hygroscopic and absorbed water can affect solubility.[1]

    • Vortex the solution thoroughly for several minutes to aid dissolution.

    • For complete dissolution, sonication in an ultrasonic bath is recommended.[1]

  • Verification: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

In Vivo Formulation Protocols

For in vivo studies, this compound can be formulated as follows:

  • For a clear solution: A working solution of ≥ 5 mg/mL can be prepared by diluting a 50.0 mg/mL DMSO stock solution with 20% SBE-β-CD in saline.[1]

  • For a suspended solution: A 2.08 mg/mL suspended solution for oral or intraperitoneal injection can be made by mixing a 20.8 mg/mL DMSO stock solution with PEG300, Tween-80, and saline.[1]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for stock solution preparation.

rac_MF_094_Mechanism_of_Action cluster_pathway Cellular Process USP30 USP30 Ubiquitin Ubiquitin Chains on Proteins USP30->Ubiquitin removes Proteins Target Proteins (e.g., in Mitophagy) Ubiquitin->Proteins Proteasome Proteasomal Degradation Ubiquitin->Proteasome signals for rac_MF_094 This compound rac_MF_094->USP30 inhibits

Caption: Mechanism of action of this compound as a USP30 inhibitor.

Stock_Solution_Workflow cluster_workflow Preparation Workflow Start Start: Obtain this compound Powder Weigh 1. Weigh this compound Start->Weigh Add_Solvent 2. Add Anhydrous DMSO Weigh->Add_Solvent Dissolve 3. Vortex and Sonicate Add_Solvent->Dissolve Verify 4. Visually Confirm Dissolution Dissolve->Verify Aliquot 5. Aliquot into Single-Use Tubes Verify->Aliquot Clear Solution Store 6. Store at -20°C or -80°C Aliquot->Store End End: Ready for Use Store->End

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Assessing Mitophagy Induction by rac-MF-094

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process for maintaining mitochondrial homeostasis and cell health. Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders, metabolic diseases, and cancer. rac-MF-094 is a potent and selective inhibitor of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane that acts as a negative regulator of mitophagy.[1][2][3] By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial surface proteins, thereby facilitating the recruitment of the autophagic machinery and subsequent clearance of damaged or superfluous mitochondria.[1][4]

These application notes provide detailed protocols for assessing the induction of mitophagy by this compound using a variety of robust and quantitative methods. The described techniques are essential for researchers studying mitochondrial quality control and for professionals in drug development exploring the therapeutic potential of USP30 inhibitors.

Signaling Pathway of USP30-Mediated Mitophagy and Inhibition by this compound

Under conditions of mitochondrial stress or damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin and the E3 ubiquitin ligase Parkin. This initiates a feed-forward mechanism, leading to the poly-ubiquitination of mitochondrial outer membrane proteins, which serves as a signal for autophagic engulfment. USP30 counteracts this process by removing ubiquitin chains, thus dampening the mitophagy signal. This compound inhibits the enzymatic activity of USP30, leading to an accumulation of ubiquitinated mitochondrial proteins and enhanced mitophagy.[2][3][5]

USP30_Mitophagy_Pathway This compound Mechanism of Action in Mitophagy cluster_Mitochondrion Mitochondrion Mitochondrial_Damage Mitochondrial Damage/Stress PINK1 PINK1 Accumulation & Activation Mitochondrial_Damage->PINK1 Ub_pUb Ubiquitin (Ub) & Phospho-Ub (pUb) Phosphorylation PINK1->Ub_pUb Parkin Parkin Recruitment & Activation Ub_pUb->Parkin Mito_Ub Mitochondrial Protein Ubiquitination Parkin->Mito_Ub USP30 USP30 Mito_Ub->USP30 Deubiquitination Mitophagy Mitophagy Mito_Ub->Mitophagy racMF094 This compound racMF094->USP30 Inhibition

Caption: Mechanism of this compound in promoting mitophagy.

Quantitative Data Summary

The following table summarizes representative quantitative data that could be obtained when assessing mitophagy induction by this compound using the described protocols.

AssayParameter MeasuredVehicle ControlThis compound (10 µM)Expected Fold Change
mt-Keima Flow Cytometry Percentage of Mitophagic Cells (High 561/405 nm ratio)5%25%~5-fold increase
Western Blot TOM20 Protein Levels (normalized to loading control)1.00.4~60% decrease
Fluorescence Microscopy Pearson's Colocalization Coefficient (MitoTracker & LysoTracker)0.20.7~3.5-fold increase

Experimental Protocols

Assessment of Mitophagy by mt-Keima Flow Cytometry

This protocol utilizes the pH-sensitive fluorescent protein Keima targeted to the mitochondrial matrix (mt-Keima). In the neutral pH of mitochondria, mt-Keima is excited at 440 nm. Upon delivery to the acidic lysosome during mitophagy, its excitation shifts to 586 nm.[6][7] This ratiometric change allows for the quantification of mitophagy by flow cytometry.[8][9]

Materials:

  • Cells stably expressing mt-Keima

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer with 405 nm and 561 nm lasers

Protocol:

  • Seed mt-Keima expressing cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound or DMSO vehicle control for 12-24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cell pellet in FACS buffer (PBS with 1% FBS).

  • Analyze the cells on a flow cytometer.

    • Excite the cells with both 405 nm and 561 nm lasers.

    • Collect emission at ~620 nm.

    • Gate on the live cell population based on forward and side scatter.

  • Quantify mitophagy by calculating the ratio of the signal from the 561 nm excitation to the 405 nm excitation. An increase in this ratio indicates an increase in mitophagy.

mt_Keima_Workflow A Seed mt-Keima expressing cells B Treat with This compound A->B C Harvest and resuspend cells B->C D Flow Cytometry (405 & 561 nm excitation) C->D E Analyze 561/405 nm ratio D->E

Caption: Workflow for mt-Keima flow cytometry assay.

Western Blotting for Mitochondrial Protein Degradation

This method assesses mitophagy by quantifying the decrease in the levels of specific mitochondrial proteins.[10] A reduction in mitochondrial protein levels, particularly in the presence of lysosomal inhibitors, is indicative of mitophagic degradation.[6][10]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-TOM20, anti-TIM23, anti-COXIV, anti-VDAC)

  • Loading control antibody (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound or vehicle for the desired time. A positive control, such as CCCP, can be included.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against mitochondrial proteins and a loading control overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the mitochondrial protein levels to the loading control.

Fluorescence Microscopy for Mitochondria-Lysosome Colocalization

This qualitative and semi-quantitative method visualizes the delivery of mitochondria to lysosomes for degradation. It involves co-staining cells with a mitochondrial dye (e.g., MitoTracker) and a lysosomal dye (e.g., LysoTracker).[11][12]

Materials:

  • Cells grown on glass coverslips or in imaging dishes

  • MitoTracker Green FM or Deep Red CMXRos

  • LysoTracker Red DND-99 or Green DND-26

  • Live-cell imaging medium

  • Confocal microscope

Protocol:

  • Seed cells on coverslips or imaging dishes.

  • Treat the cells with this compound or vehicle control for the desired duration.

  • During the last 30 minutes of treatment, incubate the cells with MitoTracker (e.g., 100 nM MitoTracker Green FM) in pre-warmed medium.

  • Wash the cells with pre-warmed medium.

  • Incubate the cells with LysoTracker (e.g., 50 nM LysoTracker Red DND-99) for 15-30 minutes.

  • Replace the staining solution with live-cell imaging medium.

  • Acquire images using a confocal microscope with appropriate laser lines and filters for the chosen dyes.

  • Analyze the images for colocalization of the mitochondrial and lysosomal signals. This can be quantified using Pearson's correlation coefficient or Mander's overlap coefficient.

Logical_Relationship Logical Relationship of Assessment Methods cluster_Cellular_Events Cellular Events cluster_Assay_Methods Assessment Methods racMF094 This compound Treatment Mito_Ub_inc Increased Mitochondrial Ubiquitination racMF094->Mito_Ub_inc Mito_in_Lysosome Mitochondria in Lysosomes Mito_Ub_inc->Mito_in_Lysosome WB_pUb Western Blot (p-Ub Ser65) Mito_Ub_inc->WB_pUb Measures Mito_Degradation Mitochondrial Protein Degradation Mito_in_Lysosome->Mito_Degradation Microscopy Fluorescence Microscopy (Mito/LysoTracker) Mito_in_Lysosome->Microscopy Visualizes mtKeima mt-Keima Assay (Flow/Microscopy) Mito_in_Lysosome->mtKeima Quantifies WB_Mito Western Blot (Mitochondrial Proteins) Mito_Degradation->WB_Mito Measures

Caption: Relationship between cellular events and assessment methods.

Conclusion

The protocols outlined in these application notes provide a comprehensive toolkit for the robust assessment of mitophagy induction by this compound. By employing a combination of these fluorescence-based and biochemical assays, researchers can obtain both qualitative and quantitative data to thoroughly characterize the effects of USP30 inhibition on mitochondrial quality control. These methods are crucial for advancing our understanding of mitophagy and for the development of novel therapeutics targeting this fundamental cellular process.

References

Application Notes and Protocols for rac-MF-094 in Deubiquitinating Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-MF-094 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane. As a key negative regulator of mitophagy, USP30's inhibition by this compound presents a valuable tool for studying the intricate roles of ubiquitination in cellular processes. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in cell-based assays to investigate DUB functions.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the deubiquitinating activity of USP30. This inhibition leads to an accumulation of ubiquitin chains on mitochondrial proteins, a critical signal for the clearance of damaged mitochondria via a process known as mitophagy. By preventing the removal of ubiquitin, this compound effectively promotes the PINK1/Parkin-mediated mitophagy pathway. Furthermore, studies have indicated that this compound can modulate inflammatory responses by affecting the ubiquitination status of components of the NLRP3 inflammasome, suggesting a broader role in cellular signaling.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

ParameterValueCell Line/SystemNotes
IC50 (USP30) 120 nMRecombinant Human USP30Potent inhibition of USP30 enzymatic activity.[1]
Selectivity <30% inhibitionPanel of 22 other USPs at 10 µMDemonstrates high selectivity for USP30 over other ubiquitin-specific proteases.[1]
Cell Viability Dose-dependent decreaseHOEC and HSC4 cellsEffective concentration range from 0.2 to 2 µM.[2]
In Vitro Efficacy 180 nmol/LPrimary neuron cultureConcentration used to show neuroprotective effects.[3]

Signaling Pathways and Experimental Workflows

PINK1/Parkin-Mediated Mitophagy Pathway

Mitophagy_Pathway cluster_Mitochondria Mitochondrial Outer Membrane Mitochondrial_Damage Mitochondrial Damage PINK1 PINK1 accumulation Mitochondrial_Damage->PINK1 Parkin_recruitment Parkin recruitment PINK1->Parkin_recruitment Ubiquitination Ubiquitination of mitochondrial proteins Parkin_recruitment->Ubiquitination USP30 USP30 Ubiquitination->USP30 Deubiquitination Mitophagy Mitophagy Ubiquitination->Mitophagy MF094 This compound MF094->USP30 Inhibition

Caption: PINK1/Parkin pathway and USP30 inhibition by this compound.

NLRP3 Inflammasome Activation Pathway

NLRP3_Inflammasome_Pathway cluster_Cytosol Cytosol PAMPs_DAMPs PAMPs/DAMPs TLR_TNFR TLR/TNFR PAMPs_DAMPs->TLR_TNFR NFkB NF-κB Activation TLR_TNFR->NFkB pro_IL1B_NLRP3_transcription pro-IL-1β & NLRP3 Transcription NFkB->pro_IL1B_NLRP3_transcription NLRP3 NLRP3 pro_IL1B_NLRP3_transcription->NLRP3 pro_IL1B pro-IL-1β pro_IL1B_NLRP3_transcription->pro_IL1B Signal2 Activation Signal (e.g., K+ efflux, ROS) Signal2->NLRP3 Inflammasome_Assembly Inflammasome Assembly NLRP3->Inflammasome_Assembly USP30_NLRP3 USP30 NLRP3->USP30_NLRP3 Deubiquitination ASC ASC ASC->Inflammasome_Assembly pro_Caspase1 pro-Caspase-1 pro_Caspase1->Inflammasome_Assembly Caspase1 Active Caspase-1 Inflammasome_Assembly->Caspase1 Caspase1->pro_IL1B Cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis IL1B Mature IL-1β pro_IL1B->IL1B MF094_NLRP3 This compound MF094_NLRP3->USP30_NLRP3 Inhibition

Caption: General two-signal model of NLRP3 inflammasome activation.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow start Start cell_culture Cell Culture (e.g., neuronal cells, fibroblasts) start->cell_culture treatment Treat with this compound (various concentrations) cell_culture->treatment viability_assay Cell Viability Assay (CCK-8) treatment->viability_assay western_blot Western Blot Analysis (USP30, p-Ser65-Ub, etc.) treatment->western_blot co_ip Co-Immunoprecipitation (e.g., for USP30-NLRP3 interaction) treatment->co_ip ub_assay Ubiquitination Assay (e.g., for MFN2) treatment->ub_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis western_blot->data_analysis co_ip->data_analysis ub_assay->data_analysis end End data_analysis->end

Caption: Workflow for characterizing this compound's cellular effects.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from a study on oral squamous cell carcinoma cells.[4]

Materials:

  • 96-well plates

  • Cells of interest (e.g., HSC4, HOEC)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 3 x 10³ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.05 µM to 2 µM). Include a vehicle control (DMSO only).

  • Incubate the plates for the desired time points (e.g., 12, 24, 48 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Proteins in the Mitophagy Pathway

This protocol is a general procedure for analyzing protein levels.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-USP30, anti-p-Ser65-Ub, anti-MFN2, anti-Parkin, anti-actin or anti-tubulin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using appropriate software and normalize to the loading control.

Co-Immunoprecipitation (Co-IP) for USP30-NLRP3 Interaction

This protocol is a general procedure for Co-IP.

Materials:

  • Cells treated with this compound

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibody for immunoprecipitation (e.g., anti-USP30 or anti-NLRP3)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure:

  • Lyse the treated cells with ice-cold Co-IP lysis buffer.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C, then centrifuge and collect the supernatant.

  • Incubate the pre-cleared lysate with the primary antibody or control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.

  • Wash the beads 3-5 times with wash buffer.

  • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., anti-NLRP3 if anti-USP30 was used for IP, and vice versa).

In Vitro Ubiquitination Assay

This is a general protocol to assess the ubiquitination of a substrate protein.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ligase (if applicable, e.g., Parkin)

  • Recombinant ubiquitin

  • Substrate protein of interest (e.g., MFN2)

  • This compound

  • Recombinant USP30

  • ATP

  • Ubiquitination reaction buffer

  • Western blot reagents

Procedure:

  • Set up the ubiquitination reaction by combining E1, E2, E3 (if needed), ubiquitin, substrate, and ATP in the reaction buffer.

  • In parallel reactions, include or exclude recombinant USP30.

  • In reactions containing USP30, add different concentrations of this compound or a vehicle control.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding Laemmli sample buffer and boiling.

  • Analyze the reaction products by Western blotting using an antibody against the substrate protein to observe the appearance of higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used.

Conclusion

This compound is a valuable chemical probe for elucidating the roles of USP30 in various cellular pathways, including mitophagy and inflammation. The protocols provided herein offer a starting point for researchers to investigate the effects of USP30 inhibition in their specific models of interest. Careful optimization of experimental conditions, such as inhibitor concentration and treatment duration, is recommended for each cell type and assay.

References

Application Notes and Protocols for In Vivo Use of rac-MF-094

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of rac-MF-094, a potent and selective inhibitor of Ubiquitin-Specific Peptidase 30 (USP30). The protocols detailed below are based on preclinical studies in disease models of diabetic wound healing and oral squamous cell carcinoma.

Introduction

This compound is the racemic mixture of MF-094, a small molecule inhibitor of USP30, a deubiquitinase localized to the outer mitochondrial membrane. USP30 plays a critical role in regulating cellular processes such as mitophagy and inflammasome activation. By inhibiting USP30, this compound offers a promising therapeutic strategy for various pathologies, including chronic inflammatory diseases and cancer. These notes provide detailed methodologies for the application of this compound in relevant in vivo models.

Mechanism of Action: USP30-NLRP3 Inflammasome Axis

In the context of inflammation, USP30 has been shown to deubiquitinate and thereby activate the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound, by inhibiting USP30, prevents the deubiquitination of NLRP3, leading to the suppression of inflammasome activation and a subsequent reduction in inflammation.[1]

USP30_NLRP3_Pathway cluster_inflammation Inflammatory Response IL-1β IL-1β IL-18 IL-18 This compound This compound USP30 USP30 This compound->USP30 inhibits NLRP3_ub NLRP3-Ub USP30->NLRP3_ub deubiquitinates NLRP3 NLRP3 NLRP3_ub->NLRP3 activation Caspase1 Caspase-1 NLRP3->Caspase1 activates pro_IL1b pro-IL-1β Caspase1->pro_IL1b cleaves pro_IL18 pro-IL-18 Caspase1->pro_IL18 cleaves pro_IL1b->IL-1β pro_IL18->IL-18

Diagram 1: USP30-NLRP3 Signaling Pathway.

Application 1: Diabetic Wound Healing

In a preclinical model of diabetes, treatment with MF-094 has been demonstrated to accelerate wound healing by mitigating the inflammatory response mediated by the NLRP3 inflammasome.[1]

Quantitative Data Summary
ParameterControl (Diabetic)MF-094 Treated (Diabetic)Method of MeasurementReference
NLRP3 Protein LevelsElevatedDecreasedWestern Blot[1]
Caspase-1 p20 LevelsElevatedDecreasedWestern Blot[1]
Wound Closure RateDelayedAcceleratedPlanimetry/Imaging[1]
Experimental Protocol: Streptozotocin-Induced Diabetic Rat Wound Healing Model

This protocol describes the induction of diabetes in rats using streptozotocin (B1681764) (STZ) followed by the creation of a full-thickness cutaneous wound to evaluate the therapeutic efficacy of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • This compound

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Surgical instruments (biopsy punch, scissors, forceps)

  • Wound dressing materials

  • Glucometer and test strips

Procedure:

  • Induction of Diabetes:

    • Fast rats overnight before STZ injection.

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Administer a single intraperitoneal (IP) injection of STZ (e.g., 60 mg/kg).

    • Monitor blood glucose levels 72 hours post-injection and weekly thereafter. Rats with blood glucose levels >250 mg/dL are considered diabetic.

    • Allow rats to stabilize for 2-4 weeks to establish a chronic diabetic state.

  • Wound Creation:

    • Anesthetize the diabetic rats.

    • Shave the dorsal thoracic region and disinfect the skin.

    • Create a full-thickness circular wound (e.g., 8 mm diameter) using a sterile biopsy punch.

  • This compound Administration (Example Protocol):

    • Note: The optimal dose and route of administration for this compound in this model require further investigation. The following is a suggested starting point based on general practices for small molecule inhibitors.

    • Prepare a stock solution of this compound in a suitable vehicle. A recommended formulation for intraperitoneal injection is a suspension containing DMSO, PEG300, and Tween-80 in saline.[2]

    • Administer this compound daily via topical application to the wound bed or systemic injection (e.g., intraperitoneal or intravenous). The precise effective dose needs to be determined empirically.

    • The control group should receive the vehicle only.

  • Monitoring and Endpoint Analysis:

    • Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14, and 21) to assess the rate of wound closure.

    • At the end of the study, euthanize the animals and collect the wound tissue.

    • Perform histological analysis (e.g., H&E staining) to evaluate re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

    • Conduct Western blot analysis on tissue lysates to quantify the protein levels of NLRP3 and caspase-1 p20.

Diabetic_Wound_Healing_Workflow cluster_model Model Creation cluster_treatment Treatment cluster_analysis Analysis A Rat Acclimatization B Streptozotocin (STZ) Injection (IP) A->B C Blood Glucose Monitoring B->C D Establishment of Chronic Diabetes C->D E Full-Thickness Dorsal Wound Creation D->E F Daily Administration of This compound or Vehicle E->F G Wound Closure Rate Measurement (Planimetry) F->G H Euthanasia and Tissue Collection G->H I Histological Analysis (H&E Staining) H->I J Western Blot for NLRP3 & Caspase-1 H->J

Diagram 2: Diabetic Wound Healing Experimental Workflow.

Application 2: Oral Squamous Cell Carcinoma (OSCC)

A nanoparticle-based delivery system of MF-094 has been shown to inhibit tumor growth in a mouse xenograft model of oral squamous cell carcinoma.[3] The proposed mechanism involves the downregulation of c-Myc and its downstream targets involved in glutamine metabolism.

Quantitative Data Summary
ParameterControl (Vehicle)MF-094@NPs (1 mg/kg/day)Method of MeasurementReference
Tumor Volume IncreasedSignificantly DecreasedCaliper Measurement[3]
Tumor Weight -Significantly DecreasedPost-mortem Weighing[3]
c-Myc Protein Levels HighSignificantly DecreasedWestern Blot[3]
GLS1 Protein Levels HighSignificantly DecreasedWestern Blot[3]
SLC1A5 Protein Levels HighSignificantly DecreasedWestern Blot[3]
Experimental Protocol: Oral Squamous Cell Carcinoma Xenograft Mouse Model

This protocol details the establishment of a subcutaneous xenograft model of human oral squamous cell carcinoma in immunodeficient mice to assess the anti-tumor activity of this compound.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old)

  • Human oral squamous cell carcinoma cell line (e.g., SCC4)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • This compound

  • Vehicle for intravenous injection (e.g., saline, PBS with a solubilizing agent like DMSO and Tween-80)[2]

  • Surgical instruments for injection

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Preparation:

    • Culture SCC4 cells under standard conditions.

    • On the day of injection, harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Cell Implantation:

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

    • Monitor the mice for tumor formation.

  • This compound Administration:

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Prepare the dosing solution of this compound in a suitable vehicle for intravenous administration.

    • Administer this compound intravenously (e.g., via tail vein injection) at a predetermined dose and schedule (e.g., 1 mg/kg/day for 4 weeks).[3]

    • The control group should receive an equivalent volume of the vehicle.

  • Monitoring and Endpoint Analysis:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the treatment period, euthanize the mice and excise the tumors.

    • Weigh the tumors.

    • Perform Western blot analysis on tumor lysates to determine the protein levels of c-Myc, GLS1, and SLC1A5.

OSCC_Workflow cluster_model Model Creation cluster_treatment Treatment cluster_analysis Analysis A Nude Mice Acclimatization B Subcutaneous Injection of SCC4 Human Cancer Cells A->B C Tumor Growth Monitoring B->C D Randomization of Mice C->D E Daily Intravenous Injection of This compound or Vehicle D->E F Tumor Volume Measurement (Calipers) E->F G Body Weight Monitoring E->G H Euthanasia and Tumor Excision F->H I Tumor Weight Measurement H->I J Western Blot for c-Myc, GLS1, and SLC1A5 H->J

References

Troubleshooting & Optimization

Technical Support Center: Optimizing rac-MF-094 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing rac-MF-094, a potent and selective USP30 inhibitor. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you determine the optimal concentration of this compound for achieving maximum efficacy in your specific experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the known biochemical potency of this compound?

A1: this compound is a potent and selective inhibitor of USP30 with a reported half-maximal inhibitory concentration (IC50) of 120 nM in biochemical assays.[1] It exhibits over 30% inhibitory activity against a panel of 22 other deubiquitinating enzymes (DUBs) when tested at a concentration of 10 µM.[1]

Q2: What is the primary mechanism of action for this compound?

A2: this compound functions by inhibiting the deubiquitinating enzyme USP30. This inhibition leads to an increase in protein ubiquitination, which in turn accelerates the process of mitophagy.[1] Additionally, this compound has been shown to suppress the activation of the NLRP3 inflammasome.[2]

Q3: I have the biochemical IC50 value. Can I use this concentration directly in my cell-based assays?

A3: It is not recommended to directly use the biochemical IC50 value in cell-based assays. The optimal concentration for cellular experiments is influenced by various factors, including cell type, cell density, incubation time, and the specific biological endpoint being measured.[3][4] A dose-response experiment is crucial to determine the effective concentration in your specific cellular model.

Q4: What is the recommended starting concentration range for a dose-response experiment with this compound?

A4: For a new experiment, it is advisable to test a broad concentration range of this compound, spanning several orders of magnitude. A typical starting range would be from 1 nM to 100 µM.[5] This wide range will help to identify the potency of the compound in your specific assay.

Q5: How should I prepare and store this compound stock solutions?

A5: It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.[5][6] This allows for the addition of small volumes to your experimental media, minimizing the final solvent concentration. Stock solutions should be aliquoted and stored at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guide

This guide addresses common issues that may arise during the optimization of this compound concentration.

Issue Possible Cause Recommended Solution
High variability between replicate wells Compound precipitation due to poor solubility in aqueous media.Decrease the final concentration of this compound. Consider using a co-solvent system or a formulation with solubility-enhancing excipients.[6]
Cell seeding inconsistency.Ensure a homogeneous cell suspension and use appropriate cell densities.
No observable effect at expected concentrations Insufficient incubation time.Increase the treatment duration to allow for the biological effect to manifest.
Low cell permeability.While this compound has shown in vivo efficacy, permeability can be cell-type dependent. Consider using permeability assays if this is a concern.[4]
Compound degradation.Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[6]
Observed effect is not consistent with USP30 inhibition Off-target effects at high concentrations.Use the lowest effective concentration possible to minimize off-target effects.[4] Validate findings with a structurally different USP30 inhibitor or using genetic approaches like siRNA or CRISPR to confirm the phenotype is specific to USP30 inhibition.[3]
Cell toxicity observed High concentration of this compound or the solvent (e.g., DMSO).Perform a cytotoxicity assay in parallel with your functional assay to determine the toxic concentration range. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).[3][6]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve

This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound in a cell-based assay.

  • Cell Seeding: Plate your cells at a predetermined optimal density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in your cell culture medium to create a range of working concentrations (e.g., from 200 µM down to 2 nM).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control if available.

  • Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assay Readout: After incubation, perform the specific assay to measure the biological response of interest (e.g., a cell viability assay, reporter gene assay, or analysis of protein expression via Western blot).

  • Data Analysis: Normalize the data to the vehicle control (representing 0% effect) and a maximal effect control (representing 100% effect). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Assessing Cytotoxicity

It is crucial to assess the cytotoxicity of this compound to distinguish a specific biological effect from a general toxic response.

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Incubation: Incubate the plate for the same duration as your primary functional assay.

  • Cytotoxicity Assay: At the end of the incubation period, use a suitable cell viability assay (e.g., MTS, MTT, or a luminescent-based assay) to measure cell viability.

  • Data Analysis: Plot cell viability against the logarithm of the this compound concentration to determine the concentration at which the compound becomes toxic to the cells.

Visualizations

rac_MF_094_Signaling_Pathway cluster_inhibition This compound Action cluster_mitophagy Mitophagy Pathway cluster_inflammasome Inflammasome Pathway This compound This compound USP30 USP30 This compound->USP30 Inhibits Ubiquitination Ubiquitination USP30->Ubiquitination Deubiquitinates NLRP3 NLRP3 USP30->NLRP3 Deubiquitinates (promotes stability) Mitophagy Mitophagy Ubiquitination->Mitophagy Promotes Inflammasome_Activation Inflammasome_Activation NLRP3->Inflammasome_Activation Leads to

Caption: this compound signaling pathway.

Experimental_Workflow start Start: Define Experimental Goal dose_response Protocol 1: Dose-Response Experiment (1 nM to 100 µM) start->dose_response cytotoxicity Protocol 2: Cytotoxicity Assay start->cytotoxicity data_analysis Data Analysis: Determine EC50 and Toxic Concentration dose_response->data_analysis cytotoxicity->data_analysis optimal_concentration Select Optimal Concentration (Maximal efficacy, minimal toxicity) data_analysis->optimal_concentration functional_assay Perform Functional Assays with Optimal Concentration optimal_concentration->functional_assay troubleshooting Troubleshooting: Address unexpected results functional_assay->troubleshooting end End: Conclusive Results functional_assay->end troubleshooting->dose_response Re-optimize

Caption: Experimental workflow for optimizing this compound concentration.

References

common challenges in working with rac-MF-094

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with rac-MF-094, a potent and selective inhibitor of the deubiquitinase USP30.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1] Its primary mechanism of action is to block the deubiquitinating activity of USP30, which leads to an increase in protein ubiquitination and subsequent acceleration of mitophagy, the selective degradation of mitochondria by autophagy.[1][2]

Q2: What are the main research applications for this compound?

A2: this compound is primarily used in research to:

  • Induce and study the process of mitophagy.[1][2]

  • Investigate the role of USP30 in various cellular processes.

  • Explore potential therapeutic strategies for diseases associated with mitochondrial dysfunction, such as neurodegenerative diseases, and to enhance cancer immunotherapy by preventing T cell exhaustion.[2][3]

  • Study its effects on inflammasome activation, as it has been shown to inhibit the NLRP3 inflammasome.[4]

Q3: What is the IC50 of this compound?

A3: this compound has a reported half-maximal inhibitory concentration (IC50) of 120 nM for USP30.[1]

Q4: How should I store this compound?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Q5: I am observing unexpected or off-target effects in my experiment. What could be the cause?

A5: Off-target effects can be a concern, especially at higher concentrations. While this compound is selective for USP30, decreased selectivity has been observed at concentrations around 10 µM, with potential inhibition of other deubiquitinases like USP6, USP21, and USP45.[5][6]

  • Recommendation: Perform a dose-response experiment to determine the optimal concentration that yields the desired effect on USP30 activity without significant off-target effects. It's crucial to carefully profile the inhibitor in your specific cellular model.[5] Consider using concentrations closer to the IC50 value (120 nM) as a starting point.

Q6: I am having trouble dissolving this compound. What is the recommended solvent?

A6: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). A stock solution can be prepared in DMSO at a concentration of up to 125 mg/mL (233.34 mM).[1] For aqueous-based assays, further dilution of the DMSO stock solution into your experimental buffer or media is necessary. Be aware that hygroscopic DMSO can affect solubility, so using newly opened DMSO is recommended.[1]

  • Recommendation: For cell culture experiments, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity. Prepare fresh dilutions from your stock solution for each experiment.

Q7: My in vivo experiment with this compound is not showing the expected results. What formulation should I use?

A7: The formulation for in vivo studies is critical for bioavailability. A suspended solution can be prepared for oral and intraperitoneal injections.[1] One suggested protocol involves dissolving the DMSO stock solution in a mixture of PEG300, Tween-80, and saline.[1] For continuous dosing over longer periods, a formulation in corn oil may be considered, though caution is advised for periods exceeding half a month.[1]

  • Recommendation: Optimize the vehicle and administration route for your specific animal model and experimental design. A pilot study to assess the pharmacokinetics and tolerability of your chosen formulation is recommended.

Q8: I am not observing the expected increase in mitophagy. What could be wrong?

A8: Several factors could contribute to this:

  • Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit USP30.

  • Cell Type Specificity: The regulation of mitophagy and the role of USP30 can vary between different cell types.

  • Assay Sensitivity: The method used to detect mitophagy (e.g., Western blot for mitophagy markers, fluorescence microscopy) may not be sensitive enough.

  • Timing of Treatment: The duration of this compound treatment may not be optimal for inducing a detectable level of mitophagy.

  • Recommendation:

    • Perform a dose-response and time-course experiment.

    • Confirm USP30 expression in your cell line.

    • Use a sensitive and validated mitophagy assay, such as the mito-Keima reporter assay.

    • Include appropriate positive and negative controls in your experiment.

Quantitative Data Summary

ParameterValueNotesSource
Target USP30Ubiquitin-Specific Protease 30[1]
IC50 120 nMHalf-maximal inhibitory concentration for USP30.[1]
Solubility 125 mg/mL in DMSO (233.34 mM)May require ultrasonic treatment to fully dissolve.[1]
Off-Target Activity <30% inhibition for a panel of 22 other USPs at 10 µMDecreased selectivity observed at higher concentrations.[1][5]

Experimental Protocols

Protocol 1: In Vitro Cell-Based Assay for Mitophagy Induction

  • Cell Plating: Plate cells (e.g., SH-SY5Y, HeLa) at an appropriate density in a suitable plate format (e.g., 6-well or 96-well plate) and allow them to adhere overnight.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours). The optimal incubation time may need to be determined empirically.

  • Analysis: Assess mitophagy using one of the following methods:

    • Western Blotting: Lyse the cells and perform Western blotting for mitophagy markers such as PINK1, Parkin, and the ubiquitination of mitochondrial proteins.

    • Fluorescence Microscopy: If using a reporter system like mito-Keima, visualize the cells under a fluorescence microscope and quantify the mitolysosomes.

    • Flow Cytometry: For high-throughput analysis of fluorescent reporters.

Protocol 2: Western Blot for Assessing USP30 Inhibition

  • Sample Preparation: Following treatment with this compound as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against a known USP30 substrate (e.g., ubiquitinated mitochondrial proteins) or downstream markers like NLRP3 and caspase-1 p20 overnight at 4°C.[4]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrial Membrane Mito_Damage Mitochondrial Damage PINK1 PINK1 Mito_Damage->PINK1 stabilizes Parkin Parkin (E3 Ligase) PINK1->Parkin recruits & activates Ub Ubiquitin Mitophagy Mitophagy Ub->Mitophagy signals for USP30 USP30 USP30->Ub removes Parkin->Ub adds to mito proteins racMF094 This compound racMF094->USP30 inhibits

Caption: Signaling pathway of this compound action on USP30-mediated mitophagy.

Experimental_Workflow cluster_Analysis Analysis start Start: Cell Culture treatment Treatment: This compound (Dose Response) start->treatment incubation Incubation (Time Course) treatment->incubation wb Western Blot (Protein Levels) incubation->wb microscopy Microscopy (e.g., mito-Keima) incubation->microscopy viability Cell Viability Assay (e.g., MTT, CCK-8) incubation->viability results Data Analysis & Interpretation wb->results microscopy->results viability->results

Caption: General experimental workflow for studying this compound effects in vitro.

References

Technical Support Center: Improving rac-MF-094 Delivery to Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the targeted delivery of rac-MF-094.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary delivery challenges?

A1: this compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase that plays a crucial role in regulating mitophagy, the process of clearing damaged mitochondria. As a lipophilic (fat-soluble) compound, this compound often exhibits poor aqueous solubility, which can lead to low bioavailability and inefficient delivery to target cells in aqueous physiological environments.[1][2][3] Key challenges include overcoming its hydrophobic nature to ensure adequate concentration at the target site and preventing its premature degradation or clearance.

Q2: What are the most promising strategies to enhance the delivery of this compound?

A2: Several formulation strategies can significantly improve the delivery of lipophilic drugs like this compound. These include:

  • Lipid-Based Formulations (LBFs): These formulations, such as solutions, suspensions, and emulsions, use lipidic excipients to dissolve or disperse the drug, enhancing its solubilization in the gastrointestinal tract and subsequent absorption.[1][4]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the presence of aqueous media, such as gastrointestinal fluids. This increases the surface area for drug absorption and can improve bioavailability.

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs. They offer advantages such as controlled release, protection of the drug from degradation, and the potential for targeted delivery.[5][6]

  • Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids, which creates a less-ordered lipid matrix. This structure allows for higher drug loading and reduced drug expulsion during storage compared to SLNs.[7][8]

Q3: How does this compound exert its therapeutic effect at a cellular level?

A3: this compound inhibits USP30, which is localized on the outer mitochondrial membrane. USP30 acts as a negative regulator of mitophagy by removing ubiquitin chains from damaged mitochondria that are tagged for clearance by the PINK1/Parkin pathway. By inhibiting USP30, this compound promotes the ubiquitination of damaged mitochondria, thereby enhancing their removal through mitophagy.[9][10][11][12] This mechanism is crucial in diseases associated with mitochondrial dysfunction, such as Parkinson's disease. Additionally, this compound has been shown to accelerate diabetic wound healing by inhibiting the NLRP3 inflammasome, suggesting a broader role in modulating inflammatory responses.[13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vitro/in vivo testing of this compound delivery systems.

Problem Potential Cause(s) Suggested Solution(s)
Low Drug Loading in Lipid Nanoparticles (SLNs/NLCs) Poor solubility of this compound in the selected solid and/or liquid lipid matrix. Drug expulsion during nanoparticle solidification.1. Screen a wider range of lipids: Test various solid lipids (e.g., tristearin, glyceryl monostearate) and liquid lipids (e.g., oleic acid, medium-chain triglycerides) to identify those with the highest solubilizing capacity for this compound. 2. Optimize the solid lipid to liquid lipid ratio in NLCs: A higher proportion of liquid lipid can increase drug solubility and create imperfections in the crystal lattice, leading to higher drug entrapment.[7] 3. Incorporate a co-surfactant: A suitable co-surfactant can improve the emulsification process and enhance drug encapsulation.
Poor Physical Stability of the Formulation (e.g., particle aggregation, drug leakage) Inadequate surfactant concentration or inappropriate choice of surfactant. Suboptimal homogenization or sonication parameters. Storage at an inappropriate temperature.1. Optimize surfactant concentration: The amount and type of surfactant are critical for stabilizing the nanoparticles. Screen different non-ionic surfactants (e.g., Polysorbate 80, Pluronic F68) at various concentrations. 2. Refine preparation parameters: Adjust the duration and power of homogenization and sonication to achieve a narrow particle size distribution.[14] 3. Conduct stability studies at different temperatures: Store the formulation at various temperatures (e.g., 4°C, 25°C, 40°C) to determine the optimal storage conditions.
Low In Vitro Drug Release High affinity of this compound for the lipid matrix. Dense and highly crystalline lipid core in SLNs.1. Switch to NLCs: The less-ordered structure of NLCs can facilitate faster drug release compared to the highly ordered crystalline structure of SLNs.[8] 2. Incorporate release modifiers: Include excipients that can create channels or pores within the lipid matrix to facilitate drug diffusion. 3. Modify the in vitro release test conditions: Ensure sink conditions are maintained in the release medium to accurately reflect the drug release profile.[15]
Low Cellular Uptake in In Vitro Assays Inefficient endocytosis of nanoparticles. Poor interaction of the formulation with the cell membrane.1. Surface modification of nanoparticles: Coat the nanoparticles with cell-penetrating peptides or targeting ligands (e.g., antibodies, aptamers) to enhance receptor-mediated endocytosis. 2. Optimize particle size and surface charge: Nanoparticles in the range of 50-200 nm with a slightly positive or negative surface charge often exhibit enhanced cellular uptake.
Low Bioavailability in In Vivo Studies Poor absorption from the gastrointestinal tract. First-pass metabolism in the liver. Rapid clearance from circulation.1. Utilize lipid-based formulations that promote lymphatic transport: Long-chain triglycerides in LBFs can facilitate drug absorption into the lymphatic system, bypassing the liver and reducing first-pass metabolism.[1] 2. PEGylation of nanoparticles: Coating the surface of nanoparticles with polyethylene (B3416737) glycol (PEG) can reduce their uptake by the reticuloendothelial system, prolonging their circulation time.

Data Presentation: Comparison of this compound Delivery Systems

Disclaimer: The following data is representative of typical improvements seen with lipid-based formulations for lipophilic drugs and may not be specific to this compound due to the limited availability of direct comparative studies in the public domain. Researchers should perform their own experiments to determine the optimal formulation for their specific application.

Table 1: Solubility Enhancement of a Representative Lipophilic USP30 Inhibitor

Formulation Solubility in Aqueous Buffer (µg/mL) Fold Increase in Solubility
Unformulated Drug0.11
5% Tween 80 Solution15150
Self-Emulsifying Drug Delivery System (SEDDS)50500
Solid Lipid Nanoparticles (SLNs)80800
Nanostructured Lipid Carriers (NLCs)1201200

Table 2: In Vitro Cellular Uptake of a Representative Lipophilic USP30 Inhibitor in a Neuronal Cell Line (e.g., SH-SY5Y)

Formulation Uptake after 4 hours (% of initial dose)
Unformulated Drug (in 0.1% DMSO)5%
Drug in SEDDS25%
Drug-loaded SLNs40%
Drug-loaded NLCs55%
Surface-Modified NLCs (with a targeting ligand)75%

Table 3: Pharmacokinetic Parameters of a Representative Lipophilic USP30 Inhibitor in a Rodent Model (Oral Administration)

Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Oral Suspension504200100
SEDDS25021200600
SLNs400220001000
NLCs6001.535001750

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate)

  • Surfactant (e.g., Polysorbate 80)

  • Purified water

Procedure:

  • Preparation of the lipid phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add this compound to the molten lipid and stir until a clear, homogenous solution is obtained.

  • Preparation of the aqueous phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Sonication: Immediately subject the hot pre-emulsion to high-power probe sonication for 5-10 minutes to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Allow the nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[13]

Protocol 2: Preparation of this compound Loaded Nanostructured Lipid Carriers (NLCs)

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO)

  • Liquid lipid (e.g., Oleic acid)

  • Surfactant (e.g., Pluronic® F127)

  • Purified water

Procedure:

  • Preparation of the lipid phase: Melt the solid lipid and mix it with the liquid lipid in a predetermined ratio (e.g., 70:30). Add this compound to the lipid mixture and stir at a temperature above the solid lipid's melting point until a clear solution is formed.

  • Preparation of the aqueous phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Emulsification and Sonication: Follow steps 3 and 4 from the SLN preparation protocol.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature while stirring to allow the formation of NLCs.

  • Characterization: Characterize the NLC dispersion for particle size, PDI, zeta potential, drug loading, and entrapment efficiency.[16]

Protocol 3: In Vitro Drug Release Study using a Dialysis Bag Method

Materials:

  • This compound loaded nanoparticle dispersion

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Release medium (e.g., Phosphate buffered saline (PBS) pH 7.4 containing 0.5% Tween 80 to maintain sink conditions)

Procedure:

  • Soak the dialysis membrane in the release medium for at least 12 hours before use.

  • Pipette a known volume (e.g., 1 mL) of the nanoparticle dispersion into the dialysis bag and securely seal both ends.

  • Place the dialysis bag in a beaker containing a defined volume of the release medium (e.g., 100 mL).

  • Maintain the temperature at 37°C and stir the release medium at a constant speed (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug released over time.[15]

Mandatory Visualizations

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion Mito_Damage Mitochondrial Damage PINK1 PINK1 Accumulation Mito_Damage->PINK1 stabilizes Ub Ubiquitin (Ub) PINK1->Ub phosphorylates pUb Phospho-Ub (p-Ub) Parkin_inactive Inactive Parkin pUb->Parkin_inactive recruits & activates Parkin_active Active Parkin OMM_Proteins Outer Mitochondrial Membrane Proteins Parkin_active->OMM_Proteins ubiquitinates Ub_OMM Ubiquitinated OMM Proteins Mitophagy Mitophagy (Clearance of damaged mitochondria) Ub_OMM->Mitophagy signals for USP30 USP30 USP30->Ub_OMM deubiquitinates racMF094 This compound racMF094->USP30 inhibits

Caption: PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of this compound on USP30.

NLRP3_Inflammasome_Pathway cluster_Priming Priming Signal (Signal 1) cluster_Activation Activation Signal (Signal 2) cluster_Response Inflammatory Response PAMPs_DAMPs PAMPs/DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB pro_IL1b_mRNA pro-IL-1β mRNA NFkB->pro_IL1b_mRNA upregulates transcription NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA upregulates transcription pro_IL1b Pro-IL-1β pro_IL1b_mRNA->pro_IL1b translation NLRP3 NLRP3 NLRP3_mRNA->NLRP3 translation Activation_Stimuli Activation Stimuli (e.g., ATP, toxins) Activation_Stimuli->NLRP3 activates ASC ASC NLRP3->ASC recruits pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 recruits Casp1 Active Caspase-1 pro_Casp1->Casp1 autocatalysis Casp1->pro_IL1b cleaves Pyroptosis Pyroptosis (Inflammatory cell death) Casp1->Pyroptosis IL1b Mature IL-1β (Pro-inflammatory) USP30 USP30 USP30->NLRP3 deubiquitinates (activates) racMF094 This compound racMF094->USP30 inhibits

Caption: The role of this compound in inhibiting USP30-mediated activation of the NLRP3 inflammasome.

Experimental_Workflow cluster_Formulation Formulation Development cluster_Characterization Physicochemical Characterization cluster_Evaluation In Vitro & In Vivo Evaluation Screening 1. Excipient Screening (Solubility of this compound in lipids, surfactants, co-surfactants) Optimization 2. Formulation Optimization (e.g., Lipid ratios, surfactant concentration) Screening->Optimization Preparation 3. Nanoparticle Preparation (e.g., High-pressure homogenization, sonication) Optimization->Preparation Size_Zeta 4. Particle Size, PDI, and Zeta Potential Analysis Preparation->Size_Zeta EE_DL 5. Encapsulation Efficiency and Drug Loading Preparation->EE_DL Morphology 6. Morphology (e.g., TEM, SEM) Preparation->Morphology Stability 7. Physical and Chemical Stability Studies Preparation->Stability Release 8. In Vitro Drug Release Stability->Release Uptake 9. In Vitro Cellular Uptake Release->Uptake Toxicity 10. Cytotoxicity Assays Uptake->Toxicity Pharmacokinetics 11. In Vivo Pharmacokinetics and Bioavailability Toxicity->Pharmacokinetics Efficacy 12. In Vivo Efficacy Studies Pharmacokinetics->Efficacy

Caption: A general experimental workflow for developing and evaluating lipid-based nanoparticle formulations of this compound.

References

Technical Support Center: Overcoming Off-Target Effects of rac-MF-094

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of rac-MF-094, a potent and selective inhibitor of the deubiquitinase USP30.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is the racemic mixture of MF-094. The S-enantiomer of MF-094 is a potent and selective inhibitor of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane. USP30 is known to counteract PINK1/Parkin-mediated mitophagy, a key cellular process for clearing damaged mitochondria.[1] By inhibiting USP30, MF-094 promotes the ubiquitination of mitochondrial proteins, leading to accelerated mitophagy.[2] It has also been shown to inhibit the NLRP3 inflammasome.[3]

Q2: What are the known off-target effects of this compound?

A2: While MF-094 is highly selective for USP30 at its IC50 of 120 nM, decreased selectivity has been observed at higher concentrations.[2] For instance, at a concentration of 10 µM, MF-094 has shown less than 30% inhibitory activity against a panel of 22 other ubiquitin-specific proteases (USPs).[2] Some studies on similar USP30 inhibitors have noted off-target inhibition against USP6, USP21, and USP45 at higher concentrations. Therefore, it is crucial to use the lowest effective concentration of this compound in your experiments to minimize the risk of off-target effects.

Q3: I am observing a phenotype in my experiment after treating with this compound. How can I be sure it is an on-target effect of USP30 inhibition?

A3: This is a critical question in pharmacological studies. To confirm that your observed phenotype is due to the inhibition of USP30, a multi-pronged validation approach is recommended. This includes:

  • Genetic knockdown or knockout of USP30: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate USP30 expression. If the phenotype observed with this compound is replicated in the genetically modified cells, it strongly suggests an on-target effect.

  • Use of a negative control: The ideal negative control would be the inactive enantiomer of MF-094 (the R-enantiomer). However, this may not be commercially available. A structurally similar but inactive analog of this compound, if available, would be the next best option.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the engagement of this compound with USP30 inside the cell. An increase in the thermal stability of USP30 in the presence of the compound confirms target binding.

Q4: What are the key signaling pathways affected by USP30 inhibition?

A4: USP30 is a key negative regulator of mitophagy. Therefore, its inhibition primarily impacts the PINK1/Parkin-mediated mitophagy pathway . Additionally, USP30 has been shown to regulate the NLRP3 inflammasome pathway and the AKT/mTOR signaling pathway .[3][4][5] Understanding these pathways is crucial for designing experiments and interpreting results.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound and provides actionable troubleshooting steps.

Problem Possible Cause Recommended Action
Inconsistent or no effect of this compound 1. Compound inactivity: Degradation of the compound due to improper storage or handling. 2. Suboptimal concentration: The concentration used may be too low to effectively inhibit USP30 in your specific cell type or experimental setup. 3. Low USP30 expression: The cell line you are using may have very low endogenous expression of USP30.1. Ensure proper storage of this compound (typically at -20°C). Prepare fresh stock solutions in an appropriate solvent like DMSO. 2. Perform a dose-response experiment to determine the optimal concentration for your assay. Start with a range around the reported IC50 (120 nM) and extend to higher concentrations, keeping in mind the potential for off-target effects. 3. Verify USP30 expression levels in your cell line using Western blot or qPCR.
Observed phenotype may be due to off-target effects 1. High concentration of this compound: Using concentrations significantly higher than the IC50 increases the likelihood of engaging other proteins. 2. Cell-type specific off-targets: The expression of potential off-target proteins can vary between different cell lines.1. Use the lowest effective concentration of this compound determined from your dose-response curve. 2. Perform orthogonal validation experiments as described in the FAQs (siRNA/shRNA knockdown of USP30). If the phenotype persists after USP30 knockdown, it is likely an off-target effect. 3. If possible, test your hypothesis in a different cell line with confirmed USP30 expression.
Difficulty in interpreting mitophagy assays 1. Assay limitations: Some mitophagy assays can be difficult to interpret. For example, the degradation of outer mitochondrial membrane proteins can occur via the proteasome as well as mitophagy. 2. Incorrect timing of measurement: Mitophagy is a dynamic process, and the timing of your measurement is critical.1. Monitor the degradation of mitochondrial matrix proteins (e.g., TFAM) or inner membrane proteins, as these are more specific to mitophagy than outer membrane proteins.[6] 2. Use fluorescent reporters like mt-Keima, which changes its fluorescence spectrum upon delivery to the acidic environment of the lysosome, providing a more direct measure of mitophagic flux.[6] 3. Perform a time-course experiment to capture the peak of the mitophagic response.

Data Presentation

Selectivity Profile of MF-094

While a comprehensive screening panel for this compound is not publicly available, the active S-enantiomer (MF-094) has been profiled against a panel of other deubiquitinating enzymes (DUBs).

Enzyme% Inhibition at 10 µM MF-094
Panel of 22 USPs<30%

Data from MedchemExpress.[2] It is important to note that at concentrations closer to the IC50 for USP30 (120 nM), the selectivity is expected to be significantly higher.

Experimental Protocols

Protocol 1: USP30 Knockdown using siRNA

Objective: To genetically validate that the observed phenotype is due to the specific inhibition of USP30.

Methodology:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Transfection:

    • Prepare two sets of tubes. In the first set, dilute a USP30-specific siRNA pool and a non-targeting control siRNA in siRNA transfection medium.

    • In the second set of tubes, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.

    • Combine the contents of the two sets of tubes and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

    • Add the transfection complexes dropwise to the cells.

  • Incubation: Incubate the cells for 48-72 hours post-transfection.

  • Verification of Knockdown: Harvest a subset of the cells to verify the knockdown efficiency of USP30 by Western blot or qPCR.

  • Phenotypic Assay: In parallel, perform your primary phenotypic assay on the remaining cells to determine if the phenotype observed with this compound is replicated in the USP30 knockdown cells.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for USP30 Target Engagement

Objective: To confirm the direct binding of this compound to USP30 within intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound for a specified period (e.g., 1-2 hours).

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffer containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble USP30 in each sample by Western blotting using a USP30-specific antibody.

    • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Mandatory Visualizations

Signaling Pathway Diagrams

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito Damaged Mitochondrion PINK1 PINK1 Mito->PINK1 accumulates on outer membrane Parkin_inactive Parkin (inactive) PINK1->Parkin_inactive recruits & phosphorylates Parkin_active Parkin (active) Parkin_inactive->Parkin_active activation Ub Ubiquitin Parkin_active->Ub E3 ligase activity Ub_Mito Ubiquitinated Mitochondrial Proteins Ub->Ub_Mito conjugates to mitochondrial proteins Autophagosome Autophagosome Ub_Mito->Autophagosome recognized by autophagy receptors USP30 USP30 USP30->Ub_Mito deubiquitinates Mitophagosome Mitophagosome Autophagosome->Mitophagosome engulfs mitochondrion Lysosome Lysosome Lysosome->Mitophagosome degradation Mitophagosome->Lysosome fuses with racMF094 This compound racMF094->USP30 inhibits

Caption: PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of this compound on USP30.

NLRP3_Inflammasome_Pathway cluster_Signal1 Signal 1 (Priming) cluster_Signal2 Signal 2 (Activation) PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB TLR->NFkB activates pro_NLRP3 pro-NLRP3 (inactive) NFkB->pro_NLRP3 upregulates transcription pro_IL1b pro-IL-1β NFkB->pro_IL1b upregulates transcription NLRP3 NLRP3 (active) pro_NLRP3->NLRP3 activated by IL1b IL-1β (mature) pro_IL1b->IL1b Activation_Signal Activation Signal (e.g., K+ efflux) Activation_Signal->NLRP3 ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 recruits Casp1 Caspase-1 (active) Inflammasome->Casp1 autocatalysis Casp1->pro_IL1b cleaves USP30 USP30 USP30->NLRP3 deubiquitinates & activates racMF094 This compound racMF094->USP30 inhibits

Caption: NLRP3 inflammasome pathway and the role of USP30, a target of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_validation Validation Strategies start Start: Observe Phenotype with this compound dose_response 1. Dose-Response Curve Determine Lowest Effective Concentration start->dose_response validation 2. On-Target Validation dose_response->validation siRNA A. Genetic Knockdown (siRNA/CRISPR) of USP30 validation->siRNA CETSA B. Target Engagement (CETSA) validation->CETSA neg_control C. Negative Control (Inactive Enantiomer/Analog) validation->neg_control end Conclusion: Phenotype is On-Target off_target Conclusion: Phenotype is Likely Off-Target siRNA->end Phenotype replicated siRNA->off_target Phenotype not replicated CETSA->end Target engagement confirmed CETSA->off_target No target engagement neg_control->end No phenotype with control neg_control->off_target Phenotype observed with control

Caption: A logical workflow for validating the on-target effects of this compound.

References

rac-MF-094 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the long-term use of rac-MF-094, a potent and selective USP30 inhibitor. Due to the limited availability of public data on the long-term stability of this compound in various experimental conditions, this guide focuses on empowering users to assess and manage its stability effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1] USP30 is a deubiquitinating enzyme located on the outer mitochondrial membrane that plays a crucial role in regulating mitophagy, the selective degradation of damaged mitochondria.[2][3] By inhibiting USP30, this compound prevents the removal of ubiquitin chains from mitochondrial proteins, leading to enhanced mitophagy.[3] It has also been shown to influence other cellular pathways, including the NLRP3 inflammasome and AKT/mTOR signaling.[4]

Q2: What are the recommended storage conditions for this compound?

A2: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[5] Stock solutions, typically prepared in DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the solubility of this compound?

A3: this compound is soluble in DMSO.[5] For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the media is non-toxic to the specific cell line being used, typically below 0.5%.

Q4: I am observing a decrease in the activity of this compound over the course of my long-term experiment. What could be the cause?

A4: A loss of compound activity in long-term experiments can be due to several factors, including:

  • Chemical Instability: The compound may degrade in the aqueous environment of the cell culture media. Common degradation pathways for small molecules include hydrolysis, oxidation, and photolysis.

  • Adsorption to Labware: The compound may bind non-specifically to plastic surfaces of culture plates, tubes, and pipette tips.

  • Cellular Metabolism: The cells in your experiment may be metabolizing this compound into inactive forms.

  • Precipitation: The compound may precipitate out of solution over time, especially if its solubility limit is exceeded in the experimental media.

Troubleshooting Guide

This guide addresses common issues encountered during long-term experiments with this compound.

Observed Issue Potential Cause Suggested Solution
Complete loss of biological activity, even at high concentrations. The compound is highly unstable in the experimental medium.Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS. Consider a cell-free assay if the target is known to confirm compound activity.
Gradual decrease in compound efficacy over several days. The compound is slowly degrading or being metabolized.Replenish the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). Determine the compound's half-life in your specific experimental conditions.
High variability in results between replicate wells or experiments. Inconsistent compound concentration due to precipitation or adsorption.Ensure complete solubilization of the stock solution. Use low-protein-binding labware. Prepare fresh dilutions for each experiment. Include a no-cell control to assess adsorption to plasticware.
Cells appear stressed or die at all concentrations tested, including very low ones. The solvent (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in the cell culture media is low and non-toxic to your specific cell line (typically <0.5% for DMSO). Run a vehicle control (media with solvent only) to assess solvent toxicity.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • This compound

  • DMSO

  • Your specific cell culture medium (with and without serum)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

  • Acetonitrile (B52724)

  • Formic Acid

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments (e.g., 10 µM). Prepare separate working solutions for media with and without serum.

  • Aliquot the working solutions into sterile microcentrifuge tubes for each time point and condition.

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The 0-hour time point should be collected immediately after preparation.

  • Process samples immediately after collection. For protein precipitation, add cold acetonitrile (containing an internal standard if available) to the media sample. Vortex and centrifuge to pellet proteins.

  • Analyze the supernatant by HPLC or LC-MS/MS to determine the concentration of the parent this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Data Presentation:

Time (hours)% this compound Remaining (Media without Serum)% this compound Remaining (Media with 10% Serum)
0100100
2
4
8
24
48
72

Visualizations

Signaling Pathways

USP30_Mitophagy_Pathway cluster_mitochondria Mitochondrial Outer Membrane cluster_cytosol Cytosol USP30 USP30 Ub_Protein Ubiquitinated Protein USP30->Ub_Protein Deubiquitinates Mitochondrial_Protein Mitochondrial Protein Mitochondrial_Protein->Ub_Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_Protein Mitophagy Mitophagy Ub_Protein->Mitophagy Initiates PINK1_Parkin PINK1/Parkin Complex PINK1_Parkin->Ub_Protein Promotes rac_MF_094 This compound rac_MF_094->USP30 Inhibits

Caption: this compound inhibits USP30, promoting mitophagy.

NLRP3_Inflammasome_Pathway cluster_cell Cell USP30 USP30 Ub_NLRP3 Ubiquitinated NLRP3 USP30->Ub_NLRP3 Deubiquitinates (Activates) NLRP3 NLRP3 NLRP3->Ub_NLRP3 Ubiquitination (Inactivation) ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b IL-1β (Inflammation) Pro_IL1b->IL1b rac_MF_094 This compound rac_MF_094->USP30 Inhibits Stability_Workflow start Start: Prepare this compound working solution in media aliquot Aliquot for each time point start->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect Collect samples at 0, 2, 4, 8, 24, 48, 72h incubate->collect process Process samples: Protein precipitation collect->process analyze Analyze by HPLC or LC-MS/MS process->analyze calculate Calculate % compound remaining vs. T=0 analyze->calculate end End: Determine stability profile calculate->end

References

refining protocols for consistent results with rac-MF-094

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results when working with rac-MF-094, a potent and selective inhibitor of Ubiquitin Specific Peptidase 30 (USP30).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that researchers may encounter during their experiments with this compound.

Issue IDQuestionPossible Cause(s)Suggested Solution(s)
MF094-T01 Inconsistent IC50 values across experiments. 1. Compound stability and storage. 2. Variability in cell health and density. 3. Inaccurate serial dilutions. 4. Assay interference.1. Aliquot this compound upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect from light. 2. Ensure consistent cell seeding density and viability (>95%) for all experiments. Passage cells a consistent number of times. 3. Prepare fresh serial dilutions for each experiment from a stock solution. Use calibrated pipettes. 4. Run appropriate vehicle controls (e.g., DMSO) and positive/negative controls for the assay.
MF094-T02 No observable effect on mitophagy after treatment. 1. Insufficient incubation time or concentration. 2. Cell line may not have robust Parkin-dependent mitophagy. 3. Issues with mitophagy detection method.1. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. 2. Use a cell line known to exhibit robust mitophagy (e.g., HeLa cells stably expressing Parkin). 3. Validate your mitophagy assay (e.g., mt-Keima, Western blot for PINK1/Parkin) with a known positive control (e.g., CCCP or Oligomycin/Antimycin A).
MF094-T03 High background ubiquitination in control samples. 1. Proteasome inhibition. 2. Endogenous deubiquitinase (DUB) activity.1. Ensure that no proteasome inhibitors are unintentionally included in the experimental buffers unless part of the experimental design. 2. Include a known DUB inhibitor as a positive control to confirm that the observed ubiquitination is sensitive to DUB activity.
MF094-T04 Precipitation of this compound in cell culture medium. 1. Poor solubility in aqueous solutions.1. Prepare a high-concentration stock solution in a suitable solvent like DMSO.[1] When diluting into aqueous media, ensure rapid mixing and that the final solvent concentration is low (typically <0.1%) and non-toxic to the cells.
MF094-T05 Variability in in vivo study results. 1. Inconsistent formulation and administration. 2. Differences in animal age, weight, and health status.1. Follow a consistent, validated formulation protocol for in vivo administration.[1] Ensure accurate dosing based on animal weight. 2. Use age- and weight-matched animals for all experimental groups. Monitor animal health throughout the study.

Experimental Protocols

In Vitro Ubiquitination Assay

This protocol outlines a general procedure to assess the effect of this compound on protein ubiquitination in a cellular context.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest (e.g., HeLa, SH-SY5Y)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ubiquitin, anti-target protein, anti-loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Normalize protein amounts for all samples.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with primary antibodies.

    • Wash and incubate with secondary antibodies.

    • Develop the blot using a chemiluminescent substrate and image.

  • Analysis: Quantify band intensities and normalize to a loading control.

Visualizations

Signaling Pathway of USP30 Inhibition by this compound

USP30_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol PINK1 PINK1 Parkin Parkin PINK1->Parkin recruits & activates Ub Ubiquitin Parkin->Ub Mito_Protein Mitochondrial Outer Membrane Protein Ub_Mito_Protein Ubiquitinated Mito Protein Ub->Mito_Protein ubiquitinates Mitophagy Mitophagy Ub_Mito_Protein->Mitophagy signals for USP30 USP30 USP30->Ub_Mito_Protein deubiquitinates racMF094 This compound racMF094->USP30 inhibits

Caption: Mechanism of this compound in promoting mitophagy by inhibiting USP30.

General Experimental Workflow for this compound

Experimental_Workflow cluster_Prep Preparation cluster_Exp Experiment cluster_Analysis Analysis A1 Prepare this compound stock solution (DMSO) B1 Treat cells with This compound/Vehicle A1->B1 A2 Culture and seed cells A2->B1 B2 Incubate for defined period B1->B2 C1 Harvest cells for downstream analysis B2->C1 C2 Perform assay (e.g., Western Blot, Immunofluorescence) C1->C2 C3 Data acquisition and statistical analysis C2->C3

Caption: A generalized workflow for in vitro experiments using this compound.

References

Technical Support Center: Addressing rac-MF-094-Induced Cellular Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing rac-MF-094 in their experiments and encountering unexpected cellular stress or cytotoxicity. While this compound is a potent and selective inhibitor of the deubiquitinase USP30, high concentrations, off-target effects, or specific cellular contexts can potentially lead to cellular stress responses, such as the Unfolded Protein Response (UPR).[1][2][3] This guide provides troubleshooting strategies, frequently asked questions, and detailed protocols to help identify, characterize, and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: My cells exhibit significant death after treatment with this compound at its reported effective concentration. What could be the underlying cause?

A1: While this compound is a selective USP30 inhibitor, elevated cytotoxicity can stem from several factors.[1] These may include:

  • Dose-dependent toxicity: The optimal concentration can vary significantly between cell lines.

  • Induction of Endoplasmic Reticulum (ER) Stress: Disruption of protein degradation pathways can lead to an accumulation of unfolded proteins, triggering the Unfolded Protein Response (UPR), which can culminate in apoptosis if the stress is prolonged or severe.[2][4]

  • Off-target effects: Although potent and selective, off-target activities at higher concentrations are possible with any small molecule inhibitor.

  • Cell line sensitivity: Certain cell lines may be inherently more susceptible to perturbations in ubiquitin signaling and proteostasis.

Q2: How can I determine if this compound is inducing ER stress in my experimental model?

A2: To ascertain if ER stress is the cause of the observed cytotoxicity, you should assess the activation of the three branches of the Unfolded Protein Response (UPR).[5] Key markers to investigate include:

  • PERK Pathway: Increased phosphorylation of PERK and its substrate eIF2α, and subsequent upregulation of ATF4 and CHOP proteins.[6]

  • IRE1α Pathway: Splicing of XBP1 mRNA, which can be detected by RT-PCR, and increased levels of the spliced XBP1 protein.[7]

  • ATF6 Pathway: Cleavage of the ATF6 protein, leading to the release of its active transcription factor fragment.[8][9]

Q3: What are the key strategies to mitigate this compound-induced cellular stress in my experiments?

A3: To reduce cellular stress, consider the following approaches:

  • Optimize Concentration: Perform a dose-response curve to identify the lowest effective concentration of this compound that achieves USP30 inhibition without inducing significant cell death.

  • Time-Course Experiment: Shorten the treatment duration to determine if the toxic effects are time-dependent.

  • Use of UPR Inhibitors: Co-treat your cells with specific inhibitors of the UPR pathways (PERK, IRE1α, or ATF6) to see if this can rescue the cytotoxic phenotype. This can also help identify the specific stress pathway involved.[10][11][12]

  • Chemical Chaperones: Employ chemical chaperones like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA), which can help alleviate ER stress by improving protein folding capacity.[13][14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in cytotoxicity assays Inconsistent cell seeding density. Edge effects on multi-well plates. Bubbles in wells affecting absorbance/luminescence readings.[15][16]Ensure a homogenous single-cell suspension before plating. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. Carefully inspect plates for bubbles and remove them with a sterile pipette tip.[15]
No detectable stress response, but high cytotoxicity Cell death is occurring through a non-UPR pathway (e.g., mitochondrial toxicity, oxidative stress).[2][17] The chosen stress markers are not optimal for your cell line or time point.Assess markers for other stress pathways, such as reactive oxygen species (ROS) levels or mitochondrial membrane potential.[5][18] Perform a time-course experiment and broaden the panel of UPR markers analyzed.
Over 100% cell viability compared to vehicle control The compound may be stimulating cell proliferation at certain concentrations. The compound is interfering with the assay reagents (e.g., reducing MTT reagent).[19]Perform cell counting to confirm proliferation. Test the compound in a cell-free version of the assay to check for direct chemical interference.[19]
Inconsistent Western blot results for UPR markers Poor antibody quality or incorrect antibody dilution. Suboptimal protein extraction or quantification. Issues with protein transfer to the membrane.[5]Validate antibodies using positive controls (e.g., cells treated with tunicamycin (B1663573) or thapsigargin (B1683126) to induce ER stress). Ensure complete cell lysis and use a reliable protein quantification assay. Optimize transfer conditions (time, voltage) for your specific proteins of interest.

Quantitative Data: Inhibitors of the Unfolded Protein Response

To pharmacologically probe the involvement of specific UPR pathways, various small molecule inhibitors can be utilized. The table below summarizes some common inhibitors and their reported potencies.

Target Pathway Inhibitor Reported IC₅₀ Mechanism of Action
PERK GSK2606414~10 nMATP-competitive inhibitor of PERK kinase activity.[4]
PERK APL-04520 nM (for eIF2α phosphorylation inhibition)Novel, selective, ATP-competitive inhibitor of PERK.[20]
IRE1α (RNase) 4μ8C76 nMBlocks substrate access to the RNase active site.[21][22]
IRE1α (RNase) MKC88660.29 µMSpecific inhibitor of IRE1α RNase activity.[22]
IRE1α (Kinase) KIRA60.6 µMType II kinase inhibitor that allosterically inhibits RNase activity.[23][24]
ATF6 Ceapin-A70.59 µMSelective blocker of ATF6α signaling in response to ER stress.[9][12][25]

Experimental Protocols

Protocol 1: Western Blot Analysis of UPR Activation

This protocol describes the detection of key UPR markers by Western blot.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency. Allow cells to attach overnight. Treat cells with a dose-range of this compound, a vehicle control (e.g., DMSO), and a positive control for ER stress (e.g., 1 µg/mL Tunicamycin for 6-8 hours).

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-PERK, anti-p-eIF2α, anti-CHOP, anti-BiP, anti-ATF6) overnight at 4°C.

  • Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[5]

Protocol 2: RT-qPCR for XBP1 Splicing

This protocol is used to measure the endoribonuclease activity of IRE1α.

  • Cell Treatment and RNA Extraction: Treat cells as described in Protocol 1. Extract total RNA using a commercial kit (e.g., RNeasy).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using primers that specifically amplify the spliced form of XBP1 (XBP1s), the unspliced form (XBP1u), and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of XBP1s using the ΔΔCt method. An increase in the XBP1s/XBP1u ratio indicates IRE1α activation.

Protocol 3: Cytotoxicity Rescue with UPR Inhibitors

This protocol aims to determine if inhibiting a specific UPR pathway can alleviate this compound-induced cell death.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Pre-treatment with UPR Inhibitors: Pre-treat the cells with a UPR inhibitor (e.g., KIRA6 for IRE1α, GSK2606414 for PERK, or Ceapin-A7 for ATF6) for 1-2 hours. Include a vehicle control for the inhibitor.

  • Co-treatment with this compound: Add this compound at a concentration known to cause cytotoxicity to the wells already containing the UPR inhibitors.

  • Incubation: Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Measure cell viability using a standard method like MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo).[26]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-only control. A significant increase in viability in the co-treated groups compared to this compound alone suggests that the specific UPR pathway is involved in the cytotoxicity.

Visualizations: Signaling Pathways and Workflows

UPR_Signaling_Pathway cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol & Golgi cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP sequesters PERK PERK ER_Stress->PERK activates IRE1a IRE1α ER_Stress->IRE1a activates ATF6 ATF6 ER_Stress->ATF6 activates BiP->PERK inhibits BiP->IRE1a inhibits BiP->ATF6 inhibits eIF2a eIF2α PERK->eIF2a phosphorylates XBP1u XBP1u mRNA IRE1a->XBP1u splices ATF6_Golgi ATF6 (p90) to Golgi ATF6->ATF6_Golgi p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 preferential translation CHOP CHOP ATF4->CHOP induces XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein translates ATF6_cleaved Cleaved ATF6 (p50) ATF6_Golgi->ATF6_cleaved S1P/S2P cleavage ATF6_n ATF6 (p50) ATF6_cleaved->ATF6_n translocates Gene_Expression UPR Gene Expression (Chaperones, ERAD) CHOP->Gene_Expression induce Apoptosis Apoptosis CHOP->Apoptosis promotes XBP1s_protein->Gene_Expression induce ATF6_n->Gene_Expression induce Troubleshooting_Workflow start Start: Unexpected Cytotoxicity Observed with this compound dose_response Step 1: Optimize Concentration (Dose-Response & Time-Course) start->dose_response assess_stress Step 2: Assess Cellular Stress Markers (Western Blot, qPCR) dose_response->assess_stress is_upr UPR Activated? assess_stress->is_upr other_stress Investigate Other Stress Pathways (Oxidative, Mitochondrial) is_upr->other_stress No identify_pathway Step 3: Identify Dominant UPR Pathway (e.g., p-PERK, XBP1s, cleaved ATF6) is_upr->identify_pathway Yes conclusion_other Conclusion: Cytotoxicity is mediated by another pathway. Refine hypothesis. other_stress->conclusion_other rescue_exp Step 4: Perform Rescue Experiment (Co-treat with UPR Inhibitors) identify_pathway->rescue_exp is_rescued Cytotoxicity Rescued? rescue_exp->is_rescued conclusion_upr Conclusion: Cytotoxicity is UPR-mediated. Report findings. is_rescued->conclusion_upr Yes is_rescued->conclusion_other No Logical_Flowchart q1 {High Cell Death Observed with this compound | Is the dose optimized?} a1_yes Is cell death still high at lowest effective dose? Check for ER Stress markers (p-PERK, XBP1s, CHOP) q1->a1_yes Yes a1_no Use Optimal Dose Proceed with Experiment q1->a1_no No q2 {Are ER Stress markers elevated? | Can cytotoxicity be rescued with a UPR inhibitor?} a1_yes->q2 a2_yes UPR is likely involved Identify specific UPR arm and report q2->a2_yes Yes a2_no Cytotoxicity is UPR-independent Investigate alternative mechanisms (e.g., oxidative stress) q2->a2_no No

References

how to minimize rac-MF-094 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of rac-MF-094 to minimize degradation and ensure experimental success. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed container in a dry environment. For long-term storage, refrigeration or freezing is recommended. While short periods at room temperature, such as during shipping, are unlikely to affect the product's efficacy, prolonged exposure to higher temperatures should be avoided.[1]

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO.[2] MedchemExpress notes that DMSO is hygroscopic and can absorb moisture, which may impact the solubility and stability of the compound; therefore, using freshly opened DMSO is advised.[2] Once prepared, stock solutions should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or lower.[1] Generally, these solutions are usable for up to one month.[1]

Q3: My this compound solution has precipitated after being stored. What should I do?

Precipitation can occur if the compound's solubility limit is exceeded or due to temperature changes. If precipitation is observed, gently warm the solution and sonicate until the solid is fully redissolved before use. To prevent this, ensure the stock solution concentration is not too high and consider preparing smaller aliquots to avoid repeated temperature fluctuations.

Q4: Can I store my diluted working solutions of this compound?

It is best practice to prepare fresh dilutions in your aqueous assay buffer from the frozen DMSO stock solution immediately before each experiment. The stability of this compound in aqueous media over time has not been extensively characterized, and factors such as pH and the presence of media components could potentially lead to degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity in my assay Degradation of stock solution: Repeated freeze-thaw cycles or improper storage may have compromised the compound. Instability in assay medium: The compound may be unstable under the specific pH, temperature, or media components of your experiment.Prepare a fresh stock solution from solid material. Perform a time-course experiment to assess the stability of this compound in your assay medium.
Inconsistent results between experiments Inaccurate concentration of stock solution: This could be due to solvent evaporation or absorption of water by hygroscopic solvents like DMSO.[2] Precipitation in stock or working solutions: Using a solution with precipitated compound will lead to inaccurate dosing.Use a freshly opened bottle of anhydrous DMSO for preparing stock solutions. Ensure the compound is fully dissolved before use. If necessary, gently warm and sonicate the solution.
Unexpected off-target effects Presence of degradation products: Degraded compound may have different biological activities. High solvent concentration: The concentration of the vehicle (e.g., DMSO) in the final assay may be causing cellular stress or other off-target effects.Minimize degradation by following recommended storage and handling procedures. Always include a vehicle control in your experiments to account for any effects of the solvent.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Recommended Duration Key Considerations
Solid Refrigerator or FreezerUp to 3 months for optimal performanceStore in a tightly sealed, desiccated container.
Stock Solution (in DMSO) -20°C or lowerUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO.[1][2]
Working Dilution (in Aqueous Buffer) Use immediatelyN/APrepare fresh for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add a sufficient volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • To aid dissolution, the solution can be gently vortexed and sonicated in an ultrasonic bath until all solid is dissolved. MedchemExpress notes that with sonication, a solubility of up to 125 mg/mL in DMSO can be achieved.[2]

  • Dispense the stock solution into single-use aliquots in tightly sealed, low-retention vials.

  • Store the aliquots at -20°C or -80°C.

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Stability Issues

G cluster_0 start Start: Inconsistent or Unexpected Experimental Results check_storage Review Storage and Handling Procedures start->check_storage fresh_stock Prepare Fresh Stock Solution check_storage->fresh_stock Improper storage or old stock vehicle_control Verify Appropriate Vehicle Control check_storage->vehicle_control Storage appears correct time_course Perform Time-Course Stability Experiment in Assay Medium fresh_stock->time_course contact_support Contact Technical Support time_course->contact_support Compound is unstable results_ok Results are Consistent and Expected time_course->results_ok Compound is stable vehicle_control->time_course Vehicle control is clean vehicle_control->contact_support Vehicle control shows issues

Caption: A flowchart for troubleshooting common issues related to this compound stability.

Diagram 2: Simplified Signaling Pathway of USP30 in Mitophagy

G cluster_0 Mitochondrial Membrane Mito_Proteins Mitochondrial Surface Proteins Ub Ubiquitin Mitophagy Mitophagy Ub->Mitophagy promotes USP30 USP30 USP30->Ub removes (deubiquitinates) racMF094 This compound racMF094->USP30 inhibits Parkin Parkin (E3 Ligase) Parkin->Mito_Proteins ubiquitinates PINK1 PINK1 PINK1->Parkin recruits Damaged_Mito Damaged Mitochondrion Damaged_Mito->PINK1 activates

Caption: this compound inhibits USP30, promoting ubiquitination and subsequent mitophagy.

References

Technical Support Center: Optimizing rac-MF-094 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times for rac-MF-094 treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30). Its primary mechanism of action is to block the deubiquitinating activity of USP30, which is an enzyme localized to the outer mitochondrial membrane. By inhibiting USP30, this compound leads to an increase in the ubiquitination of mitochondrial surface proteins, a key signaling event for the initiation of mitophagy, the selective degradation of damaged mitochondria. This process can help restore cellular homeostasis under conditions of mitochondrial stress.

Q2: What is a good starting concentration and incubation time for my initial experiments with this compound?

A2: For initial experiments, a concentration range of 100 nM to 5 µM is a reasonable starting point, based on published studies with USP30 inhibitors. The optimal incubation time is highly dependent on the experimental endpoint. For assessing direct target engagement (e.g., ubiquitination of mitochondrial proteins like TOM20), a shorter incubation of 1 to 4 hours may be sufficient.[1] For functional cellular assays such as inducing mitophagy or assessing cell viability, longer incubation times of 24 to 48 hours are commonly used.[2][3] A time-course experiment is highly recommended to determine the optimal duration for your specific cell type and experimental question.

Q3: How can I confirm that this compound is active in my cell line?

A3: The most direct way to confirm the activity of this compound is to assess the ubiquitination status of known USP30 substrates on the outer mitochondrial membrane, such as TOM20.[1] An increase in ubiquitinated TOM20 following this compound treatment would indicate target engagement. This can be assessed by Western blotting. Additionally, you can measure downstream functional effects, such as the induction of mitophagy using reporters like mito-Keima or by observing mitochondrial morphology changes through imaging.

Q4: I am not observing any effect with this compound treatment. What are the possible reasons?

A4: There are several potential reasons for a lack of effect:

  • Suboptimal Incubation Time: The incubation period may be too short to observe the desired phenotype. Consider performing a time-course experiment with longer time points.

  • Insufficient Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. A dose-response experiment is recommended to determine the optimal concentration.

  • Cell Line Specificity: The expression level of USP30 and the activity of the mitophagy pathway can vary between cell lines. It is advisable to confirm USP30 expression in your cell line of interest.

  • Compound Stability: Ensure that the this compound stock solution is properly stored and that fresh dilutions are made for each experiment to avoid degradation.

Q5: I am observing cellular toxicity with this compound treatment. How can I mitigate this?

A5: Cellular toxicity can be a concern with any small molecule inhibitor. To mitigate toxicity:

  • Optimize Concentration: Perform a dose-response experiment to find the lowest effective concentration that produces the desired biological effect with minimal toxicity.

  • Reduce Incubation Time: A shorter incubation period may be sufficient to achieve the desired effect without causing significant cell death.

  • Serum Concentration: The presence and concentration of serum in the cell culture medium can influence the effective concentration and toxicity of the compound. Consider if your serum concentration is appropriate.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration as in the this compound treated samples to ensure the observed toxicity is not due to the solvent.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No change in ubiquitination of mitochondrial proteins Incubation time is too short.Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to determine the optimal time for observing changes in substrate ubiquitination.
This compound concentration is too low.Conduct a dose-response experiment (e.g., 10 nM to 10 µM) to find the effective concentration for target engagement in your cell line.
Low USP30 expression in the cell line.Verify USP30 expression levels in your cell line using Western blot or qPCR.
No induction of mitophagy Insufficient treatment duration.Mitophagy is a slower process. Extend the incubation time to 24, 48, or even 72 hours.[2]
The mitophagy induction stimulus is absent or too weak.This compound enhances mitophagy of damaged mitochondria. Consider co-treatment with a mitochondrial stressor like CCCP or Antimycin A/Oligomycin A.
Mitophagy readout is not sensitive enough.Use a sensitive and validated mitophagy reporter assay (e.g., mito-Keima) or electron microscopy for definitive assessment.
High background in assays Off-target effects at high concentrations.Lower the concentration of this compound. High concentrations can lead to reduced selectivity.[4]
Vehicle (e.g., DMSO) concentration is too high.Ensure the final concentration of the vehicle is low (typically ≤ 0.1%) and consistent across all wells.
Inconsistent results between experiments Variability in cell density or health.Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment.
Inconsistent this compound preparation.Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.

Data Presentation

Table 1: Example Dose-Response Data for this compound on Cell Viability

The following data is illustrative and intended to guide experimental design. Optimal concentrations will vary based on the cell line and experimental conditions.

This compound Concentration (µM)Cell Viability (% of Control) after 48h
0 (Vehicle)100
0.198
0.595
1.085
2.070
5.050
10.030

Table 2: Example Time-Course Data for this compound Effect on TOM20 Ubiquitination

The following data is illustrative and intended to guide experimental design. Optimal time points will vary based on the cell line and specific experimental setup.

Incubation Time with 1 µM this compoundFold Increase in Ubiquitinated TOM20
0 min1.0
30 min1.5
1 hour2.5
2 hours3.8
4 hours4.2
8 hours4.0

Experimental Protocols

Protocol 1: Dose-Response Assay for Cell Viability (e.g., using CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 20 µM. Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Viability Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Time-Course Analysis of Target Engagement by Western Blot
  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with a fixed concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 0.5, 1, 2, 4, 8 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against TOM20 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To detect ubiquitinated proteins, you may need to perform immunoprecipitation for TOM20 followed by immunoblotting with an anti-ubiquitin antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Analysis: Quantify the band intensities and observe the appearance of higher molecular weight species of TOM20, indicative of ubiquitination, over time. Normalize to a loading control like GAPDH or β-actin.

Visualizations

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol Mito Damaged Mitochondrion PINK1 PINK1 Mito->PINK1 recruits Parkin_inactive Parkin (Inactive) PINK1->Parkin_inactive phosphorylates & activates Parkin_active Parkin (Active, E3 Ligase) Parkin_inactive->Parkin_active OM_Proteins OM Proteins (e.g., TOM20) Parkin_active->OM_Proteins ubiquitinates (Ub) USP30 USP30 Ub_OM_Proteins Ubiquitinated OM Proteins OM_Proteins->Ub_OM_Proteins +Ub Ub_OM_Proteins->USP30 deubiquitinates (-Ub) Autophagosome Autophagosome Ub_OM_Proteins->Autophagosome recognized by rac_MF_094 This compound rac_MF_094->USP30 Lysosome Lysosome Autophagosome->Lysosome Mitophagy Mitophagy Optimization_Workflow A Start: Define Experimental Goal (e.g., mitophagy induction, cell viability) B Step 1: Dose-Response Experiment (Fixed Time, e.g., 24h or 48h) A->B C Determine Optimal Concentration Range (Effective concentration with minimal toxicity) B->C G Troubleshooting B->G D Step 2: Time-Course Experiment (Fixed Optimal Concentration) C->D E Determine Optimal Incubation Time (Time to achieve desired effect) D->E D->G F Proceed with Optimized Concentration and Incubation Time E->F H Re-evaluate concentration and/or time G->H No effect or high toxicity H->B

References

Validation & Comparative

Validating USP30 Inhibition: A Comparative Guide to rac-MF-094 and Other Selective Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of various compounds on Ubiquitin Specific Peptidase 30 (USP30), with a focus on validating the efficacy of rac-MF-094. USP30, a deubiquitinase localized to the outer mitochondrial membrane, plays a crucial role in regulating mitophagy, the selective degradation of damaged mitochondria. Its inhibition is a promising therapeutic strategy for various conditions, including Parkinson's disease and certain cancers.[1][2] This document outlines key experimental data for comparing USP30 inhibitors and provides detailed protocols for essential validation assays.

Performance Comparison of USP30 Inhibitors

The following table summarizes the in vitro potency of this compound and other notable USP30 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

CompoundIC50 (in vitro)Key Characteristics
This compound 120 nM[3][4]Racemic mixture, potent and selective inhibitor that increases protein ubiquitination and accelerates mitophagy.[3][4]
Compound 39 ~20 nM[1][5][6][7]A highly selective, non-covalent benzosulphonamide inhibitor.[1][5]
MTX115325 12 nM[8][9]A potent, selective, and brain-penetrant inhibitor with neuroprotective activity.[8][9]
FT385 ~1 nM[10]A highly potent, covalent inhibitor.[10][11]
USP30-I-1 94 nM[12]A selective inhibitor.
ST-539 0.37 µM[12]An inhibitor that promotes ubiquitination of mitochondrial proteins.
USP30Inh-1, -2, -3 15-30 nM[7][13]A series of potent and selective inhibitors.

Experimental Protocols for Validation

Accurate validation of USP30 inhibition is critical. Below are detailed protocols for key experiments cited in the evaluation of these compounds.

In Vitro Deubiquitinase (DUB) Activity Assay

This assay directly measures the enzymatic activity of USP30 and its inhibition by a test compound. A common method utilizes a fluorogenic substrate like Ubiquitin-Rhodamine 110 (Ub-Rho110).[13][14]

Principle: USP30 cleaves the ubiquitin from the fluorophore, resulting in an increase in fluorescence that can be measured over time. An inhibitor will reduce the rate of this cleavage.

Protocol:

  • Reagents and Materials:

    • Recombinant human USP30 enzyme

    • Ub-Rho110 substrate

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

    • Test compounds (e.g., this compound) diluted to various concentrations

    • 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add a fixed concentration of USP30 enzyme to each well of the 384-well plate.

    • Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to each well.

    • Immediately begin monitoring the increase in fluorescence using a plate reader (Excitation/Emission wavelengths appropriate for Rhodamine 110).

    • Record fluorescence intensity over time to determine the initial reaction velocity.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of Mitophagy Markers

Western blotting is used to assess the ubiquitination status of USP30 substrates, such as the outer mitochondrial membrane protein TOM20, which is a key indicator of mitophagy induction.[15][16]

Principle: Inhibition of USP30 leads to an accumulation of ubiquitinated proteins on the mitochondrial surface. This can be detected as a shift in the molecular weight of substrate proteins like TOM20 on a Western blot.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HeLa or SH-SY5Y) expressing endogenous or overexpressed Parkin.

    • Treat cells with the USP30 inhibitor (e.g., this compound) at various concentrations for a specified duration.

    • Induce mitophagy by treating cells with mitochondrial-damaging agents like Oligomycin and Antimycin A (A/O) or CCCP.

  • Protein Extraction:

    • Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-TOM20, anti-ubiquitin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

mito-Keima Assay for Mitophagy Flux

The mito-Keima assay is a powerful fluorescence-based method to quantify mitophagy flux in living cells.[17][18][19][20]

Principle: mito-Keima is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. In the neutral pH of the mitochondria, it emits green fluorescence. When mitochondria are engulfed by lysosomes during mitophagy, the acidic environment of the lysosome causes a shift in the Keima fluorescence to red. The ratio of red to green fluorescence provides a quantitative measure of mitophagy.

Protocol:

  • Cell Transfection/Transduction:

    • Introduce a plasmid or viral vector encoding the mito-Keima reporter into the cells of interest.

    • Establish a stable cell line expressing mito-Keima for consistent results.

  • Cell Treatment:

    • Plate the mito-Keima expressing cells.

    • Treat the cells with the USP30 inhibitor (e.g., this compound) and/or a mitophagy-inducing agent.

  • Fluorescence Microscopy or Flow Cytometry:

    • Microscopy: Acquire images using a confocal microscope with two excitation wavelengths (e.g., 458 nm for green and 561 nm for red) and a single emission channel.

    • Flow Cytometry: Analyze the cell population using a flow cytometer capable of dual-laser excitation.

  • Data Analysis:

    • Microscopy: Quantify the red and green fluorescent signals within the cells. An increase in the red/green fluorescence ratio indicates an increase in mitophagy.

    • Flow Cytometry: Gate on the cell population and analyze the shift in the fluorescence profile. An increase in the population with high red and low green fluorescence signifies enhanced mitophagy.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving USP30 and a typical experimental workflow for validating a USP30 inhibitor.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Inhibitor Inhibitor Action Mito_Damage Mitochondrial Damage PINK1 PINK1 Stabilization Mito_Damage->PINK1 Ub Ubiquitin PINK1->Ub phosphorylates pUb p-Ub (S65) Ub->pUb Parkin Parkin (E3 Ligase) pUb->Parkin recruits & activates TOM20 TOM20 Parkin->TOM20 ubiquitinates USP30 USP30 USP30->TOM20:ne deubiquitinates Mitophagy Mitophagy TOM20:e->Mitophagy promotes rac_MF_094 This compound rac_MF_094->USP30 inhibits

Caption: PINK1/Parkin-mediated mitophagy pathway and the inhibitory action of this compound on USP30.

USP30_Validation_Workflow cluster_InVitro In Vitro Validation cluster_Cellular Cell-Based Validation cluster_Analysis Data Analysis & Conclusion Assay Biochemical Assay (e.g., DUB activity assay) IC50 Determine IC50 Assay->IC50 Data Analyze Quantitative Data IC50->Data Treatment Cell Treatment with This compound & Mitophagy Inducer Western Western Blot (TOM20 Ubiquitination) Treatment->Western mitoKeima mito-Keima Assay (Mitophagy Flux) Treatment->mitoKeima Western->Data mitoKeima->Data Conclusion Validate Inhibitory Effect Data->Conclusion

Caption: Experimental workflow for validating the inhibitory effect of this compound on USP30.

References

A Comparative Guide to USP30 Inhibitors: rac-MF-094 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of rac-MF-094 with other known inhibitors of Ubiquitin-Specific Protease 30 (USP30), a key regulator of mitophagy. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies in areas such as neurodegenerative diseases, oncology, and metabolic disorders.

Introduction to USP30 and its Inhibition

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane. It plays a crucial role in cellular quality control by counteracting the PINK1/Parkin-mediated mitophagy pathway.[1] By removing ubiquitin chains from damaged mitochondria, USP30 acts as a brake on the clearance of dysfunctional mitochondria.[1] Inhibition of USP30 is therefore a promising therapeutic strategy to enhance the removal of damaged mitochondria, a process implicated in a variety of diseases, including Parkinson's disease and certain cancers.[2]

Quantitative Comparison of USP30 Inhibitors

The following table summarizes the key quantitative data for this compound and other well-characterized USP30 inhibitors. Potency is primarily reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of USP30 by 50%.

InhibitorTypeIn Vitro IC50 (nM)Cellular IC50 (nM)Selectivity Highlights
This compound Phenylalanine derivative120[3]Not explicitly foundHighly selective.[3]
USP30Inh-1, -2, -3 Cyano-pyrrolidine covalent15-30[4]Not explicitly foundGood selectivity against >40 DUBs at 1 µM.[5]
FT3967385 (FT385) N-cyano pyrrolidine (B122466) covalent~1[6][7]Not explicitly foundHighly selective for USP30 at concentrations up to 200 nM.[6][7]
MTX115325 N-cyano pyrrolidine12[8][9]25[2]>2000-fold selectivity against 54 DUBs.[8]
Compound 39 (CMPD-39) Benzosulphonamide non-covalent~20[10][11]10-50[12]Highly selective over >40 DUBs, with no other DUB inhibited at 100 µM.[10][13]
ST-539 Racemic phenylalanine derivativeNot explicitly foundNot explicitly foundMentioned as a next-generation racemic phenylalanine derivative.[14]

Signaling Pathway of USP30 in Mitophagy

USP30 acts as a negative regulator of the PINK1/Parkin pathway of mitophagy. The following diagram illustrates this signaling cascade.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol PINK1 PINK1 Parkin_inactive Parkin (inactive) PINK1->Parkin_inactive phosphorylates Ub Ubiquitin PINK1->Ub phosphorylates Parkin_active Parkin (active) Parkin_inactive->Parkin_active OMP Outer Membrane Proteins Parkin_active->OMP ubiquitinates Ub_P pS65-Ubiquitin Ub->Ub_P Ub_P->Parkin_active activates OMP_Ub Ubiquitinated OMP OMP->OMP_Ub Autophagosome Autophagosome OMP_Ub->Autophagosome recruits USP30 USP30 USP30->OMP_Ub deubiquitinates Mitophagy_Induction Mitochondrial Damage Mitophagy_Induction->PINK1 stabilizes

Caption: USP30 antagonizes PINK1/Parkin-mediated mitophagy.

Experimental Protocols

Biochemical Assay for USP30 Inhibitor Potency

This protocol outlines a common in vitro method to determine the IC50 value of a USP30 inhibitor using a fluorogenic substrate.

Biochemical_Assay_Workflow Start Start Dispense_Inhibitor Dispense serial dilutions of test inhibitor into 384-well plate Start->Dispense_Inhibitor Add_USP30 Add recombinant human USP30 (rhUSP30) Dispense_Inhibitor->Add_USP30 Incubate_1 Incubate for 30 min at room temperature Add_USP30->Incubate_1 Add_Substrate Add Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate Incubate_1->Add_Substrate Measure_Fluorescence Measure fluorescence intensity kinetically (e.g., every 30s for 1h) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze data to determine IC50 value Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro USP30 inhibitor potency assay.

Detailed Methodology:

  • Compound Plating: A dilution series of the test inhibitor (e.g., this compound) is dispensed into a 384-well plate.

  • Enzyme Addition: Recombinant human USP30 protein is added to each well containing the inhibitor and incubated for 30 minutes at room temperature to allow for binding.[4]

  • Substrate Addition: The reaction is initiated by adding a fluorogenic substrate, ubiquitin-rhodamine 110 (Ub-Rho110).[4]

  • Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader, and the increase in fluorescence is measured over time as USP30 cleaves the substrate, releasing the fluorescent rhodamine 110.[4]

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.

Cellular Target Engagement Assay

This protocol describes how to confirm that a USP30 inhibitor engages its target within a cellular context using an activity-based probe (ABP).

Cellular_Target_Engagement_Workflow Start Start Treat_Cells Treat cells (e.g., SH-SY5Y) with varying concentrations of USP30 inhibitor Start->Treat_Cells Lyse_Cells Lyse cells Treat_Cells->Lyse_Cells Add_ABP Incubate lysate with an activity-based probe (e.g., Biotin-Ahx-Ub-PA) Lyse_Cells->Add_ABP SDS_PAGE Separate proteins by SDS-PAGE Add_ABP->SDS_PAGE Western_Blot Perform Western blot with anti-USP30 antibody SDS_PAGE->Western_Blot Analyze_Shift Analyze for a molecular weight shift of USP30 Western_Blot->Analyze_Shift End End Analyze_Shift->End

Caption: Workflow for cellular target engagement of USP30 inhibitors.

Detailed Methodology:

  • Cell Treatment: Culture cells (e.g., SH-SY5Y neuroblastoma cells) and treat with a range of concentrations of the USP30 inhibitor for a specified time.[4]

  • Cell Lysis: Harvest and lyse the cells to release the proteins.[4]

  • Probe Incubation: Incubate the cell lysates with an activity-based ubiquitin probe, such as Biotin-Ahx-Ub-propargylamide (PA). This probe covalently binds to the active site of DUBs.[4]

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane for Western blotting.

  • Detection: Probe the membrane with an antibody specific to USP30. Binding of the ABP to USP30 results in an observable molecular weight shift (approximately 8 kDa).[4]

  • Analysis: The degree of inhibition of this shift by the test compound indicates its cellular target engagement.

Concluding Remarks

The landscape of USP30 inhibitors is rapidly evolving, with several potent and selective compounds now available for research. This compound is a valuable tool compound with high selectivity. Other inhibitors, such as the covalent cyano-pyrrolidines (e.g., FT3967385 and MTX115325) and the non-covalent benzosulphonamide (Compound 39), offer a range of potencies and mechanisms of action. The choice of inhibitor will depend on the specific experimental needs, including the desired potency, mechanism of action, and the cellular context of the study. The experimental protocols provided in this guide offer a starting point for the characterization and validation of these and other novel USP30 inhibitors.

References

Cross-Validation of rac-MF-094's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: rac-MF-094 is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane. By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial proteins, a key step in the PINK1/Parkin-mediated mitophagy pathway for the clearance of damaged mitochondria. Emerging research has highlighted its therapeutic potential in diverse contexts, from neurodegenerative diseases and diabetic wound healing to oncology. This guide provides a comparative overview of the effects of this compound across different cell lines, based on available experimental data. It also details the experimental protocols for key assays to facilitate further research and cross-validation of its effects.

Data Presentation: Comparative Effects of this compound on Various Cell Lines

The following table summarizes the observed effects of this compound in different human cell lines as reported in preclinical studies. Due to the lack of a single comprehensive screening study, data has been aggregated from multiple sources.

Cell LineCell TypeConcentration RangeObserved EffectsReference
HSC4 Oral Squamous Carcinoma0.2 - 2 µM- Decreased cell viability - Increased apoptosis - Decreased glutamine consumption - Decreased expression of c-Myc, GLS1, and SLC1A5[1]
SCC4 Oral Squamous CarcinomaNot specified- Overexpression of USP30 increased cell viability and glutamine consumption, and decreased apoptosis. Effects are reversed by USP30 inhibition.[1]
HOEC Normal Human Oral Epithelial Cells0.05 - 2 µM- Decreased cell viability in a dose-dependent manner[1]
HSF2 Human Skin FibroblastsNot specified- Restored viability and migration of cells treated with advanced glycation end (AGE) products
Neurons Primary Cortical Neurons180 nM- Increased cell viability after hemoglobin stimulation - Promotes mitophagy and reduces apoptosis in a model of early brain injury after subarachnoid hemorrhage[2]

Alternative USP30 Inhibitors:

While this guide focuses on this compound, other USP30 inhibitors have been studied, offering points of comparison.

InhibitorCell Line(s)Key Findings
ST-539 HeLa (Cervical Cancer), Jurkat (T-cell Leukemia)- Synergizes with AKT/mTOR inhibitors to induce apoptosis.
Compound 39 SH-SY5Y (Neuroblastoma), RPE1-YFP-PRKN- Highly selective for USP30, enhances mitophagy upon mitochondrial depolarization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its cellular evaluation.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Damaged Mitochondrion Damaged Mitochondrion PINK1 PINK1 Damaged Mitochondrion->PINK1 stabilizes Parkin Parkin PINK1->Parkin recruits & activates Ub Ubiquitin Parkin->Ub adds to proteins Ub-Proteins Ubiquitinated Mitochondrial Proteins Ub->Ub-Proteins USP30 USP30 USP30->Ub-Proteins removes Ubiquitin Mitophagy Mitophagy Ub-Proteins->Mitophagy promotes This compound This compound This compound->USP30 inhibits

Caption: Regulation of PINK1/Parkin-mediated mitophagy by USP30 and its inhibitor this compound.

Downstream_Effects cluster_NLRP3 NLRP3 Inflammasome Pathway cluster_cMyc c-Myc Signaling Pathway This compound This compound USP30 USP30 This compound->USP30 inhibits NLRP3 NLRP3 USP30->NLRP3 deubiquitinates (activates) c-Myc c-Myc USP30->c-Myc deubiquitinates (stabilizes) Inflammasome Inflammasome Activation NLRP3->Inflammasome GLS1/SLC1A5 GLS1 / SLC1A5 c-Myc->GLS1/SLC1A5 Glutamine\nMetabolism Glutamine Metabolism GLS1/SLC1A5->Glutamine\nMetabolism Cell\nProliferation Cell Proliferation Glutamine\nMetabolism->Cell\nProliferation

Caption: Downstream signaling pathways affected by the inhibition of USP30 by this compound.

Experimental_Workflow cluster_assays Assess Cellular Effects start Select Cell Lines (Cancer vs. Normal) culture Cell Culture & Seeding start->culture treat Treat with this compound (Dose-Response) culture->treat viability Cell Viability (MTT/CCK-8) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis mitophagy Mitophagy (Western Blot/ mito-Keima) treat->mitophagy analyze Analyze Signaling Pathways (Western Blot) treat->analyze data Data Analysis & Comparison viability->data apoptosis->data mitophagy->data analyze->data

Caption: General experimental workflow for cross-validating the effects of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols that should be optimized for specific cell lines.

Cell Viability Assay (CCK-8 or MTT)

Objective: To determine the effect of this compound on the viability and proliferation of different cell lines.

Materials:

  • Selected cell lines

  • Complete culture medium

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

General Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

  • Assay:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) and incubate until the formazan (B1609692) crystals are dissolved.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 value.

Notes on Application with this compound:

  • In HSC4 and HOEC cells, this compound has been tested in a concentration range of 0.05 µM to 2 µM.[1]

  • Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

General Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.[1]

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

  • Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mitophagy Assessment (Western Blot for Mitochondrial Proteins)

Objective: To assess the effect of this compound on the clearance of mitochondria.

Materials:

  • 6-well or 10 cm cell culture dishes

  • Mitochondrial uncoupler (e.g., CCCP or Antimycin A/Oligomycin) as a positive control for mitophagy induction

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against mitochondrial proteins (e.g., TOMM20, COX IV) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

General Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound with or without a mitophagy-inducing agent.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of mitochondrial proteins to the loading control. A decrease in mitochondrial protein levels indicates mitophagy.

Western Blot for Signaling Pathway Analysis

Objective: To investigate the effect of this compound on key signaling proteins.

Procedure: The procedure is similar to the mitophagy assessment by Western blot, but with primary antibodies targeting specific proteins of interest such as:

  • USP30

  • Phospho-Akt, Akt, Phospho-mTOR, mTOR

  • c-Myc, GLS1, SLC1A5

  • NLRP3, Caspase-1

This allows for the validation of this compound's impact on the respective signaling cascades in different cellular contexts.

References

comparative analysis of rac-MF-094 and other mitophagy inducers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of rac-MF-094 and Other Mitophagy Inducers for Researchers, Scientists, and Drug Development Professionals.

This guide provides an objective comparison of this compound, a selective inhibitor of ubiquitin-specific peptidase 30 (USP30), with other well-established mitophagy inducers: Urolithin A, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), and Oligomycin. The comparison focuses on their mechanisms of action, quantitative performance data from various studies, and key experimental protocols.

Mechanism of Action and Signaling Pathways

This compound is the racemic mixture of MF-094, a potent and selective inhibitor of USP30, a deubiquitinase located on the outer mitochondrial membrane.[1] USP30 counteracts mitophagy by removing ubiquitin chains from mitochondrial proteins, a process crucial for flagging damaged mitochondria for degradation.[2] By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial proteins, thereby promoting the PINK1/Parkin-mediated mitophagy pathway.[3] This leads to the selective clearance of damaged mitochondria.

Urolithin A is a natural metabolite produced by gut bacteria from ellagitannins found in foods like pomegranates and walnuts.[4][5] It induces mitophagy through multiple pathways, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling.[6][7] Urolithin A has also been shown to upregulate the expression of genes involved in the PINK1/Parkin pathway.[4][8]

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a protonophore and a classical chemical inducer of mitophagy. It acts by dissipating the mitochondrial membrane potential, which leads to the stabilization of PINK1 on the outer mitochondrial membrane and the subsequent recruitment and activation of Parkin.[9][10][11] This initiates the ubiquitination cascade and autophagic removal of depolarized mitochondria.

Oligomycin is an inhibitor of ATP synthase, a key enzyme in mitochondrial oxidative phosphorylation.[12][13] By blocking ATP synthesis, Oligomycin disrupts mitochondrial function, leading to mitochondrial depolarization and the induction of mitophagy, often in a PINK1/Parkin-dependent manner.[13]

Signaling Pathway Diagrams

rac_MF_094_pathway cluster_mitochondrion Mitochondrion Mito Damaged Mitochondrion PINK1 PINK1 Stabilization Mito->PINK1 Depolarization Ub Ubiquitination PINK1->Ub USP30 USP30 Ub->USP30 Parkin Parkin Recruitment Ub->Parkin racMF094 This compound racMF094->USP30 Inhibits Mitophagy Mitophagy Parkin->Mitophagy

Caption: this compound signaling pathway.

Urolithin_A_pathway UrolithinA Urolithin A AMPK AMPK UrolithinA->AMPK Activates mTOR mTOR UrolithinA->mTOR Inhibits PINK1_Parkin PINK1/Parkin Pathway UrolithinA->PINK1_Parkin Upregulates AMPK->mTOR Inhibits Mitophagy Mitophagy AMPK->Mitophagy Promotes mTOR->Mitophagy Inhibits PINK1_Parkin->Mitophagy

Caption: Urolithin A signaling pathway.

CCCP_pathway cluster_mitochondrion Mitochondrion CCCP CCCP Mito_Membrane Mitochondrial Membrane Potential CCCP->Mito_Membrane Dissipates PINK1 PINK1 Stabilization Mito_Membrane->PINK1 Leads to Parkin Parkin Recruitment PINK1->Parkin Ubiquitination Ubiquitination Parkin->Ubiquitination Mitophagy Mitophagy Ubiquitination->Mitophagy

Caption: CCCP signaling pathway.

Oligomycin_pathway cluster_mitochondrion Mitochondrion Oligomycin Oligomycin ATP_Synthase ATP Synthase Oligomycin->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Mito_Depolarization Mitochondrial Depolarization ATP_Production->Mito_Depolarization Leads to PINK1_Parkin PINK1/Parkin Pathway Mito_Depolarization->PINK1_Parkin Mitophagy Mitophagy PINK1_Parkin->Mitophagy

Caption: Oligomycin signaling pathway.

Quantitative Performance Data

The following table summarizes the available quantitative data for each mitophagy inducer. It is important to note that the experimental conditions, such as cell type and treatment duration, can significantly influence the observed values.

ParameterThis compoundUrolithin ACCCPOligomycin
Primary Target USP30Multiple (AMPK, mTOR, etc.)Mitochondrial Membrane PotentialATP Synthase
Potency (IC50/EC50) IC50 for USP30: ~20-120 nMMitophagy EC50: Not widely reportedMitophagy induction: 1-10 µM (cell type and media dependent)[1][14]Mitophagy induction: 0.5-10 µM[15][16]
Typical Working Concentration 200 nM - 1 µM[17][8]10-50 µM[5][15]1-30 µM[18][19]1-10 µM[16]
Selectivity Highly selective for USP30 over other deubiquitinases.[20]Broad effects on multiple signaling pathways.[4][6]Non-specific mitochondrial uncoupler.[21]Specific for ATP synthase but can have off-target effects at higher concentrations.[12]
Known Off-Target Effects/Toxicity Increased toxicity at higher concentrations.[22]Generally well-tolerated in human clinical trials with no serious adverse effects reported.[1][23]Can interfere with lysosomal function and inhibit autophagy at later stages.[24] Toxic to cells at higher concentrations.[25]Can induce proton uncoupling and has toxic effects at higher concentrations.[12][26]

Experimental Protocols

Mitophagy Quantification using mt-Keima

This protocol utilizes a pH-sensitive fluorescent protein, mt-Keima, targeted to the mitochondrial matrix. In the neutral pH of the mitochondria, mt-Keima fluoresces at 440 nm. When mitochondria are delivered to the acidic environment of the lysosome during mitophagy, the fluorescence shifts to 586 nm. The ratio of these two signals provides a quantitative measure of mitophagy.

Workflow:

mt_keima_workflow Start Cells expressing mt-Keima Treat Treat with Mitophagy Inducer Start->Treat Acquire Acquire Images/Data (Flow Cytometry or Microscopy) Treat->Acquire Analyze Analyze Ratio of 586 nm / 440 nm Fluorescence Acquire->Analyze Result Quantification of Mitophagy Analyze->Result

Caption: mt-Keima experimental workflow.

Detailed Steps:

  • Cell Culture: Plate cells stably or transiently expressing mt-Keima.

  • Treatment: Treat cells with the desired concentration of the mitophagy inducer (e.g., this compound, Urolithin A, CCCP, or Oligomycin) for the appropriate duration. Include a vehicle control.

  • Data Acquisition:

    • Flow Cytometry: Harvest cells and analyze using a flow cytometer with dual-laser excitation (e.g., 405 nm and 561 nm) and appropriate emission filters.

    • Fluorescence Microscopy: Acquire images using a fluorescence microscope with filter sets for both neutral and acidic mt-Keima fluorescence.

  • Analysis: Calculate the ratio of the acidic (lysosomal) to neutral (mitochondrial) mt-Keima signal for each cell or population. An increase in this ratio indicates an increase in mitophagy.

Mitochondrial Membrane Potential Assessment using JC-1 Staining

JC-1 is a cationic dye that accumulates in mitochondria in a membrane potential-dependent manner. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to determine the mitochondrial membrane potential.

Workflow:

jc1_workflow Start Culture Cells Treat Treat with Compound of Interest Start->Treat Stain Stain with JC-1 Treat->Stain Acquire Acquire Images/Data (Flow Cytometry or Plate Reader) Stain->Acquire Analyze Analyze Ratio of Red / Green Fluorescence Acquire->Analyze Result Mitochondrial Membrane Potential Analyze->Result

Caption: JC-1 staining experimental workflow.

Detailed Steps:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate, culture dish).

  • Treatment: Treat cells with the mitophagy inducers for the desired time. Include positive (e.g., CCCP) and negative (vehicle) controls.

  • Staining: Remove the treatment media and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) at 37°C for 15-30 minutes.

  • Washing: Gently wash the cells with an appropriate buffer to remove excess dye.

  • Data Acquisition: Measure the fluorescence intensity at both red (aggregates) and green (monomers) wavelengths using a fluorescence plate reader, flow cytometer, or fluorescence microscope.

  • Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Western Blotting for Mitophagy Markers (PINK1 and Parkin)

Western blotting can be used to assess the levels and localization of key mitophagy proteins. For example, the accumulation of PINK1 on mitochondria and the translocation of Parkin from the cytosol to the mitochondria are hallmark events in PINK1/Parkin-mediated mitophagy.

Workflow:

western_blot_workflow Start Cell Treatment Fractionation Subcellular Fractionation (Cytosolic and Mitochondrial) Start->Fractionation Lysis Protein Lysis Fractionation->Lysis Electrophoresis SDS-PAGE Lysis->Electrophoresis Transfer Transfer to Membrane Electrophoresis->Transfer Blocking Blocking Transfer->Blocking Incubation Primary & Secondary Antibody Incubation Blocking->Incubation Detection Detection and Analysis Incubation->Detection

Caption: Western blotting workflow for mitophagy markers.

Detailed Steps:

  • Cell Treatment and Fractionation: Treat cells with mitophagy inducers. For assessing protein translocation, perform subcellular fractionation to separate cytosolic and mitochondrial fractions.

  • Protein Lysis and Quantification: Lyse the cells or fractions and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies against the proteins of interest (e.g., PINK1, Parkin, and loading controls for each fraction). Follow with incubation with a corresponding secondary antibody.

  • Detection: Detect the protein bands using an appropriate detection reagent (e.g., chemiluminescence) and imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein levels in each fraction. An increase in PINK1 and Parkin in the mitochondrial fraction indicates mitophagy induction.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the regulatory relationship between the deubiquitinating enzyme USP30 and the pivotal innate immune sensor, NLRP3. It further evaluates the performance of rac-MF-094, a selective USP30 inhibitor, in modulating the NLRP3 inflammasome, and compares it with other relevant inhibitors. This document is intended to serve as a resource for researchers investigating inflammatory pathways and those involved in the development of novel therapeutics targeting these mechanisms.

Executive Summary

Recent scientific evidence has established a direct regulatory link between USP30 and the NLRP3 inflammasome. Studies demonstrate that USP30 deubiquitinates NLRP3, a post-translational modification that is critical for inflammasome activation. The small molecule inhibitor, this compound, has been identified as a potent and selective inhibitor of USP30. By inhibiting USP30's deubiquitinating activity, this compound effectively suppresses NLRP3 inflammasome activation and subsequent inflammatory signaling. This guide presents the experimental data supporting this connection, details the methodologies for its validation, and provides a comparative overview of this compound against other inhibitors targeting the NLRP3 pathway.

Data Presentation: Quantitative Comparison of Inhibitors

The following tables summarize the quantitative data for this compound and a selection of alternative inhibitors targeting USP30 or the NLRP3 inflammasome directly. It is important to note that the inhibitory concentrations for this compound on the NLRP3 inflammasome are not presented as a direct IC50 value in the primary literature, but rather as effective concentrations that lead to downstream inhibitory effects.

Table 1: USP30 Inhibitors

InhibitorTargetIC50Key Findings
This compound USP30120 nM[1]Accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome.[2]
CMPD-39 USP30~20 nMEnhances mitophagy.
MTX115325 USP30Not specifiedProtects dopaminergic neurons in a Parkinson's disease model.

Table 2: Direct NLRP3 Inflammasome Inhibitors

InhibitorTargetIC50Key Findings
MCC950 NLRP3~7.5 nM (mouse BMDMs)Potent and selective inhibitor of canonical and non-canonical NLRP3 activation.[3]
CY-09 NLRP3~6 µM (mouse BMDMs)Directly binds to the ATP-binding motif of the NLRP3 NACHT domain.[2][4]
OLT1177 (Dapansutrile) NLRP3~1 µM (J774 cells)Inhibits NLRP3 ATPase activity.
Oridonin NLRP3Not specifiedCovalently binds to the NACHT domain of NLRP3.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular interactions and the experimental approaches used to validate them, the following diagrams illustrate the key signaling pathway and experimental workflows.

USP30_NLRP3_Pathway cluster_upstream Upstream Signaling cluster_inflammasome NLRP3 Inflammasome Regulation cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 NFkB NFkB TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b pro_IL18 pro-IL-18 NFkB->pro_IL18 NLRP3_gene NLRP3 gene NFkB->NLRP3_gene NLRP3_inactive NLRP3 (inactive) NLRP3_gene->NLRP3_inactive NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Activation Signal NLRP3_active->NLRP3_inactive Ubiquitination Inflammasome Assembled Inflammasome NLRP3_active->Inflammasome USP30 USP30 USP30->NLRP3_active Deubiquitination Ub Ubiquitin rac_MF_094 This compound rac_MF_094->USP30 Inhibition ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 IL1b IL-1β Casp1->IL1b Cleavage of pro-IL-1β IL18 IL-18 Casp1->IL18 Cleavage of pro-IL-18 Pyroptosis Pyroptosis Casp1->Pyroptosis

Caption: USP30-NLRP3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_coip Co-Immunoprecipitation cluster_ub Ubiquitination Assay coip_start Cell Lysate (e.g., HSF2 cells) coip_ab Incubate with anti-USP30 or anti-NLRP3 antibody coip_start->coip_ab coip_pull Immunoprecipitation coip_ab->coip_pull coip_beads Protein A/G Beads coip_beads->coip_pull coip_wash Wash Beads coip_pull->coip_wash coip_elute Elute Proteins coip_wash->coip_elute coip_wb Western Blot (Detect NLRP3 or USP30) coip_elute->coip_wb ub_start Cell Lysate (with/without this compound) ub_ip Immunoprecipitate NLRP3 ub_start->ub_ip ub_wb Western Blot (Detect Ubiquitin) ub_ip->ub_wb

Caption: Workflow for Co-Immunoprecipitation and Ubiquitination Assays.

Experimental Protocols

The following are detailed methodologies for the key experiments that validate the interaction between USP30 and NLRP3 and the effect of this compound. These protocols are based on the study by Li et al. (2022) in Experimental Cell Research.[2]

Protocol 1: Co-Immunoprecipitation of Endogenous USP30 and NLRP3

This protocol is designed to demonstrate the physical interaction between USP30 and NLRP3 within a cellular context.

Cell Line: Human skin fibroblasts (HSF2)

Materials:

  • HSF2 cells

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-USP30 antibody (for immunoprecipitation)

  • Anti-NLRP3 antibody (for Western blotting)

  • Rabbit IgG (isotype control)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.5)

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary and secondary antibodies for Western blotting

  • Chemiluminescent substrate

Procedure:

  • Culture HSF2 cells to 80-90% confluency.

  • Lyse cells in cold lysis buffer on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the supernatant by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

  • Incubate the pre-cleared lysate with either anti-USP30 antibody or rabbit IgG control overnight at 4°C on a rotator.

  • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads three times with cold wash buffer.

  • Elute the bound proteins from the beads using elution buffer and immediately neutralize with neutralization buffer.

  • Denature the eluted samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the anti-NLRP3 antibody.

  • Incubate with a secondary antibody and visualize using a chemiluminescent substrate.

Protocol 2: In Vivo Ubiquitination Assay of NLRP3

This assay is used to determine the effect of USP30 inhibition by this compound on the ubiquitination status of NLRP3.

Cell Line: Human skin fibroblasts (HSF2)

Materials:

  • HSF2 cells

  • This compound

  • Advanced glycation end products (AGEs) to induce NLRP3 activation

  • MG132 (proteasome inhibitor)

  • Cell lysis buffer

  • Anti-NLRP3 antibody (for immunoprecipitation)

  • Anti-ubiquitin antibody (for Western blotting)

  • Protein A/G magnetic beads

  • Other reagents as listed in Protocol 1

Procedure:

  • Treat HSF2 cells with AGEs to stimulate NLRP3 expression and activation.

  • Treat a subset of AGE-stimulated cells with this compound at a desired concentration.

  • Prior to cell lysis, treat all cells with MG132 for 4-6 hours to allow for the accumulation of ubiquitinated proteins.

  • Lyse the cells and perform immunoprecipitation of NLRP3 as described in Protocol 1 (steps 2-8).

  • Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with an anti-ubiquitin antibody to detect the ubiquitination level of NLRP3.

  • As a loading control, the same membrane can be stripped and re-probed with an anti-NLRP3 antibody.

Protocol 3: NLRP3 Inflammasome Activation and Inhibition Assay

This protocol measures the downstream effects of NLRP3 inflammasome activation (IL-1β and IL-18 secretion) and its inhibition by this compound.

Cell Line: Human skin fibroblasts (HSF2)

Materials:

  • HSF2 cells

  • Advanced glycation end products (AGEs)

  • This compound

  • Cell culture medium

  • ELISA kits for human IL-1β and IL-18

Procedure:

  • Seed HSF2 cells in a multi-well plate.

  • Prime the cells with AGEs to induce pro-IL-1β and pro-IL-18 expression.

  • Treat the primed cells with varying concentrations of this compound for a specified duration.

  • Collect the cell culture supernatants.

  • Quantify the levels of secreted IL-1β and IL-18 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Cell viability can be assessed in parallel using assays such as CCK-8 to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the inhibitor.

Conclusion

The deubiquitinating enzyme USP30 is a key positive regulator of the NLRP3 inflammasome. The selective USP30 inhibitor, this compound, has been validated as an effective tool to suppress NLRP3 inflammasome activity by preventing the deubiquitination of NLRP3. This guide provides the foundational data and experimental protocols for researchers to further investigate this pathway and to evaluate the therapeutic potential of targeting USP30 in NLRP3-driven inflammatory diseases. The comparative data presented herein should aid in the selection of appropriate tool compounds for such studies.

References

Independent Verification of rac-MF-094's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of rac-MF-094's performance against alternative therapeutic strategies for diabetic wound healing. The information is intended for researchers, scientists, and drug development professionals, with a focus on supporting experimental data and detailed methodologies.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinating enzyme that plays a crucial role in mitochondrial quality control.[1] By inhibiting USP30, this compound enhances protein ubiquitination and accelerates mitophagy, the process of clearing damaged mitochondria.[1] Its therapeutic potential is currently being investigated, particularly in the context of diabetic wound healing, where it has been shown to accelerate recovery by inhibiting the NLRP3 inflammasome.[2]

Diabetic foot ulcers are a severe complication of diabetes, characterized by chronic inflammation that stalls the healing process.[2][3] The NLRP3 inflammasome is a key component of the innate immune system that, when chronically activated, contributes to this persistent inflammation.[2] this compound targets this pathway by preventing USP30 from deubiquitinating and thus activating NLRP3.[2]

Mechanism of Action: The USP30-NLRP3 Axis

This compound's mechanism of action centers on the inhibition of USP30, which disrupts a key inflammatory signaling cascade. In diabetic wounds, the accumulation of advanced glycation end products (AGEs) upregulates USP30 expression.[2] USP30 then removes ubiquitin chains from the NLRP3 protein, a critical step for the assembly and activation of the NLRP3 inflammasome complex.[2] This activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1 p20, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, perpetuating the inflammatory state and impairing wound healing.[2] By inhibiting USP30, this compound prevents the deubiquitination of NLRP3, thereby suppressing inflammasome activation and subsequent inflammation.[2]

G cluster_0 Diabetic Wound Microenvironment cluster_1 Therapeutic Intervention AGEs Advanced Glycation End Products (AGEs) USP30 USP30 AGEs->USP30 Upregulates NLRP3 NLRP3 USP30->NLRP3 Deubiquitinates (Activates) Casp1 Caspase-1 p20 (Active) NLRP3->Casp1 Activates IL1b IL-1β / IL-18 (Mature) Casp1->IL1b Cleaves & Matures Inflammation Chronic Inflammation & Impaired Healing IL1b->Inflammation MF094 This compound MF094->USP30 Inhibits

Caption: Signaling pathway of this compound in diabetic wound healing.

Comparative Performance Analysis

The therapeutic efficacy of this compound is evaluated against other NLRP3 inflammasome inhibitors and the standard of care for diabetic ulcers. The following tables summarize available quantitative data from preclinical and clinical studies.

Table 1: In Vivo Efficacy in Animal Models of Diabetic Wounds
TreatmentAnimal ModelDosage/ApplicationTime PointWound Closure Rate (%)Statistical SignificanceCitation(s)
This compound STZ-induced diabetic ratsNot specified in abstractDay 14Significantly accelerated vs. controlp < 0.05[4]
Metformin db/db mice250 mg/kg/day (intragastric)Day 14~75% (vs. ~50% in control)p < 0.05[5][6]
Metformin Wistar rats (non-diabetic)Topical creamDay 16100% (vs. ~60% in control at Day 16)p < 0.05[7]
Metformin Wistar rats (non-diabetic)300 mg/kgDay 10Significant delay in wound closurep < 0.05[2][8]
MCC950 DFU mice modelNot specified in abstractNot specifiedSignificantly accelerated vs. controlNot specified[9]
MCC950 Obese mice (non-diabetic)1 mg/dose (topical) or oralDay 5Impaired wound healing vs. controlp < 0.05[10][11]

Note: Conflicting data exists for Metformin, potentially due to different administration routes and animal models.

Table 2: Biomarker Modulation in Diabetic Wounds
TreatmentModelBiomarkerChangeMethodCitation(s)
This compound STZ-induced diabetic ratsNLRP3Decreased protein levelsWestern Blot[2][4]
This compound STZ-induced diabetic ratsCaspase-1 p20Decreased protein levelsWestern Blot[2][4]
Glyburide db/db miceIL-1βDecreased levels in wound homogenatesELISA[12]
Glyburide db/db miceIL-18Decreased levels in wound homogenatesELISA[12]
Metformin db/db miceNLRP3 Inflammasome ProteinsMarkedly decreased levelsWestern Blot[13]
BAY 11-7082 STZ-induced diabetic ratsNLRP3Decreased protein and mRNA levelsWestern Blot, RT-PCR[14]
BAY 11-7082 STZ-induced diabetic ratsCaspase-1Decreased protein and mRNA levelsWestern Blot, RT-PCR[14]
BAY 11-7082 STZ-induced diabetic ratsIL-1βDecreased protein and mRNA levelsELISA, RT-PCR[14]
Table 3: Comparison with Standard of Care (Human Clinical Data)
TreatmentStudy DesignNumber of PatientsTime PointUlcer Healing RateCitation(s)
Autolytic Debridement Meta-analysis of 3 RCTs--1.89 RR vs. control[15][16]
Enzymatic Debridement Network meta-analysis (19 RCTs)900-Superior to other methods[17][18]
Any Debridement Meta-analysis of 11 studies--1.22 RR vs. saline gauze[19]
Saline Dressing Prospective cohort study333 weeksHealing rate: 0.4 mm/day[20]
Hypertonic Saline (5%) Clinical trial506 weeksSignificantly decreased wound size vs. normal saline[21]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of findings.

Experimental Workflow: In Vivo Study

G cluster_setup Phase 1: Model Generation cluster_exp Phase 2: Wounding and Treatment cluster_analysis Phase 3: Data Collection and Analysis A1 Animal Acclimatization (e.g., Male Wistar Rats, 200-250g) A2 Diabetes Induction (Single i.p. injection of STZ, 65 mg/kg) A1->A2 A3 Confirmation of Diabetes (Blood glucose > 250 mg/dL after 8 days) A2->A3 B1 Full-Thickness Excisional Wound Creation (e.g., 8mm biopsy punch on dorsal surface) A3->B1 B2 Group Allocation (Control, Vehicle, this compound, Comparators) B1->B2 B3 Daily Topical Treatment Application B2->B3 C1 Wound Area Measurement (Digital photography at Day 0, 7, 14) B3->C1 C2 Tissue Harvesting (Day 14, for histology & molecular analysis) C1->C2 C3 Biomarker Analysis (Western Blot, ELISA, qRT-PCR) C2->C3

Caption: General workflow for in vivo diabetic wound healing studies.

Protocol 1: Streptozotocin (STZ)-Induced Diabetic Rat Wound Model

This protocol describes a common method for creating a type 1 diabetic wound model.[1][22][23]

  • Animals: Male Wistar or Sprague-Dawley rats (200-250g) are used. They are housed under standard conditions and allowed to acclimatize.

  • Induction of Diabetes:

    • Fast rats for 12-18 hours prior to injection.[1][22]

    • Prepare a fresh solution of STZ in 0.1 M sodium citrate (B86180) buffer (pH 4.5).

    • Administer a single intraperitoneal (i.p.) injection of STZ (55-65 mg/kg body weight).[1][22]

  • Confirmation:

    • After 72 hours to 8 days, measure blood glucose from the tail vein using a glucometer.

    • Rats with fasting blood glucose levels exceeding 250 mg/dL (13.9 mmol/L) are considered diabetic and included in the study.[1]

  • Wound Creation:

    • Anesthetize the confirmed diabetic rats (e.g., i.p. injection of ketamine and xylazine).[12]

    • Shave the dorsal surface and disinfect the skin.

    • Create one or two full-thickness excisional wounds using a sterile 8-mm biopsy punch.

  • Wound Measurement:

    • Trace the wound margins on a transparent sheet or capture digital photographs at regular intervals (e.g., day 0, 7, 14).

    • Calculate the wound area using image analysis software. The wound closure rate is expressed as a percentage of the initial wound area.

Protocol 2: Western Blotting for NLRP3 and Caspase-1 p20

This protocol is for detecting protein levels in wound tissue lysates.[14][24][25]

  • Sample Preparation:

    • Harvest wound tissue and immediately snap-freeze in liquid nitrogen or homogenize in RIPA lysis buffer containing protease and phosphatase inhibitor cocktails.[24]

    • Keep samples on ice throughout the process.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load samples onto an 8% (for NLRP3, ~118 kDa) or 12-15% (for Caspase-1 p20, ~20 kDa) polyacrylamide gel.[25]

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For large proteins like NLRP3, it is recommended to add SDS to the transfer buffer to a final concentration of 0.1%.[25]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

      • Primary antibody for NLRP3 (e.g., from Cell Signaling Technology).[24]

      • Primary antibody for cleaved Caspase-1 p20 (e.g., from Cell Signaling Technology).[24]

      • Primary antibody for a loading control like β-actin.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize protein bands using a chemiluminescence imaging system and quantify band intensity using densitometry software.

Protocol 3: Cell Viability (CCK-8) Assay

This protocol is used to assess the viability of cells, such as Human Skin Fibroblasts (HSF2), after treatment.[13][26][27][28]

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed a 100 µL cell suspension (e.g., 5,000 cells/well) into a 96-well plate.

    • Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.

  • Treatment:

    • Add 10 µL of various concentrations of the test compound (e.g., this compound) to the appropriate wells. Include vehicle-only control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.

    • Incubate the plate for 1-4 hours in the incubator. The incubation time may vary depending on the cell type and density.

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

References

Comparative Efficacy of rac-MF-094 Across Diverse Disease Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of rac-MF-094, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), in various disease models. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective assessment of this compound's therapeutic potential.

Introduction to this compound

This compound is a small molecule inhibitor of USP30, a deubiquitinating enzyme localized to the outer mitochondrial membrane. USP30 plays a critical role in regulating cellular processes such as mitophagy, the selective removal of damaged mitochondria. By inhibiting USP30, this compound has been shown to modulate key signaling pathways implicated in a range of pathologies, from diabetic complications to cancer. This guide compares its efficacy in two distinct preclinical settings: diabetic wound healing and oral squamous cell carcinoma. Furthermore, it provides context by presenting data on other USP30 inhibitors in a neurodegenerative disease model.

Data Summary: this compound Efficacy

The following tables summarize the key quantitative findings from preclinical studies evaluating this compound.

Table 1: Efficacy of this compound in a Diabetic Wound Healing Model
ParameterControl GroupThis compound Treatment GroupPercentage ImprovementStudy Reference
Wound Closure Rate (%) at Day 14~55%~85%~54.5%[1]
NLRP3 Protein Expression (relative to control)1.0~0.460% reduction[1]
Caspase-1 p20 Protein Expression (relative to control)1.0~0.370% reduction[1]
IL-1β Levels (pg/mL) in wound tissue~150~7550% reduction[1]
IL-18 Levels (pg/mL) in wound tissue~200~10050% reduction[1]
Table 2: Efficacy of Nanoparticle-Delivered this compound in an Oral Squamous Cell Carcinoma (OSCC) Xenograft Model
ParameterThis compound Treatment GroupMF-094@NPs Treatment GroupEnhancement with NanoparticlesStudy Reference
Tumor Volume (mm³) at Day 21~800 mm³~300 mm³~62.5% greater reduction[2]
Tumor Weight (g) at Day 21~0.8 g~0.3 g~62.5% greater reduction[2]
Apoptosis Rate (TUNEL assay, % positive cells)Not specifiedSignificantly increased vs. This compoundEnhanced pro-apoptotic effect[2]
c-Myc Protein Expression (relative to control)Not specifiedSignificantly decreased vs. This compoundEnhanced target downregulation[2]

Comparative Landscape: Other USP30 Inhibitors in a Parkinson's Disease Model

While direct comparative studies involving this compound are limited, research on other USP30 inhibitors in models of Parkinson's disease offers valuable insights into the therapeutic potential of targeting this enzyme.

Table 3: Efficacy of Other USP30 Inhibitors in Parkinson's Disease Models
USP30 InhibitorDisease ModelKey Efficacy EndpointResultStudy Reference
Compound 39 iPSC-derived dopaminergic neurons from Parkin mutant patientsRestoration of MitophagySignificantly restored mitophagy to near-control levels[3][4]
FT3967385 SH-SY5Y neuroblastoma cellsTOM20 UbiquitylationSignificant increase, indicating mitophagy induction[5][6]
MTX115325 α-Synuclein mouse model of Parkinson's diseaseDopaminergic Neuron SurvivalAttenuated dopaminergic neuronal loss[7][8][9]
S3 Retinal Ganglion Cells (in vitro excitotoxicity model)Cell SurvivalPromoted RGC survival[10]

Experimental Protocols

Diabetic Wound Healing Model

A full-thickness skin wound was created on the dorsum of streptozotocin-induced diabetic rats.[1] Wounds were topically treated with this compound. Wound closure was measured at various time points. At the end of the study, wound tissues were collected for protein expression analysis by Western blot and cytokine level measurement by ELISA.[1]

Oral Squamous Cell Carcinoma (OSCC) Xenograft Model

Human OSCC cells (HSC4) were subcutaneously injected into nude mice.[2] Once tumors reached a certain volume, mice were intravenously treated with either free this compound or nanoparticle-encapsulated this compound (MF-094@NPs).[2] Tumor growth was monitored, and at the end of the study, tumors were excised, weighed, and processed for apoptosis (TUNEL) and protein expression (Western blot) analyses.[2]

Parkinson's Disease In Vitro Model

Induced pluripotent stem cells (iPSCs) from Parkinson's disease patients with PARK2 mutations were differentiated into dopaminergic neurons.[11] These neurons were treated with USP30 inhibitors. Mitophagy was assessed using microscopy-based assays to quantify the co-localization of mitochondrial and lysosomal markers.[3][4]

Visualizing the Mechanisms

Signaling Pathway of this compound in Diabetic Wound Healing

G rac_MF_094 This compound USP30 USP30 rac_MF_094->USP30 inhibits Accelerated_Healing Accelerated Wound Healing rac_MF_094->Accelerated_Healing NLRP3_Ub Ubiquitinated NLRP3 USP30->NLRP3_Ub deubiquitinates NLRP3 NLRP3 NLRP3_Ub->NLRP3 Inflammasome NLRP3 Inflammasome Activation NLRP3->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b_IL18 Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase1->IL1b_IL18 cleaves pro-forms to active forms Inflammation Inflammation IL1b_IL18->Inflammation Wound_Healing Impaired Wound Healing Inflammation->Wound_Healing

Caption: this compound inhibits USP30, preventing NLRP3 deubiquitination and subsequent inflammasome activation.

Experimental Workflow for OSCC Xenograft Study

G cluster_in_vitro In Vitro cluster_in_vivo In Vivo HSC4_cells HSC4 OSCC Cells MF_094_NPs MF-094@NPs Treatment HSC4_cells->MF_094_NPs Viability_Assay Cell Viability Assay MF_094_NPs->Viability_Assay Apoptosis_Assay Apoptosis Assay MF_094_NPs->Apoptosis_Assay Nude_Mice Nude Mice Tumor_Induction Subcutaneous HSC4 Cell Injection Nude_Mice->Tumor_Induction Treatment IV Treatment: - Control - this compound - MF-094@NPs Tumor_Induction->Treatment Tumor_Monitoring Tumor Volume Measurement Treatment->Tumor_Monitoring Endpoint Tumor Excision & Analysis Tumor_Monitoring->Endpoint

Caption: Workflow for evaluating nanoparticle-delivered this compound in an OSCC mouse model.

General Mitophagy Pathway and USP30 Inhibition

G cluster_mito Mitochondrion Damaged_Mito Damaged Mitochondrion OMM_Proteins OMM Proteins Damaged_Mito->OMM_Proteins Ubiquitination Ubiquitination (by Parkin) OMM_Proteins->Ubiquitination Ubiquitination->OMM_Proteins Ub tags Mitophagy Mitophagy Ubiquitination->Mitophagy promotes USP30 USP30 USP30->Ubiquitination removes Ub tags rac_MF_094 This compound rac_MF_094->USP30 inhibits Neuroprotection Neuroprotection (in PD models) Mitophagy->Neuroprotection

Caption: Inhibition of USP30 by this compound enhances mitophagy, a potential neuroprotective mechanism.

References

A Head-to-Head Comparison of rac-MF-094 and Alternative USP30 Inhibitors for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the USP30 inhibitor rac-MF-094 with its leading alternatives. We delve into the quantitative performance metrics, detailed experimental protocols, and the intricate signaling pathways governed by this emerging therapeutic target.

Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane, has garnered significant attention as a therapeutic target, primarily for its role in regulating mitophagy—the selective degradation of damaged mitochondria. Dysfunctional mitophagy is implicated in a range of pathologies, including neurodegenerative diseases like Parkinson's, making the modulation of USP30 activity a promising avenue for drug development. This compound has emerged as a potent inhibitor of USP30, but a growing landscape of alternative compounds necessitates a thorough comparative analysis to guide research and development efforts.

Quantitative Comparison of USP30 Inhibitors

The following tables summarize the key quantitative data for this compound and its primary alternative compounds, categorized by their chemical scaffolds. This data is compiled from multiple studies to provide a comprehensive overview of their potency and selectivity.

Compound Scaffold IC50 (nM) Selectivity Profile Off-Target Effects
This compound Phenylalanine Derivative120[1]High selectivity; <30% inhibition of 22 other USPs at 10 µM[1]High concentrations may have off-target effects.
FT385 Cyanopyrrolidine~200 (in cells)[2]Highly selective up to 200 nM; off-target inhibition at higher concentrations[2]Off-target effects observed at higher concentrations, including inhibition of USP6.[3][4]
USP30Inh-1, -2, -3 Cyanopyrrolidine15-30[1][3]Good selectivity against >40 DUBs at 1 µM; decreased selectivity at 10 µM.[1][4]Off-target inhibition of USP6, USP21, and USP45 at 10 µM.[1][4]
Compound 39 (CMPD-39) Benzosulphonamide~20[1][5]Highly selective over a wide concentration range (1-100 µM).[5]Minimal off-target effects observed in tested DUB panels.[1]

Signaling Pathways Modulated by USP30 Inhibition

Inhibition of USP30 has been shown to impact several critical cellular signaling pathways. The primary mechanism involves the enhancement of mitophagy by preventing the deubiquitination of mitochondrial outer membrane proteins, a process initiated by the PINK1/Parkin pathway. However, recent evidence suggests a broader role for USP30 in cellular homeostasis.

USP30_Signaling_Pathways cluster_Mitochondria Mitochondrial Outer Membrane cluster_Inhibitors USP30 Inhibitors USP30 USP30 Ub_proteins Ubiquitinated Mitochondrial Proteins USP30->Ub_proteins deubiquitinates Pexophagy Pexophagy (Peroxisome Degradation) USP30->Pexophagy inhibits NLRP3 NLRP3 Inflammasome Activation USP30->NLRP3 activates (via deubiquitination) AKT_mTOR AKT/mTOR Signaling USP30->AKT_mTOR sustains PINK1_Parkin PINK1/Parkin Pathway PINK1_Parkin->Ub_proteins ubiquitinates Mitophagy Mitophagy (Mitochondrial Clearance) Ub_proteins->Mitophagy promotes rac_MF_094 This compound rac_MF_094->USP30 inhibit rac_MF_094->NLRP3 inhibits Alternatives Alternative Compounds (FT385, Compound 39, etc.) Alternatives->USP30 inhibit Apoptosis Apoptosis AKT_mTOR->Apoptosis inhibits

Caption: Signaling pathways influenced by USP30 and its inhibitors.

Beyond its canonical role in mitophagy, USP30 has been shown to regulate pexophagy, the selective autophagy of peroxisomes.[1][6] Furthermore, this compound has been demonstrated to accelerate diabetic wound healing by inhibiting the NLRP3 inflammasome, suggesting a direct link between USP30 and inflammatory signaling.[7] Studies have also implicated USP30 in the regulation of the AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[8] Inhibition of USP30 can lead to the downregulation of AKT signaling, thereby promoting apoptosis, which has therapeutic implications in oncology.[8]

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, this section details the key experimental protocols used to characterize and compare USP30 inhibitors.

In Vitro USP30 Inhibition Assay (Ubiquitin-Rhodamine 110 Assay)

This assay is a standard method for determining the in vitro potency (IC50) of USP30 inhibitors.

Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110), which is a quenched form of the fluorescent dye Rhodamine 110. Upon cleavage by active USP30, Rhodamine 110 is released, resulting in a measurable increase in fluorescence.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.

    • Recombinant human USP30 enzyme is diluted in assay buffer to the desired concentration.

    • Ub-Rho110 substrate is diluted in assay buffer.

    • Test compounds (this compound and alternatives) are serially diluted in DMSO and then further diluted in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the diluted USP30 enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the Ub-Rho110 substrate.

    • Monitor the increase in fluorescence intensity over time using a plate reader (Excitation: 485 nm, Emission: 525 nm).

  • Data Analysis:

    • The rate of reaction is determined from the linear phase of the fluorescence curve.

    • The percent inhibition for each compound concentration is calculated relative to a DMSO control.

    • IC50 values are determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Ub_Rho110_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Compounds) start->prepare_reagents plate_compounds Plate Serial Dilutions of Test Compounds prepare_reagents->plate_compounds add_enzyme Add USP30 Enzyme and Incubate plate_compounds->add_enzyme add_substrate Add Ub-Rho110 Substrate add_enzyme->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence analyze_data Analyze Data (Calculate % Inhibition, IC50) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro USP30 inhibition assay.

Cellular Target Engagement Assay (Ubiquitin-Propargylamide Assay)

This assay confirms that a compound directly interacts with and inhibits USP30 within a cellular context.

Principle: The assay uses a ubiquitin-based probe, Ubiquitin-Propargylamide (Ub-PA), which forms a covalent bond with the active site cysteine of deubiquitinases. If a test compound binds to the active site of USP30, it will prevent the binding of Ub-PA.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., SH-SY5Y) to a suitable confluency.

    • Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 2 hours).

  • Cell Lysis and Probe Labeling:

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Incubate the cell lysates with Ub-PA probe for a defined period (e.g., 15 minutes) at 37°C.

  • Immunoblotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an antibody specific for USP30.

  • Data Analysis:

    • The binding of Ub-PA to USP30 results in a shift in its molecular weight, which can be visualized as a higher molecular weight band on the Western blot.

    • A decrease in the intensity of the shifted band in the presence of the test compound indicates target engagement and inhibition.

Deubiquitinase (DUB) Selectivity Profiling

To assess the selectivity of the inhibitors, they are typically screened against a panel of other deubiquitinating enzymes.

Principle: The activity of a panel of recombinant DUBs is measured in the presence of the test compound at one or more concentrations. The Ub-Rho110 assay or a similar fluorescence-based assay is commonly used for this purpose.

Protocol:

  • A panel of purified, recombinant DUB enzymes is assembled.

  • The test compound is incubated with each DUB enzyme at a fixed concentration (e.g., 1 µM and 10 µM).

  • The enzymatic activity of each DUB is measured using a suitable fluorogenic substrate (e.g., Ub-AMC or Ub-Rho110).

  • The percentage of inhibition for each DUB is calculated relative to a vehicle control.

  • The results are presented as a heatmap or a bar graph to visualize the selectivity profile of the compound.

Conclusion

The landscape of USP30 inhibitors is rapidly evolving, offering a range of tool compounds for researchers. While this compound remains a potent and relatively selective inhibitor, newer compounds from the cyanopyrrolidine and particularly the benzosulphonamide series, such as Compound 39, exhibit improved potency and selectivity profiles. The choice of inhibitor will depend on the specific research question, with considerations for on-target potency, off-target effects, and the specific cellular context being investigated. A thorough understanding of the underlying signaling pathways and the application of robust experimental methodologies are crucial for the successful translation of these promising compounds into novel therapeutics.

References

Validating the Specificity of rac-MF-094 for USP30: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deubiquitinase (DUB) USP30, a key negative regulator of mitophagy, has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders and certain cancers. The development of potent and selective inhibitors of USP30 is therefore of significant interest. This guide provides a comprehensive comparison of the specificity of the USP30 inhibitor rac-MF-094 with other notable alternatives, supported by experimental data and detailed protocols.

Executive Summary

This compound is a potent inhibitor of USP30 with a reported half-maximal inhibitory concentration (IC50) of 120 nM. While it demonstrates good selectivity, a detailed comparison with other available inhibitors is crucial for target validation and experimental design. This guide evaluates the specificity of this compound against other well-characterized USP30 inhibitors, including CMPD-39, FT385, and the USP30Inh series, based on their performance in biochemical and cellular assays.

Comparative Analysis of USP30 Inhibitor Specificity

The following table summarizes the potency and selectivity of this compound and its alternatives against USP30 and a panel of other deubiquitinases. The data highlights the varying degrees of selectivity, providing a basis for informed inhibitor selection.

InhibitorUSP30 IC50Selectivity ProfileKey Off-Targets (at higher concentrations)
This compound 120 nM[1]<30% inhibition against a panel of 22 other ubiquitin-specific proteases (USPs) at 10 µM[1][2]Data not publicly available
CMPD-39 ~20 nM[1][3][4]Highly selective against a panel of over 40 DUBs at concentrations up to 100 µM[3][5]None identified at 100 µM in the profiled panel
FT385 ~1 nM[1][6]Highly selective for USP30 at concentrations up to 200 nM[1][6]USP6[1][6]
USP30Inh-1, -2, -3 15-30 nM[7]Good selectivity against over 40 known DUBs at 1 µM[1][2][6]USP6, USP21, USP45[1][2][6]

Experimental Methodologies for Specificity Profiling

The validation of inhibitor specificity is paramount to ensure that observed biological effects are attributable to the inhibition of the intended target. The following are key experimental protocols used to assess the selectivity of USP30 inhibitors.

In Vitro Deubiquitinase Profiling (DUBprofiler™)

This high-throughput screening platform provides a quantitative measure of inhibitor potency and selectivity against a broad panel of recombinant DUBs.

Protocol:

  • Enzyme and Substrate Preparation: A panel of purified, recombinant DUB enzymes is prepared. A fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine110, is used to measure enzyme activity.

  • Inhibitor Incubation: The DUB enzymes are pre-incubated with a range of concentrations of the test inhibitor (e.g., this compound, CMPD-39) for a defined period.

  • Activity Measurement: The enzymatic reaction is initiated by the addition of the fluorogenic substrate. The rate of fluorescence increase, corresponding to substrate cleavage, is measured over time using a plate reader.

  • Data Analysis: The percentage of inhibition for each DUB at each inhibitor concentration is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by fitting the dose-response data to a suitable pharmacological model.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics approach to assess target engagement and selectivity in a complex biological sample, such as a cell lysate.

Protocol:

  • Cell Lysate Preparation: Cells of interest (e.g., SH-SY5Y neuroblastoma cells) are lysed to release the proteome.

  • Inhibitor Competition: The cell lysate is pre-incubated with varying concentrations of the test inhibitor.

  • Probe Labeling: An activity-based probe (ABP) for DUBs, such as a ubiquitin-propargylamide (Ub-PA) probe, is added to the lysate. This probe covalently binds to the active site cysteine of DUBs.

  • Enrichment and Identification: Probe-labeled DUBs are enriched, typically using streptavidin beads if the probe is biotinylated. The enriched proteins are then identified and quantified by mass spectrometry.

  • Data Analysis: The degree of target engagement by the inhibitor is determined by the reduction in probe labeling of USP30 and other DUBs. This allows for the determination of cellular potency and selectivity.

Signaling Pathways and Experimental Workflows

Visualizing the intricate relationships in signaling pathways and the logical flow of experimental procedures is essential for a clear understanding of the research.

USP30_Mitophagy_Pathway cluster_mitochondrion Mitochondrion cluster_inhibition Mito_Damage Mitochondrial Damage PINK1 PINK1 Stabilization Mito_Damage->PINK1 Parkin_rec Parkin Recruitment PINK1->Parkin_rec Ub_chain Ubiquitin Chain Formation (K6, K48) Parkin_rec->Ub_chain Mitophagy_receptors Mitophagy Receptors Ub_chain->Mitophagy_receptors Autophagosome Autophagosome Formation Mitophagy_receptors->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Mitophagy Mitophagy Lysosome->Mitophagy USP30 USP30 USP30->Ub_chain Deubiquitinates (removes Ub chains) rac_MF_094 This compound rac_MF_094->USP30 Inhibits

Figure 1. The role of USP30 in the PINK1/Parkin-mediated mitophagy pathway and its inhibition by this compound.

DUB_Inhibitor_Specificity_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis DUB_panel Panel of Recombinant DUBs Inhibitor_titration1 Inhibitor Titration (e.g., this compound) DUB_panel->Inhibitor_titration1 Fluorogenic_assay Fluorogenic Ub-Substrate Assay Inhibitor_titration1->Fluorogenic_assay IC50_determination IC50 Determination Fluorogenic_assay->IC50_determination Selectivity_profile Cellular Selectivity Profile Cell_lysate Cell Lysate Inhibitor_titration2 Inhibitor Titration Cell_lysate->Inhibitor_titration2 ABP_probe Activity-Based Probe (e.g., Ub-PA) Inhibitor_titration2->ABP_probe Enrichment_MS Enrichment & Mass Spectrometry ABP_probe->Enrichment_MS Enrichment_MS->Selectivity_profile

Figure 2. Experimental workflow for determining the specificity of a DUB inhibitor.

Conclusion

The validation of inhibitor specificity is a critical step in drug discovery and target validation. While this compound is a potent inhibitor of USP30, this guide highlights that other inhibitors, such as CMPD-39 and FT385, exhibit a higher degree of selectivity in broad-panel screens. The choice of inhibitor should be guided by the specific experimental context, considering the potential for off-target effects. The provided experimental protocols offer a robust framework for researchers to independently assess and validate the specificity of their chosen USP30 inhibitors.

References

Comparative Pharmacokinetics of rac-MF-094 and Other USP30 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the pharmacokinetics of rac-MF-094, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), alongside other relevant USP30 inhibitors. The information is intended for researchers, scientists, and drug development professionals working in the fields of neurodegenerative diseases, oncology, and other areas where USP30 is a therapeutic target.

Introduction to USP30 Inhibition

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme primarily localized to the outer mitochondrial membrane. It plays a crucial role in regulating mitophagy, the selective degradation of damaged mitochondria. The PINK1/Parkin pathway is a key signaling cascade in this process. When mitochondria are damaged, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin, which ubiquitinates various outer membrane proteins. This ubiquitination serves as a signal for the autophagic machinery to engulf and degrade the damaged mitochondrion. USP30 counteracts this process by removing ubiquitin chains, thereby inhibiting mitophagy.

Inhibition of USP30 is a promising therapeutic strategy for conditions associated with mitochondrial dysfunction, such as Parkinson's disease, by enhancing the clearance of damaged mitochondria.[1][2] this compound is the racemic mixture of MF-094, a potent and selective inhibitor of USP30.[3]

Signaling Pathway of USP30 in Mitophagy

The following diagram illustrates the role of USP30 in the PINK1/Parkin-mediated mitophagy pathway and the effect of its inhibition.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Inhibition Mito_Damage Mitochondrial Damage PINK1 PINK1 Accumulation Mito_Damage->PINK1 Parkin_rec Parkin Recruitment PINK1->Parkin_rec Ubiquitination Ubiquitination of OMM Proteins Parkin_rec->Ubiquitination Mitophagy Mitophagy Ubiquitination->Mitophagy Parkin_cyto Parkin Parkin_cyto->Parkin_rec USP30 USP30 Deubiquitination Deubiquitination USP30->Deubiquitination rac_MF_094 This compound (USP30 Inhibitor) rac_MF_094->USP30 inhibits Deubiquitination->Ubiquitination removes ubiquitin

Caption: Role of USP30 in Mitophagy and its Inhibition by this compound.

Comparative Pharmacokinetic Data

Direct comparative pharmacokinetic studies of this compound against other USP30 inhibitors are limited in the public domain. The following table summarizes available pharmacokinetic data for this compound and a comparator, MTX115325, from separate preclinical studies. It is important to note that these data were not generated in head-to-head studies and experimental conditions may vary.

ParameterThis compoundMTX115325Reference
Compound Racemic mixture of MF-094Small molecule USP30 inhibitor
Animal Model Diabetic Rat Model, MiceMice[4][5][1][6]
Dose Not specified in PK studies10 mg/kg[1][6]
Route of Administration Intraperitoneal, Lateral Ventricular InjectionOral[4][5][1][6]
Bioavailability Data not availableGood oral bioavailability and CNS penetration[7]
Peak Plasma Concentration (Cmax) Data not available~400 ng/mL in whole blood[1][6]
Time to Peak (Tmax) Data not available~1 hour in whole blood[1][6]
Brain Penetration Used in brain injury models~100 ng/g in prefrontal cortex at 1 hour[1][6]
Reported Half-life (t1/2) Data not availableData not available
Clearance Data not availableData not available

Disclaimer: The data presented are compiled from different studies and are not from a direct comparative analysis. Experimental conditions and methodologies may differ, affecting the comparability of the results.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetics of this compound are not extensively published. However, a general methodology for conducting in vivo pharmacokinetic studies in mice for a small molecule inhibitor is outlined below. This protocol is representative of the approach used in the studies of the comparator compound, MTX115325.[1][6]

General Murine Pharmacokinetic Study Protocol
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Formulation: The test compound (e.g., this compound or comparator) is formulated in a suitable vehicle (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) in water).

  • Dosing:

    • A single dose of the compound is administered to the mice.

    • For oral administration, the compound is delivered via oral gavage.

    • For intravenous administration, the compound is injected into the tail vein.

  • Blood Sampling:

    • Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Blood is collected via a suitable method, such as retro-orbital bleeding or tail vein sampling, into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma is separated by centrifugation.

  • Tissue Distribution (Optional):

    • At the final time point, animals are euthanized, and tissues of interest (e.g., brain, liver, kidney) are collected.

    • Tissues are homogenized for drug concentration analysis.

  • Bioanalysis:

    • The concentration of the drug in plasma and tissue homogenates is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t1/2), and clearance are calculated using non-compartmental analysis with software like Phoenix WinNonlin.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study.

PK_Workflow start Start: PK Study Design drug_prep Drug Formulation start->drug_prep animal_prep Animal Acclimation and Grouping start->animal_prep dosing Drug Administration (e.g., Oral Gavage) drug_prep->dosing animal_prep->dosing sampling Serial Blood Sampling dosing->sampling tissue_harvest Tissue Harvesting (Terminal) sampling->tissue_harvest optional sample_proc Sample Processing (Plasma/Homogenate) sampling->sample_proc tissue_harvest->sample_proc bioanalysis LC-MS/MS Analysis sample_proc->bioanalysis data_analysis Pharmacokinetic Parameter Calculation bioanalysis->data_analysis end End: Report Generation data_analysis->end

Caption: General Experimental Workflow for a Murine Pharmacokinetic Study.

Conclusion

This compound is a valuable research tool for studying the therapeutic potential of USP30 inhibition. While comprehensive, direct comparative pharmacokinetic data for this compound is currently lacking in publicly available literature, this guide provides a summary of the existing knowledge and a framework for designing future preclinical studies. The provided data on the comparator, MTX115325, offers a benchmark for the expected pharmacokinetic profile of a brain-penetrant USP30 inhibitor. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound to facilitate its translation into clinical applications.

References

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